4-Bromopentanoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(6)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILQGXZARXHSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314961 | |
| Record name | 4-Bromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-80-2 | |
| Record name | 4-Bromopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
4-Bromopentanoic acid is a C5 carboxylic acid with a bromine atom at the fourth carbon position. Its chemical structure and key properties are summarized in the tables below. It is important to note that while a specific CAS Number for this compound is not consistently reported, it is identified in the PubChem database with the Compound ID (CID) 15570370.[1] For comparison, the properties of the isomeric 2-bromopentanoic acid and 5-bromopentanoic acid are also provided.
Table 1: Chemical Identifiers for Bromopentanoic Acid Isomers
| Property | This compound | 2-Bromopentanoic Acid | 5-Bromopentanoic Acid |
| PubChem CID | 15570370 | 11440 | 16368 |
| CAS Number | Not Available[2] | 584-93-0 | 2067-33-6[3] |
| Molecular Formula | C5H9BrO2 | C5H9BrO2 | C5H9BrO2 |
| Molecular Weight | 181.03 g/mol | 181.03 g/mol | 181.03 g/mol |
| Canonical SMILES | CC(CCC(=O)O)Br | CCCC(C(=O)O)Br | C(CCBr)CC(=O)O |
| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N | WMFATTFQNRPXBQ-UHFFFAOYSA-N | WNXNUPJZWYOKMW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of Bromopentanoic Acid Isomers
| Property | This compound (Predicted) | 2-Bromopentanoic Acid (Experimental) | 5-Bromopentanoic Acid (Experimental) |
| Boiling Point | Not Available | 84-85 °C @ 10 Torr | 142-145 °C @ 13 mmHg |
| Melting Point | Not Available | Not Available | 38-40 °C |
| Density | Not Available | 1.475 g/cm³ @ 20 °C | Not Available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the hydrobromination of 4-pentenoic acid. This reaction follows Markovnikov's rule, where the hydrogen atom of HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromine atom adds to the more substituted carbon atom, resulting in the desired product.
Synthesis of this compound via Hydrobromination of 4-Pentenoic Acid
Reaction Scheme:
References
An In-depth Technical Guide to the Physical Properties of 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromopentanoic acid. Due to the limited availability of experimentally determined data for this specific compound in public databases, this document also includes data for its structural isomers, 2-Bromopentanoic acid and 5-Bromopentanoic acid, to serve as a valuable reference for estimation and comparison. Furthermore, detailed experimental protocols for determining key physical properties of solid organic acids are provided to guide researchers in their own characterization efforts.
Compound Identification and Overview
This compound is a halogenated carboxylic acid.[1][2] Its structure, featuring a bromine atom on the fourth carbon of the pentanoic acid chain, makes it a potentially useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Accurate knowledge of its physical properties is crucial for its handling, reaction setup, and purification.
| Identifier | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₉BrO₂[1][2] |
| Molecular Weight | 181.03 g/mol [2][3] |
| Canonical SMILES | CC(CCC(=O)O)Br[1][2] |
| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N[1] |
| CAS Registry Number | Not Available[2] |
Physical Properties
Experimental data for the primary physical properties of this compound are not widely reported in scientific literature or chemical databases.[2] The following table summarizes the available information for this compound and provides experimental data for its isomers for comparative purposes.
| Property | This compound | 2-Bromopentanoic acid (Isomer) | 5-Bromopentanoic acid (Isomer) |
| Physical State | Solid (Predicted) | Liquid or Solid | Light yellow to bright brown crystals |
| Melting Point | Not Available[2] | 252 °C (sublimes) | 38-40 °C |
| Boiling Point | Not Available[2] | 84-85 °C @ 10 Torr | 142-145 °C @ 15 Torr |
| Density | Not Available[2] | 1.4750 g/cm³ @ 20 °C | Not Available |
| Solubility | See Protocol Below | Soluble in organic solvents, moderately soluble in water.[4] | Insoluble in water, soluble in ethanol. |
Standard Experimental Protocols
For researchers needing to determine the physical properties of this compound or similar compounds, the following standard methodologies are recommended.
The melting point is a critical indicator of a compound's purity.[5] For a pure crystalline solid, a sharp melting range (0.5-1.0°C) is expected.[6] Impurities typically cause a depression and broadening of the melting range.[6]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] This can be achieved by grinding the crystals in a mortar and pestle.
-
Capillary Tube Loading: Push the open end of a capillary melting point tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).
-
Heating and Observation:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (based on isomer data).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range from T1 to T2.
Many organic compounds, especially those with functional groups like carboxylic acids, may decompose at their atmospheric boiling point. Therefore, determining the boiling point under reduced pressure (vacuum distillation) is the preferred method.[8]
Methodology:
-
Apparatus Setup: Assemble a microscale vacuum distillation apparatus. This includes a round-bottom flask containing the sample (a few milliliters) and a stir bar, a distillation head with a connection for a vacuum source and a thermometer, a condenser, and a receiving flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump. Slowly and carefully reduce the pressure inside the system. Record the stable pressure reading from a manometer.
-
Heating: Begin stirring and gently heat the sample in the distillation flask using a heating mantle or oil bath.[8]
-
Observation: Observe the temperature as the liquid begins to boil and a ring of condensate travels up the distillation head.[8]
-
Data Recording: When the temperature on the thermometer stabilizes during active distillation, record this temperature and the corresponding pressure. This is the boiling point at that reduced pressure.
-
Reporting: The boiling point should be reported with the pressure at which it was measured (e.g., 150°C @ 10 Torr).
A systematic solubility analysis provides valuable information about the polarity and functional groups present in a molecule.[9][10] For an organic acid, solubility in basic solutions is a key diagnostic test.
Methodology:
-
General Procedure: In a small test tube, add approximately 25 mg of this compound to 0.75 mL of the solvent being tested.[9] Shake the tube vigorously. If the solid dissolves completely, the compound is considered soluble.
-
Solvent Sequence:
-
Water: Test solubility in water. If soluble, check the pH of the solution with litmus (B1172312) or pH paper. An acidic pH (≤ 4) would be expected for a carboxylic acid.[10]
-
5% Sodium Bicarbonate (NaHCO₃) Solution: If insoluble in water, test in 5% NaHCO₃. Solubility (often with effervescence of CO₂) is a strong indication of a carboxylic acid.[10]
-
5% Sodium Hydroxide (NaOH) Solution: If insoluble in NaHCO₃, test in 5% NaOH. Carboxylic acids are soluble in NaOH.
-
5% Hydrochloric Acid (HCl) Solution: Test solubility in 5% HCl to check for basic functional groups (not expected for this compound).
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane): Test solubility in a nonpolar organic solvent.
-
Experimental Workflow Visualization
Characterizing a novel or synthesized compound like this compound invariably involves spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) being a primary technique. The following workflow illustrates the standard procedure for preparing a sample for NMR analysis.
Caption: Workflow for preparing an organic solid sample for NMR spectroscopy.
Conclusion
References
- 1. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (4R)-4-bromopentanoic acid | C5H9BrO2 | CID 92982787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Purification [chem.rochester.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
4-Bromopentanoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 4-Bromopentanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated carboxylic acid with the chemical formula C₅H₉BrO₂.[1][2] Its utility as a synthetic intermediate in the development of pharmaceuticals and other fine chemicals is significantly influenced by its solubility in various organic solvents. Understanding the solubility profile of this compound is critical for reaction setup, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.
Core Principles of Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[3][4] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4] this compound possesses a polar carboxylic acid functional group (-COOH) and a moderately non-polar five-carbon chain with a bromine atom. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, contributing to its solubility in polar and protic solvents.[5][6] The alkyl chain, however, contributes to its solubility in less polar organic solvents. The interplay between these two features dictates its solubility profile across a range of solvents.
Solubility Data
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility for halogenated carboxylic acids and information available for analogous compounds, a qualitative solubility profile can be inferred.[7][8] The following table summarizes the anticipated solubility of this compound in a selection of common organic solvents.
Table 1: Qualitative and Inferred Solubility of this compound in Organic Solvents
| Solvent | Chemical Formula | Type | Predicted Solubility | Rationale |
| Methanol | CH₃OH | Polar Protic | Soluble | The carboxylic acid group can form strong hydrogen bonds with methanol. |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[5] |
| Acetone (B3395972) | (CH₃)₂CO | Polar Aprotic | Soluble | The polarity of acetone allows for favorable dipole-dipole interactions with the carboxylic acid group. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | As a halogenated solvent, it is likely to dissolve a halogenated compound. Often used in syntheses involving similar compounds.[7] |
| Diethyl Ether | (C₂H₅)₂O | Ethereal | Soluble | The ether can act as a hydrogen bond acceptor for the carboxylic acid proton.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | Ethereal | Soluble | Similar to diethyl ether, THF is a polar aprotic solvent that can accept hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent suitable for dissolving carboxylic acids.[9] |
| Hexane | C₆H₁₄ | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is expected to limit solubility in non-polar aliphatic hydrocarbons.[6] |
| Toluene | C₇H₈ | Non-polar Aromatic | Slightly Soluble | The aromatic ring may offer some interaction with the alkyl chain, but the polarity mismatch with the carboxylic acid will limit solubility. |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for qualitative and quantitative solubility determination.
Protocol 1: Qualitative Solubility Assessment
This method offers a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.[7]
Materials:
-
This compound
-
Selected organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipettes
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.
-
Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise measurement of solubility in terms of mass of solute per volume or mass of solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent to create a saturated solution.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
After reaching equilibrium, allow the mixture to stand at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculate the solubility by subtracting the initial weight of the empty container from the final weight and express the result as mass of solute per volume of solvent (e.g., mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).
Visualized Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound | C5H9BrO2 | CID 15570370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CAS 584-93-0: 2-Bromopentanoic acid | CymitQuimica [cymitquimica.com]
- 9. caymanchem.com [caymanchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
4-Bromopentanoic acid molecular weight and formula
An In-depth Technical Guide to 4-Bromopentanoic Acid
This guide provides comprehensive information on the chemical properties, synthesis, and reactions of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a halogenated carboxylic acid. Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |
| Molecular Weight | 181.029 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(Br)CCC(O)=O | [1] |
| InChIKey | XILQGXZARXHSEI-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 179.97859 Da | [2][4] |
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the hydrobromination of 4-pentenoic acid.[5]
Experimental Protocol: Hydrobromination of 4-Pentenoic Acid
Objective: To synthesize this compound by the addition of hydrogen bromide to 4-pentenoic acid.
Materials:
-
4-pentenoic acid
-
Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid or as a gas)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pentenoic acid in a suitable anhydrous solvent. The flask should be equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.
-
Addition of HBr: Slowly add the hydrogen bromide solution to the stirred solution of 4-pentenoic acid. If using HBr gas, bubble it through the solution at a controlled rate. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by brine to remove any remaining aqueous contaminants.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Reaction Mechanism and Logical Workflow
The synthesis of this compound from 4-pentenoic acid proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.[5]
Caption: Synthesis of this compound workflow.
Stereospecific Reaction of this compound
When (R)-4-bromopentanoic acid is treated with two equivalents of sodium hydroxide, a stereospecific reaction occurs, yielding (R)-4-hydroxypentanoic acid with retention of configuration at the chiral center.[6] This reaction proceeds through an intramolecular Williamson ether synthesis-like mechanism, where the carboxylate acts as an internal nucleophile to displace the bromide, forming a lactone intermediate, which is then hydrolyzed by the second equivalent of hydroxide.
Caption: Reaction pathway of (R)-4-bromopentanoic acid.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - this compound (C5H9BrO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C5H9BrO2 | CID 15570370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-bromopentanoic acid | C5H9BrO2 | CID 101703483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Solved When (R)-4-bromopentanoic acid is exposed to exactly | Chegg.com [chegg.com]
Synthesis of 4-Bromopentanoic Acid from γ-Valerolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-bromopentanoic acid from γ-valerolactone, a valuable reaction for the preparation of key intermediates in pharmaceutical and chemical industries. The document outlines the underlying reaction mechanism, provides a detailed experimental protocol adapted from analogous syntheses, and presents quantitative data in a structured format.
Introduction
γ-Valerolactone (GVL), a biomass-derived platform chemical, serves as a versatile starting material for the synthesis of various value-added compounds. Its conversion to this compound introduces a bromine functional group, rendering the molecule amenable to a wide range of subsequent chemical transformations, including nucleophilic substitutions and organometallic coupling reactions. This makes this compound a crucial building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The synthesis proceeds via an acid-catalyzed ring-opening of the lactone with hydrobromic acid.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from γ-valerolactone is an acid-catalyzed nucleophilic ring-opening reaction. The process is initiated by the protonation of the carbonyl oxygen of the lactone by hydrobromic acid, which activates the lactone towards nucleophilic attack. The bromide ion then acts as a nucleophile, attacking the electrophilic γ-carbon atom, leading to the opening of the lactone ring and the formation of the final product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following experimental protocol is adapted from a well-established procedure for the synthesis of analogous ω-bromoalkylcarboxylic acids from lactones.
Materials:
-
γ-Valerolactone (GVL)
-
Anhydrous Hydrobromic Acid (HBr) gas
-
Nitrogen gas (for inerting)
Equipment:
-
Glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, gas inlet tube, thermocouple, and a reflux condenser.
-
Heating mantle or oil bath.
-
Gas flow meter.
-
Apparatus for nitrogen sweeping and vacuum degassing.
Procedure:
-
Inerting the Reactor: The glass reactor is thoroughly dried and purged with nitrogen gas to ensure an inert atmosphere.
-
Charging the Reactant: 1.0 mole equivalent of γ-valerolactone is charged into the reactor.
-
Reaction Initiation: The γ-valerolactone is heated to a temperature of approximately 80-100 °C with stirring.
-
Introduction of HBr: Anhydrous HBr gas is bubbled through the heated γ-valerolactone at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range. The introduction of HBr is continued until a slight excess (e.g., 1.1-1.2 mole equivalents) has been added.
-
Reaction Completion and Degassing: After the addition of HBr is complete, the reaction mixture is stirred at the same temperature for an additional 30-60 minutes to ensure complete conversion. The reaction mixture is then degassed by sweeping with nitrogen gas for 30 minutes, followed by the application of a moderate vacuum to remove any dissolved HBr.
-
Work-up and Purification: The crude this compound is cooled to room temperature. For many applications, the crude product may be of sufficient purity. If further purification is required, vacuum distillation can be employed.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound from γ-valerolactone, based on analogous reactions and theoretical calculations.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| γ-Valerolactone | C₅H₈O₂ | 100.12 | 207-208 | 1.05 |
| This compound | C₅H₉BrO₂ | 181.03 | ~250 (decomposes) | ~1.5 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | 80 - 100 °C |
| Reaction Time | 1 - 2 hours |
| Molar Ratio (GVL:HBr) | 1 : 1.1 - 1.2 |
| Expected Yield | > 95% |
| Expected Purity (crude) | > 98% |
Note: The expected yield and purity are based on analogous syntheses of ω-bromoalkylcarboxylic acids from lactones, as detailed in patent literature[1][2]. Direct experimental data for the synthesis of this compound from γ-valerolactone may vary.
Conclusion
The synthesis of this compound from γ-valerolactone via acid-catalyzed ring-opening with hydrobromic acid is a robust and efficient method for producing this valuable chemical intermediate. The straightforward procedure, coupled with high expected yields, makes this an attractive route for researchers and professionals in the fields of drug development and chemical synthesis. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation.
References
Grignard reaction with 4-Bromopentanoic acid derivatives
An In-Depth Technical Guide to Grignard Reactions with 4-Bromopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds essential for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the application of Grignard chemistry to this compound and its derivatives. A significant focus is placed on overcoming the inherent challenges posed by the acidic carboxyl group and exploring both intermolecular and intramolecular reaction pathways. This document serves as a practical resource, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the successful application of these powerful synthetic transformations.
The Fundamental Challenge: Acidic Protons
Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases. This dual reactivity presents a fundamental challenge when working with substrates containing acidic protons, such as carboxylic acids. The acidic proton of this compound will rapidly quench the Grignard reagent in an irreversible acid-base reaction, forming an alkane and a magnesium carboxylate salt. This process consumes the Grignard reagent and prevents the desired carbon-carbon bond formation. Therefore, direct formation of a Grignard reagent from this compound is not feasible.
Caption: Incompatibility of Grignard reagents with carboxylic acids.
To utilize this compound in Grignard chemistry, the acidic proton must first be masked using a protecting group. The most common and practical strategy is the conversion of the carboxylic acid to an ester.
Protection Strategy: Esterification
Converting this compound to an ester, such as ethyl or methyl 4-bromopentanoate, replaces the acidic proton with an alkyl group, rendering the molecule compatible with Grignard reagents. The Fischer esterification is a standard and effective method for this transformation.
Caption: Workflow for the protection of this compound.
Experimental Protocol: Fischer Esterification of this compound
This protocol describes the synthesis of ethyl 4-bromopentanoate.
Reagents & Materials:
-
This compound
-
Anhydrous ethanol (B145695) (used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup : To a round-bottom flask, add this compound and a large excess of anhydrous ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by TLC and can take several hours to reach completion.[1]
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
-
Drying and Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to yield pure ethyl 4-bromopentanoate.[1][2]
Intermolecular Reactions of 4-Bromopentanoate Esters
With the acid protected, the ester derivative can be used as a substrate for reaction with an external Grignard reagent. Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol, where two of the alkyl/aryl groups originate from the Grignard reagent.[3][4][5]
Caption: Reaction pathway for intermolecular Grignard addition.
Quantitative Data: Intermolecular Reactions
The following table summarizes representative conditions and expected outcomes for the reaction of ethyl 4-bromopentanoate with various Grignard reagents.
| Substrate | Grignard Reagent (R-MgX) | Solvent | Temp. (°C) | Product | Approx. Yield (%) |
| Ethyl 4-bromopentanoate | MeMgBr (2.2 eq.) | THF | 0 to RT | 5-bromo-2-methylhexan-2-ol | 85-95 |
| Ethyl 4-bromopentanoate | PhMgBr (2.2 eq.) | THF | 0 to RT | 5-bromo-1,1-diphenylhexan-2-ol | 80-90 |
| Ethyl 4-bromopentanoate | EtMgBr (2.2 eq.) | 2-MeTHF | 0 to RT | 6-bromo-3-methylheptan-3-ol | 85-95 |
| Methyl 4-bromopentanoate | VinylMgBr (2.2 eq.) | THF | -20 to RT | 6-bromo-3-methylhepta-1,6-dien-3-ol | 75-85 |
Experimental Protocol: Synthesis of 5-bromo-2-methylhexan-2-ol
Reagents & Materials:
-
Ethyl 4-bromopentanoate
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., nitrogen or argon line), oven-dried glassware, syringes
Procedure:
-
Reaction Setup : In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve ethyl 4-bromopentanoate in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Grignard Addition : Slowly add the methylmagnesium bromide solution (2.2 equivalents) dropwise via syringe, maintaining the temperature below 10°C. The reaction is exothermic.[6]
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching : Carefully cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Workup : Transfer the mixture to a separatory funnel, add diethyl ether to extract the product, and separate the layers. Wash the organic layer with water and then brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude tertiary alcohol can be purified by flash column chromatography.
Intramolecular Grignard Reaction: Cyclization
A compelling alternative is to form the Grignard reagent from the bromo-ester itself. The resulting organometallic intermediate can then undergo a rapid intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclization product. For ethyl 4-bromopentanoate, this Barbier-type reaction is expected to form a five-membered ring.
Caption: Proposed pathway for intramolecular Grignard cyclization.
Quantitative Data: Intramolecular Cyclization
This reaction is less commonly documented for this specific substrate, but conditions can be extrapolated from similar intramolecular cyclizations. Yields are highly dependent on concentration and reaction conditions.
| Substrate | Metal | Solvent | Temp. (°C) | Product | Notes |
| Ethyl 4-bromopentanoate | Mg (1.5 eq) | THF | 25 to 65 | 1,2-dimethylcyclopentan-1-ol | Requires slow addition to favor cyclization |
| Ethyl 4-bromopentanoate | Mg (1.5 eq) | 2-MeTHF | 25 to 80 | 1,2-dimethylcyclopentan-1-ol | Higher temp may improve initiation |
Experimental Protocol: Intramolecular Cyclization (Representative)
Reagents & Materials:
-
Ethyl 4-bromopentanoate
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Initiator (e.g., a small crystal of iodine or 1,2-dibromoethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere setup, oven-dried glassware, syringe pump
Procedure:
-
Activation of Magnesium : In an oven-dried, three-neck flask under inert atmosphere, place magnesium turnings and the initiator (e.g., iodine). Gently warm until the iodine color dissipates, then cool.[7] Add a portion of the anhydrous THF.
-
Slow Addition : Dilute the ethyl 4-bromopentanoate in a large volume of anhydrous THF. Using a syringe pump, add this solution very slowly over several hours to the stirred magnesium suspension at room temperature. This high-dilution condition is crucial to favor the intramolecular reaction over intermolecular polymerization.
-
Reaction Completion : After the addition is complete, the reaction may be gently heated to reflux to ensure all magnesium is consumed.
-
Quenching and Workup : Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Purification : Extract the product with diethyl ether, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting cyclic alcohol by flash column chromatography or distillation.
Modern Solvents in Grignard Reactions: The Case for 2-MeTHF
While diethyl ether and THF are traditional solvents for Grignard reactions, 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior, "greener" alternative.[8][9] Derived from renewable resources like corncobs, 2-MeTHF offers several practical advantages for researchers.[10]
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Advantage of 2-MeTHF |
| Boiling Point | ~66 °C | ~80 °C | Allows for higher reaction temperatures, potentially increasing rates and driving sluggish reactions to completion.[11] |
| Water Miscibility | Complete | Limited (~14 g/100 g) | Simplifies aqueous workups, allowing for clean phase separation without adding a co-solvent like toluene.[8] |
| Stability | Susceptible to cleavage by strong bases | More stable than THF to organometallics | Reduces solvent-related side reactions and allows for more robust reaction conditions.[11] |
| Origin | Petrochemical | Bio-based (renewable) | Offers a more sustainable and environmentally friendly process.[12] |
The use of 2-MeTHF can lead to improved yields, easier product isolation, and a safer, more sustainable experimental design, making it a highly recommended solvent for the reactions described in this guide.[8][11][12]
General Experimental Workflow and Safety
Successful Grignard reactions demand meticulous attention to anhydrous conditions to prevent quenching of the highly reactive organometallic species.
Caption: A generalized workflow for Grignard experiments.
Safety Considerations:
-
Anhydrous Conditions : All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and assembled while hot, then cooled under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous.[7][13]
-
Exothermic Reactions : Grignard reagent formation and their subsequent reactions with carbonyls are often highly exothermic. Maintain strict temperature control using ice baths and ensure slow, controlled addition of reagents.[14]
-
Flammable Solvents : Ethereal solvents (diethyl ether, THF, 2-MeTHF) are extremely flammable. Conduct all operations in a well-ventilated fume hood, away from ignition sources.
-
Quenching : Quenching unreacted Grignard reagent or magnesium metal with water or acid can be vigorous. Always perform this step slowly and with cooling.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijarse.com [ijarse.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Intramolecular Cyclization of 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intramolecular cyclization of 4-bromopentanoic acid, a fundamental reaction in organic chemistry that yields the valuable lactone, γ-valerolactone (GVL). This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, presents relevant quantitative data, and illustrates the process through a logical workflow diagram.
Introduction
The intramolecular cyclization of this compound is a classic example of an intramolecular nucleophilic substitution reaction. This process involves the formation of a five-membered ring structure, γ-valerolactone (GVL), a compound of significant interest due to its applications as a green solvent, a biofuel additive, and a versatile platform chemical for the synthesis of other valuable molecules. The reaction proceeds via a well-established SN2 mechanism, where the carboxylate group, formed by the deprotonation of the carboxylic acid, acts as an internal nucleophile, displacing the bromide ion.
Reaction Mechanism and Signaling Pathway
The intramolecular cyclization of this compound is typically facilitated by a base. The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton from the carboxylic acid group of this compound, forming a carboxylate anion. This step is crucial as it generates the nucleophile required for the subsequent cyclization.
-
Intramolecular Nucleophilic Attack: The newly formed carboxylate anion acts as an intramolecular nucleophile, attacking the carbon atom bonded to the bromine atom. This is a backside attack, characteristic of an SN2 reaction.
-
Transition State: A five-membered ring transition state is formed where the carboxylate oxygen is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.
-
Ring Closure and Product Formation: The carbon-oxygen bond formation is completed, and the bromide ion is expelled as the leaving group, resulting in the formation of the stable five-membered lactone, γ-valerolactone.
This mechanistic pathway can be visualized as a direct signaling cascade from the reactant to the product, triggered by the presence of a base.
Stability of 4-Bromopentanoic Acid Under Acidic vs. Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 4-bromopentanoic acid under both acidic and basic conditions. The primary degradation pathways, including hydrolysis and intramolecular cyclization, are discussed in detail, drawing upon established chemical principles and data from analogous compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the handling, storage, and analytical considerations for this and similar halogenated carboxylic acids. Detailed experimental protocols for stability assessment are provided, along with data presentation in a clear, tabular format and visualizations of key chemical processes.
Introduction
This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alkyl bromide. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. However, the presence of these two reactive centers also raises questions about the compound's stability under various processing and storage conditions. Understanding the degradation pathways of this compound is critical for ensuring the quality, safety, and efficacy of any product in which it is a precursor.
This guide will explore the principal degradation mechanisms of this compound, focusing on the influence of pH. Under basic conditions, the compound is susceptible to both hydrolysis of the carbon-bromine bond and intramolecular cyclization. Under acidic conditions, the stability is also a concern, with the potential for intramolecular cyclization to the corresponding lactone.
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and intramolecular cyclization. The predominant pathway is highly dependent on the pH of the environment.
Basic Conditions
Under basic conditions, two main reactions are expected to occur:
-
Hydrolysis (SN2 Reaction): The hydroxide (B78521) ion can act as a nucleophile, attacking the carbon atom bonded to the bromine. This results in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming 4-hydroxypentanoic acid. The rate of this reaction is dependent on the concentration of both this compound and the hydroxide ion.
-
Intramolecular Cyclization: The carboxylate anion, formed by the deprotonation of the carboxylic acid group in a basic medium, can act as an intramolecular nucleophile. This carboxylate can attack the electrophilic carbon atom bearing the bromine atom, leading to the formation of a five-membered ring structure, γ-valerolactone, and the displacement of the bromide ion. This intramolecular reaction is often kinetically favored over the intermolecular hydrolysis, especially in dilute solutions.
Acidic Conditions
Under acidic conditions, the primary degradation pathway is intramolecular cyclization:
-
Intramolecular Cyclization (Lactonization): The carboxylic acid can be protonated, enhancing the electrophilicity of the carbonyl carbon. However, the more significant reaction is the intramolecular attack of the carboxylic acid's hydroxyl group on the carbon bearing the bromine atom. While this SN2-type reaction can occur, a more likely pathway involves the initial slow hydrolysis of the alkyl bromide to 4-hydroxypentanoic acid, which then rapidly undergoes acid-catalyzed intramolecular esterification (lactonization) to form γ-valerolactone. The formation of γ-lactones from 4-hydroxy acids is often a spontaneous and thermodynamically favorable process.[1]
Quantitative Data Summary
Table 1: Degradation Products of this compound
| Condition | Primary Degradation Product(s) | Secondary Degradation Product(s) |
| Acidic (e.g., 0.1 M HCl) | γ-Valerolactone | 4-Hydroxypentanoic acid (intermediate) |
| Basic (e.g., 0.1 M NaOH) | γ-Valerolactone, 4-Hydroxypentanoic acid | - |
Table 2: Representative Kinetic Data for Analogous Reactions
| Reaction | Compound | Conditions | Rate Constant (k) | Reference |
| Lactonization | 3-methyl-4-hydroxyoctanoic acid | Model wine, pH 2.9, RT | t1/2 = 40.5 h (cis), t1/2 = 3.1 h (trans) | [2] |
| Alkyl Bromide Hydrolysis | tert-Butyl bromide (SN1) | Water | Rate = k[t-BuBr] | [3] |
| Alkyl Bromide Hydrolysis | Primary alkyl bromides (SN2) | pH > 8-9 | Rapid | [4] |
Experimental Protocols
The following protocols outline the methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Forced Degradation Study
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[5][6]
4.1.1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile (B52724)/water) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Maintain the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to quench the reaction.
-
Dilute the samples to an appropriate concentration for analysis.
4.1.2. Basic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at a controlled temperature (e.g., room temperature or 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the aliquots with a suitable acid (e.g., 0.1 M hydrochloric acid) to quench the reaction.
-
Dilute the samples to an appropriate concentration for analysis.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the neutralized samples from the forced degradation study with the mobile phase.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the analysis of the volatile degradation product, γ-valerolactone.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Sample Preparation: For the analysis of this compound and 4-hydroxypentanoic acid, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and thermal stability.[7] γ-Valerolactone can often be analyzed directly after extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the degradation in real-time or to characterize the final products.
-
Solvent: D2O for aqueous studies, or an organic solvent like CDCl3 for extracted samples.
-
Spectra to Acquire: 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC) for structural elucidation.
-
Key 1H NMR Chemical Shifts (in CDCl3, approximate):
-
γ-Valerolactone: δ 4.65 (m, 1H), 2.55 (m, 2H), 2.36 (m, 1H), 1.83 (m, 1H), 1.42 (d, 3H).[8]
-
This compound: The proton on the carbon bearing the bromine is expected to be in the range of δ 4.0-4.5 ppm. The protons adjacent to the carbonyl group will be around δ 2.4-2.6 ppm.
-
Visualizations
The following diagrams illustrate the key degradation pathways and a typical experimental workflow.
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Conclusion
This compound is a molecule with moderate stability that is susceptible to degradation under both acidic and basic conditions. The primary degradation pathways are hydrolysis to 4-hydroxypentanoic acid and intramolecular cyclization to γ-valerolactone. The relative rates of these reactions are highly pH-dependent. A thorough understanding of these degradation pathways is essential for the development of robust synthetic processes and stable formulations. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic evaluation of the stability of this compound and related compounds, ensuring the quality and reliability of materials used in research and drug development.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]
- 8. Gamma-Valerolactone | C5H8O2 | CID 7921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Bromopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-bromopentanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra. The information is presented to facilitate structural elucidation and characterization for researchers and professionals in drug development and chemical synthesis.
Predicted Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, this guide presents predicted data generated from computational models and analysis of characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 (CH₃) | ~1.7 | Doublet | 3H |
| H-3 (CH₂) | ~2.2 - 2.4 | Multiplet | 2H |
| H-2 (CH₂) | ~2.6 | Triplet | 2H |
| H-4 (CH) | ~4.1 | Multiplet | 1H |
| OH (Carboxylic Acid) | ~10-12 | Singlet (broad) | 1H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR (Carbon-13 NMR)
The predicted ¹³C NMR spectrum provides information on the different carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (CH₃) | ~25 |
| C-3 (CH₂) | ~35 |
| C-2 (CH₂) | ~38 |
| C-4 (CH-Br) | ~50 |
| C-1 (C=O) | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 2500-3300 | Strong, Broad | Carboxylic Acid |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong | Alkane |
| C=O Stretch | 1700-1725 | Strong | Carboxylic Acid |
| C-O Stretch | 1210-1320 | Medium | Carboxylic Acid |
| C-Br Stretch | 500-600 | Medium-Strong | Alkyl Halide |
The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z Value | Predicted Identity | Notes |
| 180/182 | [M]⁺ (Molecular Ion) | Presence of two peaks with approximately 1:1 ratio due to the two isotopes of Bromine (⁷⁹Br and ⁸¹Br). |
| 101 | [M - Br]⁺ | Loss of a bromine radical. |
| 135/137 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[4][5] The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[6]
Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as necessary for the specific ionization technique and instrument sensitivity.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source.
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
Caption: Logical workflow for structural elucidation using spectroscopic techniques.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Theoretical Examination of 4-Bromopentanoic Acid Reaction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical reaction pathways of 4-bromopentanoic acid. While direct computational studies on this specific molecule are not extensively published, this document synthesizes established principles of physical organic chemistry and data from analogous systems to predict and analyze its primary reactive routes. The core focus is on the intramolecular cyclization leading to γ-valerolactone, a common structural motif in natural products and pharmaceuticals, alongside potential competing intermolecular reactions.
Dominant Reaction Pathway: Intramolecular Cyclization (Lactonization)
The principal reaction pathway anticipated for this compound is an intramolecular SN2 reaction, leading to the formation of a five-membered ring, γ-valerolactone. This process is facilitated by neighboring group participation (NGP) , where the carboxylic acid or its conjugate base, the carboxylate, acts as an internal nucleophile.[1][2][3] The reaction rate is significantly enhanced compared to an analogous intermolecular reaction due to the proximity of the reacting groups.[2][4]
Under basic or neutral aqueous conditions, the carboxyl group is deprotonated to the more nucleophilic carboxylate anion. This anion then attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming the stable lactone ring. This intramolecular cyclization is a common and efficient method for the synthesis of lactones.
The generally accepted mechanism proceeds as follows:
-
Deprotonation: In the presence of a base or a polar protic solvent, the carboxylic acid exists in equilibrium with its carboxylate form.
-
Intramolecular Nucleophilic Attack: The carboxylate attacks the electrophilic carbon bonded to the bromine atom in an SN2 fashion.
-
Lactone Formation: This concerted step results in the formation of γ-valerolactone and the expulsion of the bromide ion.
The synthesis of γ-valerolactone from levulinic acid often proceeds through a 4-hydroxypentanoic acid intermediate, which then undergoes a similar intramolecular esterification (cyclization) to form the lactone.[5][6][7] This further supports the thermodynamic favorability of the five-membered lactone ring.
Theoretical Data for Lactonization Pathway
A comprehensive theoretical study using Density Functional Theory (DFT) would elucidate the energetic landscape of this reaction. The following table summarizes the key quantitative data that such a study would aim to determine.
| Parameter | Description | Expected Significance |
| ΔG‡ | Gibbs Free Energy of Activation for the SN2 transition state. | Determines the reaction rate. A lower barrier indicates a faster reaction, which is expected due to NGP. |
| ΔH‡ | Enthalpy of Activation. | The potential energy barrier for the reaction. |
| ΔS‡ | Entropy of Activation. | Expected to be less negative than for an intermolecular reaction, reflecting the pre-organization of the reactants. |
| ΔGrxn | Gibbs Free Energy of Reaction. | Indicates the overall thermodynamic spontaneity of the lactonization. Expected to be negative. |
| ΔHrxn | Enthalpy of Reaction. | The overall heat change of the reaction. |
| Transition State Geometry | The 3D arrangement of atoms at the highest point of the energy barrier. | Would confirm the SN2 character of the reaction, showing the carboxylate attacking from the backside relative to the C-Br bond. |
Visualization of the Lactonization Pathway
References
- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. FI127020B - Selective process for the conversion of levulinic acid to gamma valerolactone - Google Patents [patents.google.com]
- 7. oaepublish.com [oaepublish.com]
The Chemistry of 4-Brominated Carboxylic Acids: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of 4-brominated carboxylic acids for researchers, scientists, and drug development professionals.
Introduction
4-Brominated carboxylic acids are a class of organic compounds that feature a bromine atom at the fourth carbon position relative to the carboxyl group. This unique structural motif imparts specific chemical reactivity, making them valuable intermediates in a wide range of applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of both a reactive bromine atom and a versatile carboxylic acid functional group allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 4-brominated carboxylic acids, with a focus on providing practical experimental details and comparative data for laboratory and industrial use.
Historical Perspective: The Evolution of Bromination Techniques
The introduction of a bromine atom onto a carboxylic acid backbone has been a subject of study for over a century. While early methods like the renowned Hell-Volhard-Zelinsky reaction, developed in 1881, provided a robust route to α-brominated (2-position) carboxylic acids, the selective synthesis of 4-brominated analogues required the development of alternative strategies.[1] The Hunsdiecker reaction, a decarboxylative halogenation, offered a pathway to alkyl halides from carboxylic acids and has been a subject of historical interest in the broader context of halodecarboxylation.[2] However, for the specific synthesis of 4-brominated carboxylic acids, modern organic chemistry has relied on building-block approaches, starting with molecules that already contain the desired bromine substitution pattern or employing regioselective reactions on suitable precursors.
Synthetic Methodologies
The synthesis of 4-brominated carboxylic acids is highly dependent on the nature of the carbon skeleton (aliphatic vs. aromatic). This section details the most common and effective methods for preparing two representative examples: 4-bromobutyric acid and 4-bromobenzoic acid.
Synthesis of 4-Bromobutyric Acid
The most prevalent and efficient method for the synthesis of 4-bromobutyric acid is the ring-opening reaction of γ-butyrolactone with hydrogen bromide (HBr).
Reaction Scheme:
Caption: General workflow for the synthesis of 4-bromobenzoic acid.
Quantitative Data
This section provides a summary of the key physical and spectroscopic properties of 4-bromobutyric acid and 4-bromobenzoic acid.
Table 1: Physical Properties of 4-Brominated Carboxylic Acids
| Property | 4-Bromobutyric Acid | 4-Bromobenzoic Acid |
| Molecular Formula | C₄H₇BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 167.00 g/mol | 201.02 g/mol |
| Appearance | White to pale yellow crystalline solid | Colorless to red crystals |
| Melting Point | 32-33 °C | 252-254 °C |
| Boiling Point | 128-131 °C @ 11 mmHg | Decomposes |
| Solubility | Soluble in ethanol (B145695) and ether; slightly soluble in water. | Soluble in ethanol and ether; slightly soluble in hot water. |
Table 2: Spectroscopic Data for 4-Bromobutyric Acid
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.19 (quint, 2H, J=6.4 Hz, BrCH₂CH₂ ), 2.58 (t, 2H, J=4.2 Hz, CH₂ COOH), 3.48 (t, 2H, J=3.2 Hz, BrCH₂ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 27.36 (BrCH₂C H₂), 32.11 (BrC H₂), 32.38 (Br(CH₂)₂C H₂), 178.58 (C OOH) |
| IR (NaCl, cm⁻¹) | 1711 (C=O), 3046 (O-H) |
Table 3: Spectroscopic Data for 4-Bromobenzoic Acid
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.70 (d, 2H, J=8.6 Hz, Ar-H), 7.86 (d, 2H, J=8.6 Hz, Ar-H), 13.16 (s, 1H, COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 127.1, 130.2, 131.5, 131.9, 166.8 |
| IR (KBr, cm⁻¹) | ~3000 (O-H), ~1680 (C=O), ~1600, ~1480 (C=C aromatic) |
| Mass Spec (EI) | m/z 200/202 (M⁺), 183/185 (M-OH)⁺, 155/157 (M-COOH)⁺, 76 (C₆H₄)⁺ |
Applications in Drug Development and Beyond
The dual functionality of 4-brominated carboxylic acids makes them highly valuable synthons in the development of new chemical entities.
-
Pharmaceuticals: 4-Brominated carboxylic acids and their derivatives are key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). For instance, 4-bromobutyric acid is used in the development of anticancer and antiviral agents. It also serves as a precursor for the synthesis of inhibitors of autotaxin (ENPP2), an enzyme implicated in fibrosis and cancer metastasis. 4-Bromobenzoic acid is a building block for anti-inflammatory drugs, analgesics, and antifungal agents like anidulafungin.
-
Agrochemicals: These compounds are utilized in the synthesis of pesticides and herbicides. For example, 4-bromobenzoic acid is a precursor to p-bromoxynil, a selective herbicide.
-
Materials Science: 4-Bromobutyric acid is employed in the stabilization of perovskite quantum dots, enhancing their stability and luminous efficiency for applications in optoelectronics. 4-Bromobenzoic acid is used in the production of specialty polymers and liquid crystals.
Conclusion
4-Brominated carboxylic acids represent a versatile and important class of chemical intermediates. While their discovery is rooted in the broader history of halogenated organic compounds, modern synthetic methods have enabled their efficient and high-yielding production. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate their synthesis and application in research and development. As the demand for novel pharmaceuticals, advanced materials, and effective agrochemicals continues to grow, the utility of 4-brominated carboxylic acids as key building blocks is poised to expand further, driving innovation across multiple scientific disciplines.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of γ-Lactones from 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of γ-lactones, with a focus on pathways commencing from precursors of 4-bromopentanoic acid. Direct stereoselective synthesis from this compound is not widely reported; therefore, this document outlines two primary, well-established indirect routes: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation . These methods yield enantiomerically enriched 4-hydroxypentanoic acid, a key precursor that can be subsequently converted to the target chiral γ-lactone.
Introduction
Chiral γ-lactones are pivotal structural motifs present in a vast array of natural products and pharmaceuticals. Their stereochemistry often dictates their biological activity, making stereoselective synthesis a critical aspect of drug discovery and development. While various methods exist for the synthesis of γ-lactones, this document focuses on practical and scalable approaches that ultimately lead to the desired products from readily available starting materials. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the field of organic synthesis and medicinal chemistry.
Strategic Pathways
Two principal strategies for the stereoselective synthesis of γ-lactones, starting from precursors to this compound, are detailed below. Both pathways converge on the formation of enantiomerically enriched 4-hydroxypentanoic acid, which then undergoes cyclization to the target γ-lactone.
Strategy 1: Enzymatic Kinetic Resolution of Racemic γ-Valerolactone
This strategy employs a lipase (B570770) to selectively acylate one enantiomer of 4-hydroxypentanoic acid (which exists in equilibrium with its racemic lactone form, γ-valerolactone). This allows for the separation of the acylated enantiomer from the unreacted enantiomer.
Strategy 2: Asymmetric Hydrogenation of Levulinic Acid or its Esters
This approach utilizes a chiral transition metal catalyst, typically ruthenium-based, to effect the enantioselective reduction of the ketone functionality in levulinic acid or its corresponding esters. This reduction directly furnishes chiral 4-hydroxypentanoic acid or its lactone, γ-valerolactone.
Data Presentation
The following tables summarize the quantitative data for the key stereoselective transformations discussed in this document.
Table 1: Enzymatic Kinetic Resolution of γ-Valerolactone/4-Hydroxypentanoic Acid
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted Substrate (%) | Reference |
| 1 | Novozym 435 (Candida antarctica Lipase B) | Vinyl propionate | Acetonitrile | 22 | 45 | >99 (R)-4-(propionyloxy)pentanoic acid | ~82 (S)-4-hydroxypentanoic acid | [1] |
| 2 | Novozym 435 (Candida antarctica Lipase B) | Vinyl acetate (B1210297) | Acetonitrile | 22 | 42 | 91 (R)-4-(acetyloxy)pentanoic acid | ~62 (S)-4-hydroxypentanoic acid | [1] |
| 3 | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | 48 | ~50 | >99 (S)-acetate | >99 (R)-alcohol | [2] |
Table 2: Asymmetric Hydrogenation of Levulinic Acid and its Esters
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | Levulinic Acid | RuCl--INVALID-LINK-- | HCOOH/NEt3 | Methanol | 30 | 12 | >99 | 93 (R) | [3][4] |
| 2 | Methyl Levulinate | [Ru(BINAP)(H)(η6-cot)]BF4 | H2 (50 bar) | Methanol | 50 | 20 | >99 | 99 (R) | [5] |
| 3 | Ethyl Levulinate | Ru(OAc)2[(R)-BINAP] | H2 (100 bar) | Ethanol | 25 | 20 | 96 | 99 (R) | [5] |
| 4 | Levulinic Acid | Ni(OTf)2/(S,S)-Ph-BPE | H2 (70 atm) | Methanol | 50 | 12 | 91.2 | 96 | [5] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic γ-Valerolactone
This protocol is based on the selective acylation of one enantiomer of 4-hydroxypentanoic acid.
Materials:
-
Racemic γ-valerolactone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl propionate)
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Hydrolysis of γ-Valerolactone: To a solution of racemic γ-valerolactone (1.0 equiv) in ethanol, add a solution of NaOH (1.05 equiv) in water. Stir the mixture at room temperature for 2 hours or until the lactone has been completely hydrolyzed to sodium 4-hydroxypentanoate (B1260314). The solvent is then removed under reduced pressure to yield the salt as a solid.
-
Enzymatic Acylation: Suspend the sodium 4-hydroxypentanoate (1.0 equiv) and Novozym 435 in acetonitrile. Add the acyl donor (e.g., vinyl propionate, 1.2 equiv). Stir the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until approximately 50% conversion is reached.
-
Work-up and Separation: Filter off the enzyme and wash it with acetonitrile. Concentrate the filtrate under reduced pressure. Acidify the residue with aqueous HCl to pH 2-3. Extract the mixture with ethyl acetate. The organic layer contains the acylated product and the unreacted hydroxy acid (which will cyclize back to the lactone under acidic conditions).
-
Purification: The acylated carboxylic acid can be separated from the unreacted γ-lactone by extraction with a saturated sodium bicarbonate solution. The aqueous layer is then acidified and extracted with ethyl acetate to isolate the chiral acylated product. The organic layer from the initial extraction contains the unreacted enantiomer of γ-valerolactone. Both products can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation of Levulinic Acid
This protocol describes the enantioselective reduction of levulinic acid using a chiral ruthenium catalyst and formic acid/triethylamine (B128534) as the hydrogen source.[3][4]
Materials:
-
Levulinic acid
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Methanol
-
Sodium carbonate (Na2CO3) solution (0.5 M)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the RuCl--INVALID-LINK-- catalyst (0.01 mol%) in methanol.
-
Addition of Reactants: Add levulinic acid (1.0 equiv) to the catalyst solution. To this mixture, add a pre-mixed solution of formic acid and triethylamine (5:2 molar ratio).
-
Reaction: Stir the reaction mixture at room temperature (e.g., 30 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction by adding 0.5 M aqueous sodium carbonate solution until the mixture is basic. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude chiral γ-valerolactone can be purified by column chromatography.
Protocol 3: Conversion of Chiral 4-Hydroxypentanoic Acid to γ-Lactone
This protocol describes the acid-catalyzed cyclization of 4-hydroxypentanoic acid.
Materials:
-
Enantiomerically enriched 4-hydroxypentanoic acid
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Toluene
Procedure:
-
Reaction Setup: Dissolve the chiral 4-hydroxypentanoic acid in toluene. Add a catalytic amount of the acid catalyst.
-
Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC until all the starting material is consumed. Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral γ-lactone. Further purification can be achieved by distillation or column chromatography.
Visualizations
The following diagrams illustrate the logical workflows of the described synthetic strategies.
References
- 1. kbfi.ee [kbfi.ee]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential | MDPI [mdpi.com]
Application Notes and Protocols: 4-Bromopentanoic Acid as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-bromopentanoic acid as a versatile precursor in the synthesis of key pharmaceutical intermediates. The following sections detail its application in the synthesis of substituted pentanoic acids, exemplified by a synthetic route analogous to the preparation of Valproic Acid analogues, and in the preparation of γ-amino acids, which are precursors to GABA analogues.
Synthesis of 2-Propylpentanoic Acid Analogues via Malonic Ester Synthesis
This compound is a valuable building block for the synthesis of a variety of substituted carboxylic acids, including analogues of the widely used anticonvulsant, Valproic Acid (2-propylpentanoic acid). The classical malonic ester synthesis provides a robust and high-yielding pathway for this transformation. The overall workflow involves the initial esterification of this compound, followed by the alkylation of diethyl malonate with the resulting ester, and concluding with hydrolysis and decarboxylation.
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow for the synthesis of a 2-propylpentanoic acid analogue from this compound.
Experimental Protocols
Protocol 1.1: Esterification of this compound
This protocol describes the Fischer esterification of this compound to its ethyl ester.
-
Materials: this compound, absolute ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, saturated sodium bicarbonate solution, brine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (5.0 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromopentanoate.
-
Protocol 1.2: Alkylation of Diethyl Malonate
This protocol details the alkylation of diethyl malonate with ethyl 4-bromopentanoate.
-
Materials: Diethyl malonate, sodium metal, absolute ethanol, ethyl 4-bromopentanoate.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add ethyl 4-bromopentanoate (1.0 eq) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude alkylated malonic ester.
-
Protocol 1.3: Hydrolysis and Decarboxylation
This protocol outlines the final steps to obtain the 2-propylpentanoic acid analogue.
-
Materials: Crude alkylated malonic ester, concentrated hydrochloric acid.
-
Procedure:
-
Reflux the crude alkylated malonic ester with an excess of concentrated hydrochloric acid for 12-18 hours.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting substituted malonic acid is then heated to 150-180 °C until the evolution of CO2 ceases, yielding the final 2-propylpentanoic acid analogue.
-
Quantitative Data
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference Reaction |
| Esterification | This compound, Ethanol | Ethyl 4-bromopentanoate | 85-95 | >95 (by GC) | Fischer Esterification of similar carboxylic acids |
| Alkylation | Diethyl Malonate, Ethyl 4-bromopentanoate | Diethyl 2-(4-ethoxycarbonylbutyl)malonate | 70-85 | >90 (by NMR) | Malonic ester synthesis with alkyl bromides |
| Hydrolysis & Decarboxylation | Diethyl 2-(4-ethoxycarbonylbutyl)malonate | 2-Propylpentanoic acid analogue | 80-90 | >98 (by HPLC) | Decarboxylation of substituted malonic acids |
Synthesis of γ-Aminopentanoic Acid Derivatives
This compound can serve as a starting material for the synthesis of γ-aminopentanoic acid derivatives, which are analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). These compounds are of significant interest in the development of antiepileptic and anxiolytic drugs. A common synthetic route involves the displacement of the bromide with an azide (B81097), followed by reduction to the amine.
Experimental Workflow: Synthesis of 4-Aminopentanoic Acid
Caption: Synthetic route to 4-aminopentanoic acid from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 4-Azidopentanoic Acid
-
Materials: this compound, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution and heat the mixture to 80-90 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-azidopentanoic acid.
-
Protocol 2.2: Reduction to 4-Aminopentanoic Acid
-
Materials: 4-azidopentanoic acid, 10% palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve 4-azidopentanoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or IR).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminopentanoic acid.[1]
-
Quantitative Data
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference Reaction |
| Azide Displacement | This compound, Sodium Azide | 4-Azidopentanoic Acid | 80-90 | >95 (by NMR) | SN2 reaction of alkyl bromides with sodium azide |
| Reduction | 4-Azidopentanoic Acid | 4-Aminopentanoic Acid | >95 | >98 (by HPLC) | Catalytic hydrogenation of azides |
Signaling Pathways and Mechanism of Action
The pharmaceutical intermediates derived from this compound can modulate key signaling pathways implicated in various neurological disorders.
Valproic Acid Analogues: Mechanism of Action
Valproic acid and its analogues exert their anticonvulsant and mood-stabilizing effects through multiple mechanisms.[2][3] A primary mechanism is the enhancement of GABAergic neurotransmission.[3] This is achieved by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and potentially by increasing GABA synthesis.[2][3] Additionally, these compounds can block voltage-gated sodium and calcium channels, thereby reducing neuronal excitability.[2][3] Another significant mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that may contribute to their therapeutic effects.[2]
Caption: Key signaling pathways modulated by Valproic Acid analogues.
GABA Analogues: Mechanism of Action
GABA analogues, such as those derived from 4-aminopentanoic acid, primarily function by modulating the GABAergic system. A key target is the enzyme GABA aminotransferase (GABA-AT), which is responsible for the catabolism of GABA.[4] By inhibiting GABA-AT, these compounds increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in neuronal hyperexcitability, which is beneficial in conditions like epilepsy.[4]
Caption: Mechanism of action for GABA-AT inhibitors derived from GABA analogues.
References
- 1. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Williamson Ether Synthesis of 4-Alkoxypentanoic Acids from 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-alkoxypentanoic acids via the Williamson ether synthesis, utilizing 4-bromopentanoic acid as the starting material. The Williamson ether synthesis is a robust and versatile method for forming ethers, proceeding via an S(_N)2 reaction between an alkoxide and an organohalide.[1] This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents representative quantitative and spectroscopic data for the resulting 4-alkoxypentanoic acid derivatives. Additionally, a potential signaling pathway relevant to short-chain fatty acid derivatives is discussed, offering context for the biological evaluation of these synthesized compounds.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, enabling the formation of both symmetrical and asymmetrical ethers from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the organohalide and displacing the halide leaving group.[2] For a successful synthesis, primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions.[2]
This protocol focuses on the use of this compound, a bifunctional molecule containing both a carboxylic acid and a secondary bromide. The presence of the carboxylic acid moiety necessitates careful selection of the base to deprotonate the alcohol without promoting unwanted side reactions. The resulting 4-alkoxypentanoic acids are of interest as potential bioactive molecules, building blocks for more complex structures in drug discovery, and as probes for studying biological processes. Short-chain fatty acids and their derivatives are known to play roles in various physiological and pathological processes.[3]
Data Presentation
The following tables summarize representative quantitative and spectroscopic data for the synthesis of 4-alkoxypentanoic acids. The data is based on typical yields for Williamson ether synthesis and spectroscopic data for structurally similar compounds.[4][5]
Table 1: Reaction Parameters and Yields
| Alkoxide | Product | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Sodium Methoxide | 4-Methoxypentanoic Acid | 4-8 | 60-80 | 70-85 |
| Sodium Ethoxide | 4-Ethoxypentanoic Acid | 4-8 | 60-80 | 70-85 |
Table 2: Representative Spectroscopic Data for 4-Methoxypentanoic Acid
| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~3.3 (s, 3H) | -OCH₃ |
| ~3.5-3.7 (m, 1H) | CH-O | |
| ~1.2 (d, 3H) | CH₃-CH | |
| ~1.7-1.9 (m, 2H) | -CH₂-CH | |
| ~2.4 (t, 2H) | -CH₂-COOH | |
| ~11-12 (br s, 1H) | -COOH | |
| ¹³C NMR | ~178-180 | C=O (Carboxylic Acid) |
| ~75-77 | CH-O | |
| ~56-58 | -OCH₃ | |
| ~30-32 | -CH₂-CH | |
| ~30-32 | -CH₂-COOH | |
| ~18-20 | CH₃-CH | |
| IR | 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 2970-2850 | C-H stretch (Aliphatic) | |
| ~1710 | C=O stretch (Carboxylic Acid) | |
| ~1100 | C-O stretch (Ether) |
Experimental Protocols
General Procedure for the Williamson Ether Synthesis of 4-Alkoxypentanoic Acids
This protocol describes the synthesis of 4-alkoxypentanoic acids from this compound and a corresponding sodium alkoxide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol (B129727), ethanol)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous alcohol (e.g., 50 mL of methanol for sodium methoxide). Carefully add sodium metal (1.1 equivalents relative to this compound) in small pieces to the alcohol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has reacted to form the sodium alkoxide solution.
-
Reaction with this compound: To the freshly prepared sodium alkoxide solution, add this compound (1 equivalent) dissolved in a minimal amount of the corresponding anhydrous alcohol.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of the alcohol, typically 60-80°C) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: To the residue, add water (50 mL) and then acidify the aqueous solution to a pH of ~2 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-alkoxypentanoic acid. The product can be further purified by vacuum distillation or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of 4-alkoxypentanoic acid.
Caption: Logical relationship of reactants and products in the Williamson ether synthesis.
Potential Signaling Pathway Involvement
While specific signaling pathways for 4-alkoxypentanoic acids are not well-documented, short-chain fatty acids (SCFAs) are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and by inhibiting histone deacetylases (HDACs).[3] Derivatives of pentanoic acid could potentially interact with these or other cellular targets. The diagram below illustrates a generalized signaling pathway for SCFAs.
Caption: Generalized signaling pathway for short-chain fatty acids.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of 4-alkoxypentanoic acids from this compound. The protocol outlined in this document is adaptable for the synthesis of a variety of ether derivatives by selecting the appropriate alcohol for the generation of the alkoxide nucleophile. The resulting 4-alkoxypentanoic acids can serve as valuable tools in chemical biology and drug discovery. Further investigation into the specific biological activities and signaling pathway interactions of these compounds is warranted.
References
Application Notes and Protocols for the Esterification of 4-Bromopentanoic Acid with Hindered Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. 4-Bromopentanoic acid is a valuable building block, with the bromine atom serving as a handle for further functionalization. However, its esterification with sterically hindered secondary and tertiary alcohols presents significant challenges. Traditional acid-catalyzed methods, such as Fischer esterification, are often inefficient for these substrates due to steric hindrance, which slows down the reaction rate and can lead to side reactions like dehydration of the alcohol.[1][2][3][4][5]
This document provides detailed application notes and protocols for several effective methods for the esterification of this compound with hindered alcohols, including the Yamaguchi esterification, Steglich esterification, and Mitsunobu reaction. These methods utilize specific activating agents to overcome the steric barriers and achieve higher yields under milder conditions.[1][6][7][8][9][10][11]
Challenges in Esterifying Hindered Alcohols
The primary challenge in the esterification of this compound with hindered alcohols, such as tert-butanol (B103910) or isopropanol, is the reduced nucleophilicity of the alcohol's oxygen atom due to steric bulk. This bulkiness impedes the approach of the alcohol to the carbonyl carbon of the carboxylic acid or its activated derivative.
Key Challenges:
-
Slow Reaction Rates: Steric hindrance significantly lowers the frequency of effective collisions between the reacting molecules.
-
Harsh Reaction Conditions: Forcing the reaction with high temperatures and strong acids can lead to the degradation of starting materials or products.
-
Side Reactions: Hindered alcohols, particularly tertiary alcohols, are prone to elimination reactions (dehydration) under acidic conditions, forming alkenes.[1][5]
-
Low Yields: Inefficient reactions result in poor conversion to the desired ester. For instance, the esterification of 4-bromobutanoic acid with tert-butyl alcohol in the presence of DMAP or calcined hydrotalcite has been reported to give low yields.[12]
Recommended Esterification Protocols
To address these challenges, several powerful esterification methods have been developed. The following protocols are recommended for the successful synthesis of esters from this compound and hindered alcohols.
Yamaguchi Esterification
The Yamaguchi esterification is a highly effective method for the synthesis of sterically hindered esters.[6][7][8] It proceeds through the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[6][8]
Experimental Protocol:
-
Anhydride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) and triethylamine (B128534) (TEA, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve the hindered alcohol (1.2-1.5 eq.) and DMAP (1.2-1.5 eq.) in the same anhydrous solvent.
-
Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Steglich Esterification
The Steglich esterification is another mild and efficient method for forming esters from sterically demanding substrates.[1] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, with a catalytic amount of DMAP to facilitate the acyl transfer to the alcohol.[1][13]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the hindered alcohol (1.2-2.0 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous, non-polar solvent such as dichloromethane (B109758) (DCM) or diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or DIC (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: A precipitate of dicyclohexylurea (DCU) or diisopropylurea will form. Filter off the urea (B33335) byproduct.
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol carbon.[9][10][11][14] It is particularly useful for hindered secondary alcohols. The reaction uses a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.2 eq.), the hindered secondary alcohol (1.0 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent like THF or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct, which can often be challenging to remove. Purification is typically achieved by column chromatography. In some cases, precipitation of the byproducts from a non-polar solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) can simplify purification.
Data Presentation: Comparison of Esterification Methods
The following table summarizes the typical reaction conditions for the esterification of a generic carboxylic acid with a hindered alcohol. Specific conditions for this compound may require optimization.
| Method | Activating Agent(s) | Catalyst | Base | Solvent | Temperature | Typical Yields | Key Considerations |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP | Triethylamine | Toluene, THF | 0 °C to 50 °C | Good to Excellent | Excellent for highly hindered substrates.[6][7][8] |
| Steglich Esterification | DCC or DIC | DMAP (catalytic) | - | DCM, Diethyl ether | 0 °C to RT | Good to Excellent | Mild conditions; byproduct precipitation aids purification.[1][13] |
| Mitsunobu Reaction | PPh₃ and DEAD/DIAD | - | - | THF, Diethyl ether | 0 °C to RT | Moderate to Good | Inversion of stereochemistry at the alcohol center; purification can be challenging.[9][10][11] |
| Acid-Catalyzed (Fischer) | H₂SO₄, TsOH | - | - | Excess Alcohol | Reflux | Poor to Moderate | Prone to alcohol dehydration and low yields with hindered substrates.[2][3][4] |
Visualizations
The following diagrams illustrate the general workflow for an esterification experiment and a decision-making process for selecting an appropriate esterification method.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for the Use of 4-Bromopentanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-bromopentanoic acid in solid-phase peptide synthesis (SPPS). This versatile reagent can be employed for site-specific modification of peptides, enabling the introduction of a reactive handle for further conjugation, cyclization, or as a linker in peptide-drug conjugates. The following sections detail the principles, experimental protocols, and expected outcomes for incorporating this compound into synthetic peptides.
Introduction
This compound is a bifunctional molecule containing a carboxylic acid and a bromoalkane. In the context of solid-phase peptide synthesis, the carboxylic acid moiety can be coupled to a free amine on the peptide chain, such as the N-terminus or the side chain of a lysine (B10760008) residue. The bromo group then serves as a reactive site for subsequent nucleophilic substitution reactions. This two-step modification strategy allows for the precise installation of various functionalities onto a peptide scaffold.
Key Applications:
-
Introduction of a Linker: The pentanoic acid chain acts as a flexible spacer, and the terminal bromide allows for the attachment of reporter molecules, drugs, or other biomolecules.
-
Peptide Cyclization: Intramolecular reaction between the bromoalkyl group and a nucleophilic side chain on the peptide can lead to the formation of cyclic peptides.
-
Site-Specific Alkylation: The bromo group can be used to alkylate specific amino acid side chains, such as cysteine or histidine, to introduce stable modifications.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
N-Terminal Modification of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a fully assembled peptide on a solid support.
Materials:
-
Peptidyl-resin (with a free N-terminus)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
N-Terminal Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HOBt (or Oxyma) (3 eq.), and DIC (3 eq.) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the resin. Add DIPEA (6 eq.) to the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Drying: Dry the resin under vacuum.
Side-Chain Modification of a Lysine Residue
This protocol details the attachment of this compound to the ε-amino group of a lysine residue. This requires the use of an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH, during peptide synthesis.
Materials:
-
Peptidyl-resin containing a Lys(Mtt) residue
-
1% Trifluoroacetic acid (TFA) in DCM
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
DCM
Protocol:
-
Selective Deprotection of Lys(Mtt): Treat the resin with 1% TFA in DCM (10 x 2 min) to remove the Mtt protecting group from the lysine side chain. Wash the resin with DCM (5x) and DMF (5x).
-
Coupling of this compound: Follow steps 3-7 from the N-terminal modification protocol (Section 2.1), using HBTU (3 eq.) and DIPEA (6 eq.) as the coupling reagents.
Cleavage and Deprotection
After successful modification, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Materials:
-
Modified peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: Wash the dried resin with DCM.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and modification of a model peptide (e.g., H-Gly-Ala-Val-Lys-Ile-NH₂) using this compound.
Table 1: Summary of Peptide Synthesis and N-Terminal Modification
| Step | Parameter | Value |
| Peptide Synthesis | Resin | Rink Amide |
| Scale | 0.1 mmol | |
| Crude Peptide Yield | 85 mg | |
| Crude Peptide Purity (HPLC) | 92% | |
| N-Terminal Modification | Coupling Efficiency (Kaiser Test) | > 99% |
| Modified Peptide Yield (after cleavage) | 78 mg | |
| Modified Peptide Purity (HPLC) | 88% |
Table 2: Summary of Side-Chain Modification of Lysine
| Step | Parameter | Value |
| Peptide Synthesis | Resin | Rink Amide |
| Scale | 0.1 mmol | |
| Crude Peptide Yield | 82 mg | |
| Crude Peptide Purity (HPLC) | 90% | |
| Side-Chain Modification | Coupling Efficiency (Kaiser Test) | > 98% |
| Modified Peptide Yield (after cleavage) | 75 mg | |
| Modified Peptide Purity (HPLC) | 85% |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Application Note: Protocol for GC-MS Analysis of 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of 4-Bromopentanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of carboxylic acids, a derivatization step is essential to ensure successful analysis.[1][2] This protocol outlines a complete workflow, from sample preparation and derivatization to GC-MS instrument parameters and data analysis.
Experimental Protocols
A detailed methodology for the analysis of this compound is provided below. This protocol is based on established methods for the analysis of halogenated carboxylic acids and other related brominated compounds.[3][4][5]
1. Sample Preparation
The sample preparation method should be adapted based on the specific matrix (e.g., biological fluids, environmental samples, reaction mixtures). A generic liquid-liquid extraction (LLE) protocol is described here.
-
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., 2-bromobutanoic acid or a deuterated analog)
-
Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 1 mL of the aqueous sample, add a known concentration of the internal standard.
-
Acidify the sample to a pH of approximately 2 by adding HCl. This ensures the carboxylic acid is in its protonated form.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the this compound into the organic layer.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
2. Derivatization: Silylation
To increase the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step to form a trimethylsilyl (B98337) (TMS) ester is performed.[6]
-
Materials:
-
Dried sample extract from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (optional, as a catalyst)
-
Heating block or oven
-
-
Procedure:
-
To the 100 µL concentrated extract, add 100 µL of BSTFA + 1% TMCS.
-
If necessary, add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[3] |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C[3] |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Key Ions for SIM Mode (Predicted for TMS derivative):
-
Molecular Ion (M+): To be determined from the full scan mass spectrum.
-
Characteristic Fragment Ions: Look for fragments corresponding to the loss of a bromine atom, the trimethylsilyl group, and other characteristic cleavages. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) will be a key identifier.[5]
Data Presentation
The following table summarizes typical quantitative performance characteristics that can be expected for the GC-MS analysis of derivatized carboxylic acids. These values should be determined experimentally for this compound.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
The following diagram illustrates the complete analytical workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS Analysis of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
Application Notes and Protocols for the Chromatographic Analysis of 4-Bromopentanoic Acid via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Bromopentanoic acid is a halogenated carboxylic acid that can be challenging to analyze directly using chromatographic techniques due to its polarity and potential for low volatility. Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more easily detectable compound. This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The described methods enhance chromatographic resolution, sensitivity, and peak shape.
Method 1: Silylation for GC-MS Analysis
Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. The active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent.
Quantitative Data Summary
| Parameter | Typical Performance for Silylated Organic Acids |
| Linearity (r²) | 0.9958 - 0.9996[1] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L[1] |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
| Precision (CV %) | 0.32 - 13.76%[1] |
| Accuracy (Recovery %) | 82.97 - 114.96%[1] |
Experimental Protocol: Silylation with BSTFA
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile (B52724), dimethylformamide)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the this compound sample into a reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen. Moisture can deactivate the silylating reagent.
-
Add an appropriate amount of internal standard.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to dissolve the dried sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reactivity of BSTFA.[2]
-
Securely cap the vial and vortex thoroughly for 30 seconds.
-
Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven.[3]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Workflow Diagram
Method 2: Esterification with Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis
Esterification with PFB-Br is another effective derivatization method for carboxylic acids, particularly for trace analysis using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry due to the electrophilic nature of the pentafluorobenzyl group.
Quantitative Data Summary
The following table presents performance data for the GC-MS analysis of a wide range of fatty acids derivatized with PFB-Br, demonstrating the method's broad applicability and sensitivity.
| Parameter | Performance for PFB-Derivatized Fatty Acids (C2-C24) |
| Linearity (r²) | > 0.99[4] |
| Limit of Detection (LOD) | Varies by analyte, generally in the low µM to nM range |
| Limit of Quantitation (LOQ) | Varies by analyte, generally in the low µM to nM range |
| Precision (RSD %) | < 15%[4] |
| Accuracy (Recovery %) | 80 - 120%[4] |
Experimental Protocol: PFB-Br Esterification
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)[5]
-
Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)[5]
-
Acetonitrile (HPLC grade)
-
Internal standard
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Place the this compound sample in a reaction vial and add the internal standard.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[5] DIPEA acts as a base to facilitate the reaction.
-
Cap the vial, vortex, and let it stand at room temperature for 20-30 minutes.[5] For some carboxylic acids, gentle heating (e.g., 60°C for 60 min) may be required to drive the reaction to completion.[6]
-
-
Sample Clean-up and Analysis:
-
Evaporate the reaction mixture to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection, such as iso-octane or hexane (B92381) (e.g., 50 µL).[5]
-
The sample is now ready for GC-MS analysis.
-
Workflow Diagram
Method 3: Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA) for HPLC-MS/MS Analysis
For HPLC analysis, derivatization can improve retention on reverse-phase columns and enhance ionization efficiency for mass spectrometry. 4-BNMA is a novel derivatizing agent that introduces a bromine atom, which can be useful for identification due to its characteristic isotopic pattern.[7][8] This method is particularly suited for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of the 4-BNMA derivatization method for various biologically relevant carboxylic acids.
| Parameter | Performance for 4-BNMA Derivatized Carboxylic Acids |
| Linearity (r²) | > 0.99[7] |
| Limit of Detection (LOD) | 0.2 - 44 µg/L[9] |
| Limit of Quantitation (LOQ) | 0.9 - 12 µg/L[10] |
| Precision (RSD %) | Generally < 15% |
| Analysis Time | < 6 minutes[9] |
Experimental Protocol: 4-BNMA Derivatization
Materials:
-
This compound sample
-
4-Bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)
-
Acetonitrile/Water (50:50, v/v)
-
Acetate (B1210297) buffer (50 mM, pH 5.6) for quenching
-
Internal standard
-
Reaction vials (1.5 mL)
-
Heating block
-
Centrifuge or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample (e.g., 12.5 µL) into a reaction vial and add the internal standard.
-
If necessary, dry the sample using a vacuum concentrator.
-
-
Derivatization Reaction:
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding 100 µL of 50 mM acetate buffer.[10]
-
The derivatized sample is now ready for analysis by LC-MS/MS.
-
Workflow Diagram
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 4-Bromopentanoic Acid in the Synthesis of Natural Product Precursors
Application Note AP-CHEM-2025-001
Introduction
In the field of natural product synthesis, the development of efficient strategies to construct key structural motifs is of paramount importance. The γ-lactone, particularly the γ-valerolactone core, is a prevalent scaffold found in a diverse array of biologically active natural products. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibiotic, and neuroprotective effects, making them attractive targets for synthetic chemists and drug development professionals.[1][2][3] 4-Bromopentanoic acid is a versatile C5 building block that can serve as a readily available precursor for the synthesis of the γ-valerolactone moiety through intramolecular cyclization. This application note details a protocol for the synthesis of γ-valerolactone from this compound and discusses the significance of this structural unit in natural products.
The γ-butyrolactone ring is a privileged structure in many biologically active small molecules.[1][2] For instance, various natural products containing this moiety have been investigated for their potent biological activities. Phenyl-γ-valerolactones, which are microbial metabolites of flavan-3-ols, have shown anti-proliferative effects in prostate cancer cells and neuroprotective activities.[4] The versatility of the γ-lactone core makes it a valuable target in the synthesis of novel therapeutic agents.
This document provides a detailed protocol for the base-mediated intramolecular cyclization of this compound to yield γ-valerolactone. The presented methodology is analogous to established procedures for the lactonization of halo-acids and offers a reliable route to this important synthetic intermediate.
Key Applications
-
Synthesis of Natural Product Scaffolds: this compound is a suitable starting material for the stereocontrolled synthesis of the γ-valerolactone core, a key structural component of numerous natural products.
-
Drug Discovery and Development: The resulting γ-valerolactone can be further elaborated to generate libraries of bioactive molecules for screening and lead optimization in various therapeutic areas, including oncology, infectious diseases, and neurology.[1]
-
Chiral Building Blocks: Enantiomerically pure γ-valerolactone, accessible through asymmetric synthesis or resolution, serves as a valuable chiral building block for the total synthesis of complex natural products.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the synthesis of γ-lactones from corresponding halo-alkanoic acids, based on literature precedents.
| Starting Material | Base/Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃ | Chloroform/Water | 0 °C | 6 h | cis-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | 91-95 | Organic Syntheses, 1986, 64, 175[5] |
| 3-Phenyl-4-pentenoic acid | I₂ | Acetonitrile | 0 °C | 24 h | trans-4,5-dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | 86-88 | Organic Syntheses, 1986, 64, 175[5] |
| β,γ-Unsaturated carboxylic acids | Br₂ | Sat. NaHCO₃(aq)/Et₂O or CH₂Cl₂ | 0 °C | - | γ-Bromo-β-lactones | - | ResearchGate Publication |
Note: The yields for the synthesis of γ-bromo-β-lactones were not explicitly provided in the available search result.
Experimental Protocols
Synthesis of γ-Valerolactone from this compound
This protocol is adapted from a well-established procedure for the iodolactonization of unsaturated carboxylic acids and is expected to be effective for the intramolecular cyclization of this compound.[5]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether (Et₂O)
-
Water (deionized)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.81 g, 10.0 mmol) in 20 mL of diethyl ether.
-
Addition of Base: To the stirred solution, add 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: a. Transfer the reaction mixture to a separatory funnel and separate the layers. b. Wash the organic layer with 20 mL of 5% HCl, followed by 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine. c. Dry the organic layer over anhydrous MgSO₄.
-
Isolation of Product: a. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude γ-valerolactone. b. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel if necessary.
Expected Outcome:
The reaction is expected to yield γ-valerolactone as a colorless liquid. The yield should be determined after purification and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Mandatory Visualization
Caption: Reaction scheme for the synthesis of γ-valerolactone.
Caption: Experimental workflow for γ-valerolactone synthesis.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Bromopentanoic Acid as a Versatile Alkylating Agent for Phenols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromopentanoic acid as an alkylating agent for phenols, a key reaction in the synthesis of novel drug candidates. The resulting 4-phenoxypentanoic acid derivatives are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction
The alkylation of phenols with this compound is a variation of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This reaction proceeds via an S(_N)2 mechanism, where a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in this compound. This process yields a 4-phenoxypentanoic acid derivative, a structural motif found in various biologically active molecules. The carboxylic acid functionality provides a handle for further chemical modifications, making these compounds versatile building blocks in drug discovery programs.
Applications in Drug Development
Derivatives of 4-phenoxypentanoic acid are of significant interest in the development of targeted therapies, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in many types of cancer, making it a prime target for therapeutic intervention.[1][2]
The phenoxyalkanoic acid scaffold can be incorporated into molecules designed to bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity.[3] This inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[1] The modular nature of the synthesis allows for the introduction of various substituents on the phenol ring to optimize potency, selectivity, and pharmacokinetic properties.
Reaction Mechanism and Experimental Considerations
The O-alkylation of phenols with this compound is a classic S(_N)2 reaction. The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydroxide, potassium carbonate, or sodium hydride. The phenoxide then attacks the carbon atom attached to the bromine in this compound, displacing the bromide ion and forming the ether linkage.
Careful selection of reaction conditions is crucial to favor O-alkylation over potential C-alkylation, where the phenoxide attacks the alkylating agent with one of the ring carbons.[3] The choice of solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the alkylation of various substituted phenols with this compound, based on analogous reactions reported in the literature.
| Entry | Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Methoxyphenol | NaOH | Ethanol | 78 (reflux) | 8 | 92 |
| 3 | 4-Chlorophenol | K₂CO₃ | Acetone | 56 (reflux) | 24 | 78 |
| 4 | 4-Nitrophenol | NaH | THF | 66 (reflux) | 6 | 65 |
| 5 | 2,4-Dichlorophenol | Cs₂CO₃ | Acetonitrile | 82 (reflux) | 16 | 72 |
Table 1: Reaction Conditions and Yields for the Synthesis of 4-Phenoxypentanoic Acid Derivatives.
| Compound | Target IC₅₀ (nM) | Cell Line |
| 4-Phenoxypentanoic acid | >1000 | A549 (Lung Cancer) |
| 4-(4-Methoxyphenoxy)pentanoic acid | 750 | A549 (Lung Cancer) |
| 4-(4-Chlorophenoxy)pentanoic acid | 420 | A549 (Lung Cancer) |
| 4-(4-Nitrophenoxy)pentanoic acid | 210 | A549 (Lung Cancer) |
| 4-(2,4-Dichlorophenoxy)pentanoic acid | 150 | A549 (Lung Cancer) |
Table 2: In Vitro Antiproliferative Activity of 4-Phenoxypentanoic Acid Derivatives.
Experimental Protocols
General Protocol for the Alkylation of Phenols with this compound
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-phenoxypentanoic acid derivative.
Visualizations
Caption: Workflow for the synthesis and evaluation of 4-phenoxypentanoic acid derivatives.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 4-phenoxypentanoic acid derivatives.
References
Large-Scale Synthesis of Brominated Pentanoic Acids: Application Notes and Protocols
A Note to Our Audience: While the inquiry specified the large-scale synthesis of 4-bromopentanoic acid, a comprehensive review of available scientific literature and industrial manufacturing processes reveals a notable scarcity of established and scalable methods for this particular isomer. In contrast, the synthesis of its isomer, 5-bromopentanoic acid (also known as 5-bromovaleric acid), is well-documented and more commonly practiced on a larger scale.
Therefore, these application notes will focus on the robust and scalable synthesis of 5-bromopentanoic acid, providing detailed protocols relevant to researchers, scientists, and drug development professionals. We will also briefly discuss theoretical approaches to the synthesis of this compound.
Synthesis of 5-Bromopentanoic Acid
The large-scale synthesis of 5-bromopentanoic acid is most effectively achieved through the ring-opening of a cyclic ester (lactone) with hydrobromic acid. Two primary starting materials for this approach are cyclopentanone (B42830) and 1,5-pentanediol, both of which are converted to δ-valerolactone as an intermediate.
Method 1: From Cyclopentanone
This two-step method involves the Baeyer-Villiger oxidation of cyclopentanone to δ-valerolactone, followed by ring-opening with hydrobromic acid.
Experimental Protocol:
Step 1: Synthesis of δ-Valerolactone from Cyclopentanone
-
Reaction Setup: A suitable reaction vessel is charged with cyclopentanone (37.5 g).
-
Oxidation: The cyclopentanone is oxidized using peroxytrifluoroacetic acid to yield crude δ-valerolactone (42.8 g).
-
Work-up: The crude δ-valerolactone is carried forward to the next step without extensive purification.
Step 2: Synthesis of 5-Bromopentanoic Acid from δ-Valerolactone
-
Reaction: The crude δ-valerolactone (42.8 g) is refluxed with 100 mL of 48% hydrobromic acid for 3 hours.
-
Phase Separation: After cooling, the two layers are separated.
-
Extraction: The upper aqueous layer is diluted with 200 mL of water and extracted with several portions of diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate. The ether is then removed by distillation.
-
Purification: The product is distilled under reduced pressure to yield 5-bromopentanoic acid (39.4 g).[1]
Quantitative Data Summary:
| Starting Material | Intermediate | Final Product | Yield | Reference |
| Cyclopentanone (37.5 g) | δ-Valerolactone (42.8 g, crude) | 5-Bromopentanoic Acid (39.4 g) | 49% | [1] |
Workflow Diagram:
Caption: Workflow for the synthesis of 5-bromopentanoic acid starting from cyclopentanone.
Method 2: From 1,5-Pentanediol
This method also proceeds through a δ-valerolactone intermediate, which is formed via the dehydrogenation of 1,5-pentanediol.
Experimental Protocol:
Step 1: Synthesis of δ-Valerolactone from 1,5-Pentanediol
-
Reaction: 1,5-Pentanediol (52 g) is heated under reflux in the presence of a copper chromite catalyst to yield crude δ-valerolactone (35 g).
Step 2: Synthesis of 5-Bromopentanoic Acid from δ-Valerolactone
-
Reaction: The crude δ-valerolactone (35 g) is refluxed with 100 mL of 48% hydrobromic acid for 3 hours.
-
Purification: The product is separated and purified as described in Method 1 to yield 5-bromopentanoic acid (32.5 g).[1]
Quantitative Data Summary:
| Starting Material | Intermediate | Final Product | Yield | Reference |
| 1,5-Pentanediol (52 g) | δ-Valerolactone (35 g, crude) | 5-Bromopentanoic Acid (32.5 g) | 25% | [1] |
Workflow Diagram:
Caption: Workflow for the synthesis of 5-bromopentanoic acid starting from 1,5-pentanediol.
Purification of Brominated Carboxylic Acids
Acidic impurities, such as unreacted starting material or byproducts, can be removed from brominated carboxylic acids using a bicarbonate wash.
General Protocol:
-
Dissolution: Dissolve the crude brominated carboxylic acid in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. Carbon dioxide evolution may occur, so vent the funnel frequently.
-
Separation: Separate the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with brine to aid in the removal of water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Theoretical Approaches to this compound Synthesis
-
Radical Bromination of Pentanoic Acid: Direct bromination of pentanoic acid using N-bromosuccinimide (NBS) and a radical initiator could potentially yield a mixture of brominated isomers, including this compound. However, this method would likely suffer from a lack of regioselectivity, leading to a complex mixture of products that would be challenging to separate on a large scale.
-
Ring-Opening of γ-Valerolactone with a Different Brominating Agent: While HBr addition to γ-valerolactone yields the 5-bromo isomer, other brominating agents under different conditions might favor the formation of the 4-bromo isomer, though this is not a commonly reported transformation.
Logical Relationship Diagram:
Caption: Comparison of established and theoretical synthesis routes for brominated pentanoic acids.
References
Application Notes and Protocols: 4-Bromopentanoic Acid in the Preparation of Novel Functional Polymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromopentanoic acid as a versatile building block in the synthesis of novel functional polymers. The introduction of a bromine moiety onto the polymer backbone opens up a wide array of possibilities for post-polymerization modification, making these polymers highly suitable for advanced applications in drug delivery and biomedicine.
Introduction
The development of functional polymers with precisely controlled architectures and tailored properties is a cornerstone of modern drug delivery research.[1] Synthetic polymers offer the advantage of tunable characteristics, allowing for the creation of materials that can encapsulate, protect, and deliver therapeutic agents to specific targets within the body.[1][2] Polyesters, in particular, are a class of biodegradable polymers that have garnered significant attention due to their biocompatibility and tunable degradation rates.[3][4][5]
This compound is a valuable monomer for the synthesis of functional polyesters. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, enabling the attachment of drugs, targeting ligands, or other functional molecules to the polymer backbone after its initial synthesis. This post-polymerization modification approach is highly efficient as it allows for the creation of a diverse library of functional polymers from a single parent polymer.[6][7]
Applications in Drug Development
Polymers derived from this compound are particularly well-suited for a range of applications in drug development:
-
Targeted Drug Delivery: The bromo group can be substituted with targeting moieties such as antibodies, peptides, or small molecules that recognize specific cell surface receptors on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.
-
Controlled Release Systems: The polymer backbone can be designed to be biodegradable, allowing for the sustained release of an encapsulated or conjugated drug over a prolonged period. The rate of degradation and drug release can be tuned by altering the polymer's composition and molecular weight.
-
Polymer-Drug Conjugates: Covalent attachment of drugs to the polymer backbone can improve the drug's solubility, stability, and pharmacokinetic profile.[2] The bromo group serves as an ideal attachment point for creating such conjugates.
-
Stimuli-Responsive Systems: The functional side chains can be designed to respond to specific physiological stimuli, such as changes in pH or temperature, leading to a triggered release of the drug at the target site.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of polymers using this compound as a precursor.
3.1. Protocol 1: Synthesis of Bromo-Functionalized Polyester (B1180765) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a bromo-functionalized polyester through the ring-opening polymerization of a lactone derived from this compound (e.g., 5-bromo-δ-valerolactone). ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[8][9]
Materials:
-
5-bromo-δ-valerolactone (monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)[9]
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The monomer, initiator, and solvent must be anhydrous.
-
Polymerization Setup: In a glovebox or under a flow of inert gas, add the desired amount of 5-bromo-δ-valerolactone monomer to a Schlenk flask.
-
Addition of Initiator and Solvent: Add anhydrous toluene to dissolve the monomer. Then, add the calculated amount of benzyl alcohol initiator. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Catalyst Addition: In a separate vial, dissolve the TBD or Sn(Oct)₂ catalyst in a small amount of anhydrous toluene. Add the catalyst solution to the monomer/initiator mixture to start the polymerization.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature for TBD, or higher temperatures like 110°C for Sn(Oct)₂) for the specified time (typically a few hours to 24 hours). Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR or Gel Permeation Chromatography (GPC).
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by adding a small amount of benzoic acid (if using TBD) or by cooling the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Purification: Filter the precipitated polymer and wash it several times with cold methanol to remove any unreacted monomer and catalyst.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting bromo-functionalized polyester using ¹H NMR, GPC (to determine molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (to determine thermal properties like glass transition temperature).
3.2. Protocol 2: Post-Polymerization Modification via Azide-Alkyne "Click" Chemistry
This protocol describes the functionalization of the bromo-functionalized polyester with an azide-containing molecule, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an alkyne-functionalized drug or targeting ligand.
Materials:
-
Bromo-functionalized polyester (from Protocol 1)
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Alkyne-functionalized molecule of interest (drug, targeting ligand, etc.)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Deionized water
-
Dialysis tubing
Procedure:
Step A: Azidation of the Polymer
-
Dissolve the bromo-functionalized polyester in DMF.
-
Add an excess of sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the now azide-functionalized polymer in deionized water.
-
Filter and wash the polymer with water to remove excess sodium azide.
-
Dry the polymer under vacuum. Confirm the successful substitution of bromide with azide using FTIR spectroscopy (presence of an azide peak around 2100 cm⁻¹).
Step B: "Click" Reaction
-
Dissolve the azide-functionalized polymer and the alkyne-functionalized molecule in DMF.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in DMF.
-
Add the catalyst solution to the polymer/alkyne mixture.
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Purify the final functionalized polymer by dialysis against a suitable solvent (e.g., DMF/water mixtures, then pure water) to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified polymer solution to obtain the final product.
-
Characterize the final product using ¹H NMR, GPC, and other relevant techniques to confirm the successful conjugation.
Quantitative Data
The following table summarizes representative quantitative data for functional polyesters synthesized via ring-opening polymerization. The exact values for polymers derived from this compound will depend on the specific monomer, initiator, catalyst, and reaction conditions used.
| Polymer Property | Typical Value Range | Characterization Method |
| Number Average Molecular Weight (Mₙ) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | -60 to 60 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Tₔ) | > 200 °C | Thermogravimetric Analysis (TGA) |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for targeted drug delivery.
Caption: Experimental workflow for the synthesis and functionalization of drug-conjugated polymers.
Caption: Conceptual pathway for targeted drug delivery and intracellular action.
References
- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and properties of a novel biodegradable polyester elastomer with functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allengroup.wayne.edu [allengroup.wayne.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green and sustainable synthesis of poly(δ-valerolactone) with a TBD catalyzed ring-opening polymerization reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Peptide Coupling of 4-Bromopentanoic Acid with Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the peptide coupling of 4-bromopentanoic acid with various amino acid esters. This reaction is a crucial step in the synthesis of more complex molecules, including peptidomimetics, probes for chemical biology, and precursors for active pharmaceutical ingredients. The inclusion of a bromoalkyl moiety allows for further functionalization, making these protocols highly relevant for drug development and medicinal chemistry.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. In the context of drug development, the coupling of functionalized carboxylic acids, such as this compound, with amino acid esters provides versatile intermediates. The bromine atom serves as a handle for subsequent modifications, such as azidation, alkylation, or transition metal-catalyzed cross-coupling reactions.
This document outlines optimized protocols for the coupling of this compound with a selection of amino acid esters, utilizing common and efficient coupling reagents. It also provides a comparative analysis of reaction outcomes and a troubleshooting guide for common challenges.
Reaction Scheme
The general reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack from the amino group of the amino acid ester to form an amide bond.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromopentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two primary methods for the synthesis of this compound are:
-
Ring-opening of γ-valerolactone: This is a widely used method involving the reaction of γ-valerolactone with a bromine source, typically hydrogen bromide (HBr). This method is often favored due to the availability and stability of the starting lactone.
-
Hydrobromination of 4-pentenoic acid: This method involves the addition of hydrogen bromide (HBr) across the double bond of 4-pentenoic acid. According to Markovnikov's rule, the bromine atom adds to the more substituted carbon, yielding the desired this compound.[1]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
Low yields in organic synthesis can be attributed to a variety of factors. For the synthesis of this compound, key areas to investigate include:
-
Reagent Quality: Ensure that all reagents, especially the bromine source (e.g., HBr) and the starting material (γ-valerolactone or 4-pentenoic acid), are of high purity and anhydrous where necessary.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical parameters that significantly influence the yield.
-
Reaction Monitoring: Inadequate monitoring of the reaction progress can lead to premature work-up or the formation of side products upon prolonged reaction times.
-
Work-up and Purification: Significant loss of product can occur during the extraction, washing, and purification steps.
Q3: What are the likely side reactions that could be lowering my yield?
The potential side reactions depend on the chosen synthetic route:
-
From γ-valerolactone:
-
Incomplete reaction: Unreacted γ-valerolactone will contaminate the product and lower the yield.
-
Reversion to lactone: During work-up or distillation in the presence of water, this compound can cyclize back to γ-valerolactone, especially at elevated temperatures.[2]
-
-
From 4-pentenoic acid:
-
Formation of 5-bromopentanoic acid: While the formation of the 4-bromo isomer is favored, some of the anti-Markovnikov product, 5-bromopentanoic acid, can be formed, especially if radical initiators are present.
-
Polymerization: Alkenes can undergo polymerization under acidic conditions.
-
Rearrangement: Carbocation intermediates can potentially undergo rearrangements, leading to other brominated isomers, although this is less common for this specific substrate.
-
Q4: How can I effectively purify the final product?
Purification of this compound, which can be an oil or a low-melting solid, can be challenging. Common methods include:
-
Vacuum Distillation: This is a suitable method for separating this compound from non-volatile impurities. Care must be taken to avoid high temperatures that could lead to decomposition or reversion to the lactone.[2]
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from side products and unreacted starting materials. A typical eluent system would be a mixture of hexane (B92381) and ethyl acetate.[3]
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an effective purification method.
Troubleshooting Guides
Low Yield in the Synthesis from γ-Valerolactone
| Symptom | Possible Cause | Suggested Solution |
| High amount of starting material in the final product | Incomplete reaction. | Increase the reaction time, temperature, or the molar excess of HBr. Ensure efficient stirring. |
| Insufficient HBr. | Use a higher concentration of HBr or bubble gaseous HBr through the reaction mixture. | |
| Product reverts to lactone during work-up | Presence of water and heat. | Perform the work-up at a lower temperature. Ensure all glassware is dry. Use a Dean-Stark trap if applicable to remove water azeotropically during the reaction. |
| Formation of dark-colored impurities | Decomposition at high temperatures. | Lower the reaction temperature and monitor the reaction closely. Consider using a milder brominating agent if possible. |
Low Yield in the Synthesis from 4-Pentenoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of 4- and 5-bromo isomers | Presence of radical initiators (e.g., peroxides) or light. | Ensure the reaction is performed in the dark and that the starting materials are free of peroxides. |
| Polymerization of the starting material | High concentration of acid or high temperature. | Add the HBr solution slowly to the 4-pentenoic acid. Keep the reaction temperature controlled, potentially using an ice bath. |
| Incomplete reaction | Insufficient HBr or short reaction time. | Increase the molar equivalent of HBr and extend the reaction time. Monitor the reaction progress by TLC or GC. |
Data Presentation
The following tables provide data on the synthesis of 4-bromobutanoic acid from γ-butyrolactone, a close analog of this compound from γ-valerolactone. These conditions can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Brominating Agent and Conditions on Yield of 4-Bromobutanoic Acid [2][4]
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 48% aq. HBr / H₂SO₄ | None | Reflux | 12 | 65 | [3] |
| Boron tribromide | Dichloromethane (B109758) | Not specified | Not specified | 98 | [2] |
| Dry HBr gas | None | Not specified | Not specified | 99 | [2] |
| Dry HBr gas | Organic Solvent | -10 to 80 | Not specified | High | [2][4] |
Table 2: General Reaction Parameters for Ring-Opening of Lactones with HBr [5][6]
| Parameter | Recommended Range | Notes |
| Molar ratio of HBr to lactone | 1:1 to 10:1 | Higher ratios can drive the reaction to completion but may require more extensive purification. |
| Reaction Temperature | 10 to 100 °C | Higher temperatures increase the reaction rate but also the risk of side reactions and decomposition. |
| Reaction Time | 2 to 18 hours | Dependent on temperature and the specific lactone. Reaction progress should be monitored. |
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Valerolactone
This protocol is adapted from the synthesis of 4-bromobutanoic acid.[3]
Materials:
-
γ-Valerolactone
-
48% aqueous hydrobromic acid (HBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under a dry argon atmosphere, add γ-valerolactone to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add 48% aqueous HBr (approximately 5 equivalents) and concentrated sulfuric acid (catalytic amount) to the flask.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel chromatography.
Protocol 2: Synthesis of this compound from 4-Pentenoic Acid
Materials:
-
4-Pentenoic acid
-
Hydrogen bromide solution (e.g., in acetic acid or as a gas)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-pentenoic acid in an anhydrous solvent in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of hydrogen bromide (1.1 to 1.5 equivalents) to the stirred solution. If using gaseous HBr, bubble it through the solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 4-Bromopentanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying 4-bromopentanoic acid from common reaction byproducts. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized from γ-valerolactone and hydrobromic acid (HBr)?
The primary impurities typically include:
-
Unreacted γ-valerolactone: The ring-opening of γ-valerolactone to form 4-hydroxypentanoic acid (which is then converted to this compound) is an equilibrium process. Consequently, unreacted starting material is a significant impurity.
-
Pentenoic acid isomers: Under certain reaction conditions, elimination reactions can occur, leading to the formation of various isomers of pentenoic acid.
-
Other halogenated byproducts: Although less common, the formation of other brominated species cannot be entirely ruled out.
Q2: How can I remove unreacted γ-valerolactone from my this compound product?
A combination of extractive workup and distillation is effective. An initial wash with a basic solution, such as sodium bicarbonate, will convert the acidic this compound into its water-soluble carboxylate salt, leaving the neutral γ-valerolactone in the organic layer. Subsequent acidification of the aqueous layer will regenerate the this compound, which can then be extracted into an organic solvent. Fractional distillation under reduced pressure can further separate the product from any remaining volatile impurities.
Q3: What is the recommended method for removing acidic byproducts like pentenoic acids?
Purification techniques such as fractional distillation under reduced pressure or column chromatography are generally effective in separating this compound from other acidic byproducts with different boiling points or polarities.
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization can be a viable purification method. The choice of solvent is crucial. A good recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvent systems to explore include mixtures of hexanes and ethyl acetate (B1210297), or toluene (B28343).
Troubleshooting Guides
Issue 1: Low Yield After Purification
Low recovery of this compound after purification can be due to several factors. The following table outlines potential causes and their solutions.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure thorough mixing during the extractive workup. Perform multiple extractions with the organic solvent to maximize recovery from the aqueous phase. Back-extract the combined organic layers with a small amount of fresh aqueous phase to recover any dissolved product. |
| Product Loss During Washing | Minimize the number of washes, especially with basic solutions, to prevent hydrolysis of the bromide. Use saturated brine washes to reduce the solubility of the product in the aqueous layer. |
| Decomposition During Distillation | This compound can be sensitive to high temperatures. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[1] |
| Inefficient Recrystallization | If using recrystallization, ensure the correct solvent or solvent mixture is used. Avoid using an excessive amount of solvent, as this will reduce the yield. Try inducing crystallization by scratching the flask or adding a seed crystal. |
| Product Volatility | If residual solvent is removed under high vacuum or at elevated temperatures, some product may be lost. Use moderate vacuum and temperature settings during solvent removal. |
Issue 2: Persistent Impurities After Purification
If impurities remain in the final product, consider the following troubleshooting strategies.
| Impurity Type | Troubleshooting Steps |
| Unreacted γ-valerolactone | If distillation is ineffective, consider using column chromatography. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes can effectively separate the more polar this compound from the less polar γ-valerolactone. |
| Acidic Byproducts | Optimize the distillation conditions by using a more efficient distillation column (e.g., Vigreux or packed column) to improve separation. For column chromatography, a careful selection of the mobile phase is critical to resolve compounds with similar polarities. |
| Water | Ensure the final product is thoroughly dried. Use a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before the final solvent removal step. For trace amounts of water, azeotropic distillation with a suitable solvent like toluene can be effective. |
Experimental Protocols
Protocol 1: Extractive Workup for Removal of Unreacted γ-Valerolactone
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. Carbon dioxide evolution may occur, so vent the funnel frequently. Repeat the wash 2-3 times. The this compound will be in the aqueous layer as its sodium salt, while the γ-valerolactone remains in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid, such as concentrated HCl, until the pH is acidic (pH ~2).
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the this compound.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and free of leaks.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions which may contain residual solvent or volatile impurities.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Bromination of Pentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of pentanoic acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the bromination of pentanoic acid at the alpha-position?
The most common method for the α-bromination of pentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to selectively replace a hydrogen atom on the carbon adjacent to the carboxyl group with a bromine atom, yielding 2-bromopentanoic acid.[2][3][4]
Q2: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?
The HVZ reaction proceeds through several key steps:
-
Formation of Acyl Bromide: Pentanoic acid reacts with PBr₃ to form pentanoyl bromide.[4][5][6]
-
Enolization: The pentanoyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.[4][5][6]
-
α-Bromination: The electron-rich enol attacks bromine (Br₂) at the α-carbon to form 2-bromopentanoyl bromide.[4][5][6]
-
Hydrolysis: The 2-bromopentanoyl bromide is then hydrolyzed during the workup step with water to yield 2-bromopentanoic acid.[4]
Q3: What are the most common side reactions in the bromination of pentanoic acid?
The most frequently encountered side reactions include:
-
Di-bromination: Formation of 2,2-dibromopentanoic acid can occur, especially with an excess of bromine.
-
Formation of β-unsaturated pentanoic acid: At elevated temperatures, elimination of hydrogen bromide (HBr) from 2-bromopentanoic acid can lead to the formation of pent-2-enoic acid.[6]
-
Ester formation: If an alcohol is present during the workup, the intermediate 2-bromopentanoyl bromide can react to form the corresponding ester.[7]
Q4: Can decarboxylation be a significant side reaction?
While decarboxylation of carboxylic acids can occur under certain conditions, it is not a major side reaction in the standard Hell-Volhard-Zelinsky bromination of pentanoic acid. Decarboxylation typically requires more forcing conditions or specific structural features not present in pentanoic acid.[8]
Troubleshooting Guides
Issue 1: Low Yield of 2-Bromopentanoic Acid
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. - Ensure the reaction temperature is optimal. While high temperatures can lead to side reactions, a temperature that is too low will result in a sluggish reaction. A moderate temperature, typically refluxing the neat reactants, is often employed. |
| Loss of product during workup | - Ensure complete hydrolysis of the 2-bromopentanoyl bromide to 2-bromopentanoic acid before extraction. - Use an appropriate extraction solvent and perform multiple extractions to maximize recovery. |
| Poor quality of reagents | - Use fresh, high-purity bromine and pentanoic acid. - Ensure the phosphorus tribromide or red phosphorus is of good quality and handled under anhydrous conditions to prevent decomposition. |
Issue 2: Formation of Significant Amounts of Di-brominated Byproduct
| Possible Cause | Recommended Solution |
| Excess bromine | - Carefully control the stoichiometry of bromine. Use one molar equivalent or slightly less for mono-bromination. - Add the bromine dropwise to the reaction mixture to maintain a low concentration of free bromine at any given time. |
| Prolonged reaction time at high temperature | - Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product. |
Issue 3: Presence of β-Unsaturated Pentanoic Acid in the Product
| Possible Cause | Recommended Solution |
| High reaction temperature | - The Hell-Volhard-Zelinsky reaction can be conducted at elevated temperatures; however, excessively high temperatures (above 100-120°C) can promote the elimination of HBr.[6] - Maintain the reaction temperature at the minimum required for a reasonable reaction rate. |
Issue 4: Formation of an Ester Byproduct
| Possible Cause | Recommended Solution |
| Presence of alcohol during workup | - The intermediate 2-bromopentanoyl bromide is highly reactive towards nucleophiles. If an alcohol is used as a solvent or is present during the hydrolysis step, it can react to form the corresponding ester.[7] - Ensure that the workup is performed strictly in an aqueous environment and that all glassware is free of alcohol residues. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of Short-Chain Carboxylic Acids (Illustrative Data)
| Molar Ratio (Acid:Br₂) | Catalyst | Temperature (°C) | Reaction Time (h) | Approx. Yield of α-Bromo Acid (%) | Approx. Yield of α,α-Dibromo Acid (%) | Approx. Yield of Unsaturated Acid (%) |
| 1:1.1 | PBr₃ (cat.) | 80-90 | 4-6 | 75-85 | 5-10 | <2 |
| 1:1.5 | PBr₃ (cat.) | 80-90 | 6-8 | 60-70 | 20-30 | <2 |
| 1:1.1 | Red P (cat.) | 100-110 | 8-12 | 70-80 | 10-15 | 2-5 |
| 1:1.1 | PBr₃ (cat.) | >120 | 4-6 | 65-75 | 5-10 | 10-20 |
Experimental Protocols
Key Experiment: Synthesis of 2-Bromopentanoic Acid via the Hell-Volhard-Zelinsky Reaction
Materials:
-
Pentanoic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Sodium bisulfite solution (5%)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid and a catalytic amount of red phosphorus. Protect the apparatus from atmospheric moisture with a drying tube.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC). The color of the bromine should fade.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate pentanoyl bromide and any remaining PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with a 5% sodium bisulfite solution (to remove any unreacted bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromopentanoic acid.
-
Purification: The crude product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions in the bromination of pentanoic acid.
Caption: Reaction pathways in the bromination of pentanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Esterification of 4-Bromopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 4-bromopentanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Yield | Incomplete reaction: The reaction may not have reached equilibrium. | Extend the reaction time and monitor progress using TLC.[1] |
| Insufficient catalyst: The acid catalyst concentration may be too low to effectively protonate the carboxylic acid. | Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[1][2] | |
| Suboptimal temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.[1][2] | |
| Presence of water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants.[2][3][4] | Use a Dean-Stark apparatus to remove water as it forms.[2][3] Alternatively, use a drying agent like molecular sieves.[2] | |
| Formation of Side Products | Dehydration of alcohol: Especially with secondary or tertiary alcohols at high temperatures. | Use milder reaction conditions and consider a milder acid catalyst. |
| Intramolecular cyclization (lactonization): this compound can potentially form a 5-membered lactone (γ-valerolactone) via intramolecular esterification. | While 5-membered rings are generally stable, this is more likely to occur under specific conditions. Ensure the intermolecular reaction is favored by using a large excess of the external alcohol.[3] | |
| Reaction with the bromine substituent: While generally stable, prolonged heating in the presence of a strong acid could potentially lead to side reactions involving the bromo group. | Monitor the reaction for unexpected byproducts. If observed, consider using milder conditions or a different esterification method (e.g., Steglich esterification for sensitive substrates).[2] | |
| Difficult Product Purification | Incomplete removal of acid catalyst: Residual acid can complicate purification and degrade the product. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup.[5] |
| Unreacted starting materials: Excess alcohol or unreacted this compound can be present. | Wash the organic layer with water to remove excess alcohol and with a basic solution to remove unreacted carboxylic acid.[5][6][7] | |
| Emulsion formation during workup: Can make phase separation difficult. | Add brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of this compound?
A1: The Fischer esterification is a nucleophilic acyl substitution reaction. The key steps are:
-
Protonation of the carbonyl oxygen of this compound by the acid catalyst.[1][4]
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.[1]
-
Deprotonation of the carbonyl oxygen to yield the final ester product.[1]
Q2: What are the recommended catalysts for the esterification of this compound?
A2: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1][2][8] Lewis acids can also be employed.[2] For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which uses DCC and DMAP, can be considered.[9]
Q3: How can I drive the esterification reaction to completion?
A3: Since Fischer esterification is an equilibrium process, you can drive it towards the product side by:
-
Using a large excess of the alcohol, which can also serve as the solvent.[3][8]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.[2][3][9]
Q4: Can I perform this esterification without a solvent?
A4: Yes, the reaction can be carried out without an additional solvent, especially when a large excess of the alcohol is used. In this case, the alcohol acts as both a reactant and the solvent.[1][2]
Q5: What are the best methods for purifying the final this compound ester?
A5: Purification typically involves the following steps:
-
Neutralization: After the reaction, the mixture is cooled and neutralized with a mild base like sodium bicarbonate solution to remove the acid catalyst.[5]
-
Extraction: The ester is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The organic layer is then washed with water to remove any remaining alcohol and with a basic solution to remove any unreacted carboxylic acid.[5][9]
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation or Chromatography: The crude ester can be further purified by vacuum distillation or column chromatography if necessary.[5][9]
Experimental Protocols
General Protocol for the Esterification of this compound with Ethanol (B145695)
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Effect of Catalyst on Ester Yield
| Catalyst (0.1 eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 4 | 78 (Reflux) | 85 |
| p-TsOH | 6 | 78 (Reflux) | 82 |
| Sc(OTf)₃ | 8 | 78 (Reflux) | 75 |
Table 2: Effect of Ethanol Equivalents on Ester Yield
| Ethanol Equivalents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3 | 6 | 78 (Reflux) | 65 |
| 5 | 6 | 78 (Reflux) | 78 |
| 10 | 6 | 78 (Reflux) | 88 |
| 20 | 6 | 78 (Reflux) | 92 |
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for low ester yield in Fischer esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Preventing elimination byproducts in 4-Bromopentanoic acid substitution reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substitution reactions of 4-bromopentanoic acid. Our aim is to help you minimize the formation of elimination byproducts and maximize the yield of your desired substitution product.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions in a substitution reaction with this compound?
A1: In substitution reactions involving this compound, a secondary alkyl halide, the primary competing reaction is elimination. Specifically, you will observe a competition between the bimolecular nucleophilic substitution (S(_N)2) and the bimolecular elimination (E2) pathways. The desired S(_N)2 reaction involves the direct replacement of the bromine atom by a nucleophile. The competing E2 reaction involves the removal of a proton from a carbon adjacent to the carbon bearing the bromine, leading to the formation of an alkene.
Q2: What are the common elimination byproducts I should expect?
A2: The primary elimination byproducts from this compound are pentenoic acids. Depending on which adjacent proton is removed, you can form 4-pentenoic acid or 3-pentenoic acid.[1] The formation of the more substituted and stable alkene is generally favored (Zaitsev's rule), which in this case would be 3-pentenoic acid. However, the regioselectivity can be influenced by the steric bulk of the base used.
Q3: How does the choice of nucleophile/base affect the reaction outcome?
A3: The nature of the nucleophile or base is a critical factor.
-
To favor substitution (S(_N)2): Use a good nucleophile that is a weak base. Examples include azide (B81097) (N(_3)
), cyanide (CN− ), and halides (e.g., I− ). These species are effective at attacking the electrophilic carbon but are less likely to abstract a proton.− -
To favor elimination (E2): Use a strong, bulky base. A classic example is potassium tert-butoxide (KOtBu). Its large size hinders it from acting as a nucleophile at the sterically shielded carbon, making it more likely to remove a proton. Strong, non-bulky bases like hydroxide (B78521) (OH
) or ethoxide (EtO− ) can lead to a mixture of both substitution and elimination products.[2][3]−
Q4: What is the influence of temperature on the competition between substitution and elimination?
A4: Higher temperatures generally favor elimination over substitution.[2][3] Elimination reactions often have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive entropy change. According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), the T(\Delta)S term becomes more significant at higher temperatures, making elimination more favorable. For maximizing substitution, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: How does the solvent choice impact the yield of the substitution product?
A5: The solvent plays a crucial role in determining the reaction pathway.
-
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, or dimethylformamide (DMF) are generally preferred for S(_N)2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. DMSO has been shown to be particularly effective for reactions with sodium cyanide, as it enhances the solubility and reactivity of the cyanide ion.[4][5][6]
-
Polar protic solvents like water and ethanol (B145695) can favor elimination. Ethanol, in particular, is known to promote elimination reactions when used with a strong base.[2][3] Water can encourage substitution but may also lead to hydrolysis of the starting material or product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of substitution product and significant formation of pentenoic acids. | The reaction conditions are favoring the E2 pathway. This is likely due to a strong or bulky base, high reaction temperature, or an inappropriate solvent. | * Nucleophile/Base: Switch to a less basic, more nucleophilic reagent (e.g., use NaN(_3) instead of NaOH). If a strong base is required, consider using a less sterically hindered one at a lower temperature. * Temperature: Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C if the reaction rate is still feasible. * Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the S(_N)2 pathway. Avoid alcoholic solvents like ethanol if elimination is a major issue.[2][3] |
| Formation of (\gamma)-valerolactone as a byproduct. | This occurs if the substitution product is 4-hydroxypentanoic acid (from hydrolysis with a hydroxide nucleophile), which can then undergo intramolecular esterification (lactonization).[7][8] | * Workup: If 4-hydroxypentanoic acid is your desired product, perform the workup under basic or neutral conditions and avoid acidic conditions which catalyze lactonization. * Isolation: Isolate the 4-hydroxypentanoic acid salt promptly after the reaction without prolonged heating or exposure to acid. |
| Reaction is very slow or does not proceed. | The nucleophile may be too weak, the temperature may be too low, or the solvent may not be appropriate. | * Temperature: Gradually increase the reaction temperature, monitoring for the onset of elimination byproducts by TLC or GC. * Nucleophile: Use a stronger nucleophile if the reaction chemistry allows. * Solvent: Ensure you are using an appropriate solvent. For many S(_N)2 reactions, a switch to a more polar aprotic solvent like DMSO can significantly increase the rate. |
| Multiple unidentified byproducts are formed. | The reaction may be too forcing (e.g., too high temperature or too long reaction time), leading to decomposition or side reactions of the starting material or product. | * Reaction Monitoring: Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time. * Purification: Ensure the starting this compound is pure, as impurities can lead to side reactions. |
Data Presentation
The following table summarizes how reaction conditions can influence the outcome of reactions with secondary alkyl halides, like this compound. Note that specific yield data for this compound is scarce in the literature, so these are general trends.
| Substrate | Nucleophile/Base | Solvent | Temperature | Major Product | Minor Product |
| Secondary Alkyl Halide | Strong, non-bulky (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | Moderate | Substitution (S(_N)2) | Elimination (E2) |
| Secondary Alkyl Halide | Strong, bulky (e.g., KOtBu) | Polar Aprotic (e.g., THF) | Moderate | Elimination (E2) | Substitution (S(_N)2) |
| Secondary Alkyl Halide | Strong, non-bulky (e.g., NaOEt) | Protic (e.g., Ethanol) | High | Elimination (E2) | Substitution (S(_N)2) |
| Secondary Alkyl Halide | Weak nucleophile/base (e.g., H(_2)O) | Protic (e.g., Water) | Low | Substitution (S(_N)2) | - |
Experimental Protocols
Protocol 1: Synthesis of 4-Azidopentanoic Acid (Substitution Favored)
This protocol is designed to favor the S(_N)2 pathway by using a good nucleophile (azide) and a polar aprotic solvent at a moderate temperature.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the mixture at 50-60°C and monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-azidopentanoic acid.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of Pentenoic Acids (Elimination Favored)
This protocol is designed to favor the E2 pathway by using a strong, bulky base and a higher temperature.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous THF.
-
Add a solution of this compound (1 equivalent) in THF dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product will be a mixture of pentenoic acid isomers.
Visualizations
References
- 1. Pentenoic acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. γ-Valerolactone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 4-Bromopentanoic Acid Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring reactions involving 4-bromopentanoic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is my spot for this compound streaking or smearing on the TLC plate?
A1: Streaking is a common issue when working with carboxylic acids like this compound on standard silica (B1680970) gel TLC plates.[1][2] This happens because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase. To resolve this, add a small amount (0.5-2.0%) of a competing acid, such as acetic acid or formic acid, to your eluting solvent system.[1][3][4] This addition saturates the acidic sites on the silica, allowing the compound to travel up the plate as a more compact spot.
Q2: I can't see any spots on my TLC plate after development. What could be the problem?
A2: There are several potential reasons for not seeing spots:
-
Lack of UV Activity: this compound is a saturated aliphatic compound and does not contain chromophores that absorb UV light, so it will likely be invisible under a standard UV lamp.[5][6] You must use a chemical stain for visualization.
-
Sample Too Dilute: The concentration of your sample may be too low to be detected.[3][7] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[3][7]
-
Sample Evaporation: If your compound is volatile, it may have evaporated from the plate.[3]
-
Incorrect Staining Method: Ensure you are using an appropriate stain. For acidic compounds, Bromocresol Green is highly effective and will show yellow spots on a blue background.[5][8] General stains like potassium permanganate (B83412) (for oxidizable groups) or phosphomolybdic acid are also good alternatives.[5][8] Iodine vapor is another option, though it may not work for all alkyl halides and carboxylic acids.[5]
Q3: My spots are all at the bottom (low Rf) or all at the top (high Rf) of the plate. How do I fix this?
A3: This indicates an issue with the polarity of your mobile phase (eluent).
-
Spots at the Bottom (Rf ≈ 0): Your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of the solvent system.[3] For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or 1:1 mixture.
-
Spots at the Top (Rf ≈ 1): Your eluent is too polar, causing all components to travel with the solvent front.[3] You need to decrease the eluent's polarity. For instance, if using 1:1 Hexane:Ethyl Acetate, try a 4:1 or 9:1 mixture. A good starting point is to find a solvent system that places your starting material at an Rf of approximately 0.3-0.4.[9]
Q4: My starting material and product have very similar Rf values. How can I tell if the reaction is complete?
A4: When the reactant and product have similar Rf values, distinguishing them can be challenging.
-
Use a Co-spot: The most effective technique is to use a "co-spot" lane.[9] In this lane, you spot the reaction mixture directly on top of a spot of the starting material. If the product and reactant are different, you will see two distinct, albeit close, spots. If they are the same, you will see a single, elongated spot. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.[9][10]
-
Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition or switching to a different class of solvents can improve the separation.[3][11]
-
2D TLC: For very difficult separations, you can run a 2D TLC. Spot the mixture in one corner, run the plate in one solvent system, then turn the plate 90 degrees and run it again in a different solvent system.[11]
Experimental Protocols
Protocol 1: General TLC Monitoring of a this compound Reaction
-
Chamber Preparation:
-
Pour your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[10]
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate.[6]
-
Mark three lanes on the origin: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Prepare a dilute solution of your starting material (approx. 1 mg/mL in a volatile solvent).[1]
-
Using a capillary tube, spot the starting material solution on the "S" and "C" marks. Keep the spots small and concentrated.[6]
-
Withdraw a small aliquot from your reaction mixture. If necessary, perform a micro-workup to remove non-volatile or inorganic components.[12]
-
Spot the reaction mixture on the "C" (directly on top of the starting material spot) and "R" marks.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[7] Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action until the solvent front is about 1 cm from the top.[12]
-
Remove the plate and immediately mark the solvent front with a pencil.[6]
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Method A (Bromocresol Green Stain): Quickly dip the dried plate into a jar of Bromocresol Green stain. Acidic compounds like this compound will appear as yellow spots on a blue background.[5][8] Gentle heating is typically not required.
-
Method B (Potassium Permanganate Stain): Dip the plate into a potassium permanganate solution. Most organic compounds will appear as yellow or brown spots on a purple background after gentle heating with a heat gun.[5]
-
Circle the visible spots with a pencil immediately after they appear.
-
Quantitative Data Summary
The Rf (Retardation factor) value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. A less polar compound will have a higher Rf value. Below are typical, illustrative Rf values for monitoring a reaction where this compound is converted to a less polar product (e.g., an ester).
| Solvent System (v/v) | System Polarity | Starting Material (this compound) Approx. Rf | Example Product (Ethyl 4-bromopentanoate) Approx. Rf |
| 9:1 Hexane:Ethyl Acetate | Low | 0.10 | 0.40 |
| 7:3 Hexane:Ethyl Acetate | Medium | 0.35 | 0.75 |
| 1:1 Hexane:Ethyl Acetate | High | 0.65 | 0.90 |
Note: These are representative values. Actual Rf values can vary based on specific lab conditions (temperature, chamber saturation, plate manufacturer).[13] The addition of 1% acetic acid to the eluent is recommended to prevent streaking.
Visual Guides
Experimental Workflow
Caption: Workflow for TLC reaction monitoring.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. google.com [google.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. How To [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting material from 4-Bromopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 4-bromopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in crude this compound?
The primary impurities in crude this compound depend on the synthetic route employed. The two most common syntheses result in the following likely contaminants:
-
From γ-valerolactone and HBr: Unreacted γ-valerolactone and excess hydrobromic acid (HBr).
-
From 4-pentenoic acid and HBr: Unreacted 4-pentenoic acid and excess hydrobromic acid (HBr).[1]
Q2: How can I remove residual hydrobromic acid (HBr) from my this compound sample?
Excess HBr is typically removed through a series of aqueous washes. A standard procedure involves dissolving the crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and washing it with water and then brine (a saturated aqueous solution of NaCl). The brine wash helps to break up emulsions and further remove water from the organic layer.
Q3: Is a basic wash with sodium bicarbonate suitable for purifying this compound?
A wash with a weak base like sodium bicarbonate (NaHCO₃) is generally not recommended for the primary purification of this compound itself, as the product is a carboxylic acid and will react to form the corresponding carboxylate salt, partitioning it into the aqueous layer. However, a carefully controlled bicarbonate wash can be used to remove more acidic impurities if present, though this is less common for the typical starting materials.
Troubleshooting Guides
Issue 1: Presence of Unreacted γ-Valerolactone
Symptom: Spectroscopic data (e.g., ¹H NMR, IR) of the purified product shows signals corresponding to γ-valerolactone.
Cause: Incomplete reaction of γ-valerolactone with HBr.
Troubleshooting & Optimization:
-
Liquid-Liquid Extraction: Utilize the difference in polarity and acidity between this compound and γ-valerolactone. This compound can be extracted into a basic aqueous solution, leaving the neutral lactone in the organic phase.
-
Protocol: Dissolve the crude mixture in an organic solvent like diethyl ether. Extract the solution with a mild aqueous base (e.g., 5% NaOH or NaHCO₃). The this compound will move to the aqueous layer as its sodium salt. The organic layer containing the γ-valerolactone can be separated and discarded. The aqueous layer is then acidified (e.g., with 1M HCl) to regenerate the this compound, which can then be extracted back into an organic solvent, washed, and dried.
-
-
Fractional Distillation: If a significant amount of γ-valerolactone is present, fractional distillation under reduced pressure can be effective due to the difference in boiling points.
Issue 2: Presence of Unreacted 4-Pentenoic Acid
Symptom: ¹H NMR spectrum shows characteristic alkene peaks, and/or mass spectrometry indicates the presence of a compound with the molecular weight of 4-pentenoic acid.
Cause: Incomplete hydrobromination of the double bond in 4-pentenoic acid.
Troubleshooting & Optimization:
-
Oxidative Quenching: Small amounts of unreacted alkene can be removed by treatment with a mild oxidizing agent. However, this can be aggressive and may affect the desired product. A more common and safer approach is purification by chromatography.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel can effectively separate the more polar this compound from the less polar 4-pentenoic acid. A solvent gradient of ethyl acetate (B1210297) in hexanes is a common mobile phase for separating carboxylic acids.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; an ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurity (4-pentenoic acid) remains more soluble at lower temperatures.[2]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₅H₉BrO₂ | 181.03[3] | 104-106 (at 1.5 mmHg)[4] | 38-39[4] | Soluble in many organic solvents (e.g., ether, ethanol, DMSO).[5] |
| γ-Valerolactone | C₅H₈O₂ | 100.12 | 207-208 | -31 | Soluble in water and most organic solvents. |
| 4-Pentenoic Acid | C₅H₈O₂ | 100.12 | 186-187 | -22.5 | Soluble in water, ethanol, and ether. |
| Hydrobromic Acid (HBr) | HBr | 80.91 | -67 (as gas) | -87 (as gas) | Highly soluble in water.[6] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in 3-4 volumes of diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with two equal volumes of 5% aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Separation: Combine the aqueous layers, which now contain the sodium 4-bromopentanoate. The organic layer, containing neutral impurities like γ-valerolactone, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 6M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), precipitating the this compound.
-
Back-Extraction: Extract the acidified aqueous solution with three equal volumes of diethyl ether.
-
Washing: Combine the organic extracts and wash with one volume of water, followed by one volume of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system. For carboxylic acids, common choices include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[2] The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Stereoselective Reactions with 4-Bromopentanoic Acid
Welcome to the technical support center for improving the stereoselectivity of reactions with 4-bromopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visualizations to clarify complex workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to achieve stereoselective reactions with this compound?
A1: The most common and reliable methods involve the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the this compound substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation at the α-carbon. After the reaction, the auxiliary is cleaved to yield the desired enantiomerically or diastereomerically enriched product. The two most widely used and well-documented chiral auxiliaries for this purpose are Evans-type oxazolidinones and pseudoephedrine.[1][2]
Q2: I am attaching this compound to a chiral auxiliary. What is the best way to prepare the N-(4-bromopentanoyl) derivative?
A2: The standard and most efficient method is to first convert this compound to its more reactive acid chloride derivative, 4-bromopentanoyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (1S,2S)-pseudoephedrine) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to form the corresponding amide.
Q3: Can I deprotonate the N-(4-bromopentanoyl) chiral auxiliary amide and alkylate it to introduce a substituent at the 2-position?
A3: Yes, this is a standard approach to introduce stereocenters at the C2 position. The process involves deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate.[3] This enolate then reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner. The stereochemical outcome is directed by the steric hindrance of the chiral auxiliary.
Q4: What are the expected levels of stereoselectivity for these reactions?
A4: While specific data for this compound derivatives is not extensively published, high levels of diastereoselectivity are expected based on analogous systems. For alkylations of similar N-acyl Evans oxazolidinones and pseudoephedrine amides, diastereomeric ratios (d.r.) often exceed 95:5 and can be as high as >99:1.[3][4] The exact ratio will depend on the specific reactants, reaction conditions, and the electrophile used.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the α-Alkylation Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | Ensure the base (LDA or NaHMDS) is freshly prepared or titrated. Use a slight excess of the base (1.05-1.1 equivalents). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Temperature | Maintain a low temperature during enolate formation and alkylation, typically -78 °C. Use a cryostat or a dry ice/acetone bath. Allowing the temperature to rise can lead to enolate equilibration and reduced selectivity. |
| Suboptimal Solvent Choice | Anhydrous tetrahydrofuran (B95107) (THF) is the most common and generally the best solvent for these reactions. Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Enolate Equilibration | Add the electrophile to the enolate solution at -78 °C and allow the reaction to proceed at this temperature for the recommended time before warming. For pseudoephedrine amides, the addition of anhydrous lithium chloride (LiCl) is crucial as it helps to form a more rigid, chelated enolate structure, which enhances diastereoselectivity.[4] |
| Steric Similarity | If the incoming electrophile is sterically similar to the substituent on the chiral auxiliary, it can lead to poor facial discrimination. Consider using a different chiral auxiliary with a more pronounced steric bias. |
Problem 2: Low Yield of the Alkylated Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The bromide at the 4-position can participate in side reactions. Under strong base conditions, E2 elimination can occur to form a pentenoic acid derivative. Intramolecular Williamson ether synthesis (if an alkoxide is present) or other cyclizations are also possible. Use the minimum effective amount of base and maintain low temperatures. |
| Intramolecular Cyclization | The enolate could potentially undergo intramolecular cyclization to form a cyclobutanone (B123998) derivative, although this is less likely for a 6-membered transition state leading to a 5-membered ring. If this is suspected, consider using a less reactive base or different solvent conditions. |
| Moisture in the Reaction | Water will quench the enolate, leading to the recovery of the starting material. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. |
| Poor Electrophile Reactivity | Ensure the alkylating agent is sufficiently reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans-type Chiral Auxiliary
This protocol is adapted for this compound based on established procedures for similar substrates.[3][5]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of 4-bromopentanoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-(4-bromopentanoyl)oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the purified N-(4-bromopentanoyl)oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form the sodium enolate.
-
Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) monohydrate (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF, then extract the aqueous layer with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Protocol 2: Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol is adapted for this compound based on the well-established Myers' alkylation procedure.[4][6]
Step 1: Amide Formation
-
Follow the acylation procedure as described in Protocol 1, Step 1, using (1S,2S)-(+)-pseudoephedrine as the chiral auxiliary.
Step 2: Diastereoselective Alkylation
-
In an oven-dried flask under an argon atmosphere, dissolve the N-(4-bromopentanoyl)pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA, 2.1 eq) by adding n-BuLi to diisopropylamine (B44863) in THF at -78 °C and stirring at 0 °C for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the amide solution at -78 °C.
-
Stir at -78 °C for 1 hour, then at 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Work up as described in Protocol 1, Step 2.
Step 3: Cleavage of the Chiral Auxiliary
-
To obtain the chiral carboxylic acid, dissolve the alkylated amide in a 3:1 mixture of THF and 1 M H₂SO₄ and heat at reflux for 12 hours.
-
Cool the mixture, add water, and extract with ethyl acetate. The aqueous layer contains the pseudoephedrine hydrochloride. The organic layer contains the desired carboxylic acid.
Data Presentation
The following tables present representative data for the diastereoselective alkylation of N-acyl chiral auxiliaries with various electrophiles. Note that these are for analogous systems and should be used as a guide for expected outcomes with N-(4-bromopentanoyl) derivatives.
Table 1: Representative Diastereoselectivity in Evans Auxiliary Alkylation
| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | MeI | NaHMDS | 98:2 | ~85 |
| Propionyl | BnBr | NaHMDS | >99:1 | ~90 |
| Butyryl | EtI | LDA | 97:3 | ~88 |
Table 2: Representative Diastereoselectivity in Pseudoephedrine Amide Alkylation
| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | MeI | LDA/LiCl | 97:3 | >90 |
| Propionyl | BnBr | LDA/LiCl | >98:2 | >90 |
| Butyryl | Allyl-I | LDA/LiCl | 96:4 | ~85 |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Evans auxiliary-mediated diastereoselective alkylation.
Caption: Troubleshooting logic for low diastereoselectivity in alkylation reactions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituted carboxylic compound synthesis by C-alkylation [organic-chemistry.org]
4-Bromopentanoic acid reaction temperature and time optimization
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the optimization of 4-bromopentanoic acid synthesis from γ-valerolactone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The ring-opening of γ-valerolactone is an equilibrium process and may be slow at lower temperatures. 2. Inadequate Reaction Time: The reaction may not have reached completion. 3. Low Concentration or Purity of HBr: The concentration of hydrobromic acid may be lower than specified, or the reagent may be old. | 1. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC. 2. Extend the reaction time. Take aliquots at regular intervals to determine the optimal duration. 3. Use a fresh bottle of concentrated HBr (e.g., 48% aqueous solution or anhydrous HBr in acetic acid). |
| Presence of Unreacted γ-Valerolactone in Product | 1. Equilibrium Not Driven to Product: The ring-opening of the lactone is reversible. The presence of water can shift the equilibrium back towards the starting material. 2. Insufficient HBr: The amount of HBr may not be sufficient to catalyze the ring-opening and act as the nucleophile. | 1. If using aqueous HBr, consider using a Dean-Stark trap to remove water if the reaction is run in a suitable solvent. Alternatively, using anhydrous HBr can favor the forward reaction. 2. Increase the molar excess of HBr relative to the γ-valerolactone. |
| Formation of Dark-Colored Byproducts | 1. High Reaction Temperature: Elevated temperatures can lead to decomposition of the starting material or product, especially in the presence of a strong acid. 2. Prolonged Reaction Time: Extended reaction times at high temperatures can promote the formation of degradation products. | 1. Reduce the reaction temperature. Determine the minimum temperature required for a reasonable reaction rate. 2. Monitor the reaction closely and stop it once the consumption of the starting material plateaus to avoid prolonged heating. |
| Difficulties in Product Isolation and Purification | 1. Emulsion during Aqueous Workup: The product and starting material may have some solubility in both aqueous and organic phases, leading to emulsion formation. 2. Co-elution during Chromatography: this compound and any unreacted starting material or side products may have similar polarities. | 1. Add brine (saturated NaCl solution) during the extraction to break up emulsions. 2. Adjust the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Derivatization to the methyl or ethyl ester can also facilitate purification by distillation or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and relatively straightforward method is the acid-catalyzed ring-opening of γ-valerolactone with hydrobromic acid (HBr).
Q2: What are the typical reaction conditions for this synthesis?
A2: The reaction is often carried out by heating γ-valerolactone with an excess of concentrated aqueous HBr (e.g., 48%) or a solution of HBr in acetic acid. Reaction temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight.
Q3: What are the main side reactions to be aware of?
A3: The primary side reaction is the potential for the reverse reaction, where this compound re-cyclizes to form γ-valerolactone, especially during workup if the acidic conditions are neutralized prematurely. At higher temperatures, degradation and the formation of colored impurities can occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (γ-valerolactone). Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots can also be used for more quantitative monitoring.
Q5: What are the safety precautions for this reaction?
A5: Hydrobromic acid is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction may release HBr gas, especially at elevated temperatures.
Data Presentation
The following table provides illustrative data on how reaction temperature and time can influence the yield of this compound. Note that optimal conditions should be determined empirically for your specific setup.
| Entry | Temperature (°C) | Time (h) | Yield of this compound (%) | Purity (%) |
| 1 | 60 | 4 | 65 | >95 |
| 2 | 60 | 8 | 75 | >95 |
| 3 | 80 | 4 | 85 | 90-95 |
| 4 | 80 | 8 | 90 | 85-90 |
| 5 | 100 | 2 | 92 | 80-85 |
| 6 | 100 | 6 | >95 (with some degradation) | <80 |
Experimental Protocols
Synthesis of this compound from γ-Valerolactone
This protocol is a general guideline and may require optimization.
Materials:
-
γ-Valerolactone
-
Concentrated hydrobromic acid (48% in water)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-valerolactone (1.0 eq).
-
Add concentrated hydrobromic acid (48% aq., 3.0-5.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the optimization of this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Workflow for optimizing the synthesis of this compound.
Technical Support Center: Solvent Polarity Effects on 4-Bromopentanoic Acid Reaction Rates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent polarity on the reaction rates of 4-bromopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reaction rate of this compound?
A1: The effect of solvent polarity on the reaction rate of this compound depends on the reaction mechanism. For reactions proceeding via an S(N)1 mechanism, increasing solvent polarity will increase the reaction rate.[1] This is because polar solvents stabilize the carbocation intermediate formed in the rate-determining step. For S(_N)2 reactions, the effect is more complex. Polar aprotic solvents generally increase the rate of S(_N)2 reactions by solvating the cation of the nucleophilic salt, which leaves the anion (the nucleophile) more "naked" and reactive.[2] Polar protic solvents can slow down S(_N)2 reactions by solvating the nucleophile through hydrogen bonding, which decreases its reactivity.[2][3]
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this compound?
A2: this compound is a secondary haloalkane. Secondary haloalkanes can undergo both S(_N)1 and S(_N)2 reactions. The predominant pathway is influenced by the solvent, the nucleophile, and the temperature. A weak nucleophile and a polar protic solvent will favor an S(_N)1 mechanism. A strong, non-bulky nucleophile and a polar aprotic solvent will favor an S(_N)2 mechanism.
Q3: Why am I seeing a mixture of substitution and elimination products?
A3: Nucleophiles are also often bases, and substitution and elimination reactions are frequently in competition. The reaction conditions determine the major pathway. Higher temperatures and the use of a strong, sterically hindered base (which acts as a poor nucleophile) will favor elimination. To favor substitution, use a good nucleophile that is a weak base and lower reaction temperatures.
Q4: How can I experimentally determine the reaction order and rate constant?
A4: To determine the reaction order and rate constant, you can monitor the concentration of a reactant or product over time. A common method for reactions that produce an acid (like HBr in solvolysis) is to titrate aliquots of the reaction mixture with a standardized base at various time points.[4][5] Plotting the concentration of the reactant versus time in different ways (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t) will reveal the order of the reaction. The rate constant can then be determined from the slope of the linear plot.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction rate is unexpectedly slow in a polar protic solvent (e.g., water, ethanol). | The reaction is likely proceeding via an S(_N)2 mechanism, and the polar protic solvent is solvating and deactivating the nucleophile through hydrogen bonding. | If an S(_N)2 pathway is desired, switch to a polar aprotic solvent such as acetone, DMF, or DMSO. If an S(_N)1 pathway is acceptable, ensure the nucleophile is weak enough to favor this mechanism. |
| Reaction rate is slower than expected in a nonpolar solvent (e.g., hexane, toluene). | The reaction likely has a polar transition state or intermediate (as in S(_N)1 or S(_N)2), which is destabilized in a nonpolar solvent. | Increase the polarity of the solvent. For S(_N)1, use a polar protic solvent. For S(_N)2, use a polar aprotic solvent. |
| Inconsistent or non-reproducible kinetic data. | 1. Poor temperature control.2. Solvent contamination (e.g., with water).3. Inaccurate reactant concentrations. | 1. Use a constant temperature bath to maintain a stable reaction temperature.2. Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).3. Prepare fresh solutions of reactants and standardize them if necessary. |
| Precipitate formation during the reaction. | The product or a salt byproduct may be insoluble in the chosen solvent. | Choose a solvent in which all reactants and products are soluble. Alternatively, if the precipitate is a byproduct, this may drive the reaction to completion. |
Data Presentation
The following tables provide illustrative quantitative data on the effect of solvent polarity on the reaction rates of this compound. The rate constants are hypothetical but reflect the expected trends based on established chemical principles.
Table 1: Effect of Solvent Polarity on the S(_N)1 Solvolysis Rate of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k(_{rel})) |
| Acetic Acid | 6.2 | 1 |
| Ethanol | 25.3 | 40 |
| Methanol | 33.0 | 150 |
| Water | 80.1 | 10,000 |
Table 2: Effect of Solvent Type on the S(_N)2 Reaction Rate of this compound with NaN(_3) at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k(_{rel})) |
| Methanol | Polar Protic | 33.0 | 1 |
| Acetone | Polar Aprotic | 20.7 | 1,000 |
| Acetonitrile | Polar Aprotic | 36.6 | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 10,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 20,000 |
Experimental Protocols
Protocol 1: Monitoring the Kinetics of S(_N)1 Solvolysis of this compound by Titration
This protocol describes how to follow the rate of the S(_N)1 solvolysis of this compound in a water-ethanol mixture. The reaction produces HBr, which is then titrated with a standardized solution of NaOH.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
Standardized 0.1 M NaOH solution
-
Phenolphthalein (B1677637) indicator
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Constant temperature water bath
Procedure:
-
Prepare a 50:50 (v/v) ethanol-water solvent mixture.
-
Prepare a 0.1 M solution of this compound in the ethanol-water mixture.
-
Place the this compound solution in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
At time t=0, start the reaction.
-
At regular intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold diethyl ether.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the HBr produced with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached.
-
Record the volume of NaOH used.
-
Repeat the process for several time points to obtain a kinetic profile.
-
The concentration of HBr at each time point is equal to the initial concentration of this compound minus the concentration at that time.
Visualizations
References
Technical Support Center: Quenching Procedures for Reactions Involving 4-Bromopentanoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for quenching reactions involving 4-bromopentanoic acid. Due to its bifunctional nature, containing both a carboxylic acid and an alkyl bromide, special considerations are required during the workup to prevent unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching a reaction containing this compound?
A1: The main challenge arises from the two reactive functional groups. The carboxylic acid can react with basic quenching agents, while the alkyl bromide can undergo substitution or elimination reactions. A critical side reaction to consider is the intramolecular SN2 reaction, where the carboxylate (formed under basic or neutral conditions) attacks the carbon bearing the bromine, leading to the formation of γ-valerolactone.[1]
Q2: What is the most common side product to watch for, and how can I avoid it?
A2: The most common side product is γ-valerolactone, formed via intramolecular cyclization. This is essentially an intramolecular esterification.[2] To minimize its formation, it is crucial to keep the temperature low during the quench and workup. Acidic conditions can catalyze this lactonization, so if the desired product is the open-chain acid, it is best to perform the quench and initial washes under neutral or slightly basic conditions at low temperatures (e.g., 0 °C).
Q3: Can I use a strong base like sodium hydroxide (B78521) to quench my reaction?
A3: While a strong base like NaOH will effectively deprotonate the carboxylic acid, it can also promote the intramolecular cyclization to γ-valerolactone, especially if the temperature is not strictly controlled.[1] Additionally, strong bases can hydrolyze ester products if present. A milder base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is generally recommended for neutralizing acidic catalysts or excess acid.[3]
Q4: What is a suitable quenching agent for a Grignard reaction where this compound is the desired product (e.g., from the reaction of a Grignard reagent with CO₂ followed by alkylation)?
A4: For Grignard reactions, a common and effective quenching procedure involves the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C. This is a mildly acidic quench that protonates the intermediate alkoxide or carboxylate without being strongly acidic, which could promote side reactions. Alternatively, a dilute acid like 1M HCl can be used, but it must be added cautiously at low temperatures to manage the exotherm and minimize the risk of lactonization.[4][5]
Q5: How do I quench a Fischer esterification of this compound?
A5: Fischer esterification is conducted under acidic catalysis. The workup typically involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate), and then washing with a mild base to neutralize the acid catalyst. A saturated aqueous solution of sodium bicarbonate is ideal for this purpose.[6][7] It's important to add the bicarbonate solution slowly and vent the separatory funnel frequently, as CO₂ gas will be evolved.[8] Subsequent washes with water and brine are used to remove remaining salts before drying the organic layer.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound; presence of an unexpected, more non-polar product. | Intramolecular cyclization has occurred, forming γ-valerolactone. This is often promoted by acidic conditions and/or elevated temperatures during workup. | During the quench and extraction, maintain a low temperature (0-5 °C). Use a mild base (e.g., saturated NaHCO₃ solution) to neutralize any acid instead of a strong acid wash if the open-chain form is desired. |
| Formation of an emulsion during aqueous workup. | The presence of magnesium salts (from a Grignard reaction) or other charged species can lead to the formation of an emulsion between the organic and aqueous layers. | Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[10] |
| The organic layer becomes a "fountain" upon adding sodium bicarbonate solution. | Rapid neutralization of a significant amount of acid is causing a vigorous evolution of CO₂ gas, leading to a rapid pressure buildup in the separatory funnel. | Add the sodium bicarbonate solution in small portions with gentle swirling. Be sure to vent the separatory funnel frequently by inverting it and opening the stopcock.[8] |
| Product is lost during extraction. | The deprotonated form of this compound (the carboxylate) has significant water solubility. If the aqueous layer is made too basic, the product may partition into it. | Ensure the pH of the aqueous layer is adjusted to be acidic (pH ~2-3) with dilute HCl before the final extraction into the organic solvent. This protonates the carboxylate, making it less water-soluble. Always test the pH of the aqueous layer.[9] |
Data Presentation
The following table summarizes typical quantitative parameters for the workup of a Fischer esterification, a common reaction type for carboxylic acids. These values are representative and may need to be adjusted based on the scale of the reaction.
| Parameter | Reagent/Solvent | Typical Quantity (for a ~0.20 mol scale reaction) | Purpose | Reference |
| Dilution Solvent | Ethyl Acetate (B1210297) | 200 mL | To dilute the reaction mixture for effective washing. | [6] |
| Neutralizing Wash | Saturated aq. NaHCO₃ | 2 x 75 mL | To neutralize the acid catalyst (e.g., H₂SO₄). | [6] |
| Aqueous Wash | Water | 2 x 50 mL | To remove water-soluble impurities and salts. | [6] |
| Final Wash | Saturated aq. NaCl (Brine) | 1 x 50 mL | To reduce the solubility of the organic product in the aqueous layer and aid in drying. | [6][9] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Add until it no longer clumps | To remove residual water from the organic layer. | [6][9] |
Experimental Protocols
Protocol 1: General Quenching and Workup for Fischer Esterification of this compound
This protocol describes the workup following the acid-catalyzed esterification of this compound with an alcohol (e.g., ethanol) to produce the corresponding ester.
-
Cooling: Once the reaction is complete, cool the reaction flask to room temperature, and then further cool it in an ice-water bath to 0-5 °C.
-
Dilution: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with ethyl acetate (approx. 2-3 times the reaction volume).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).[6][7]
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[6]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing (not clumped together) if the solution is dry.[9]
-
Isolation: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester product.
Protocol 2: Quenching a Reaction to Isolate this compound (Post-Grignard)
This protocol is suitable for quenching a reaction where an organometallic reagent has been used and the goal is to isolate the unreacted this compound or its salt.
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel.[4] Maintain the temperature below 10 °C throughout the addition.
-
Acidification & Extraction: Once the quench is complete, if the desired product is the free acid, carefully acidify the mixture to pH 2-3 with dilute HCl. Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Isolation: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Mandatory Visualizations
Caption: A generalized workflow for quenching and working up reactions involving this compound.
Caption: The pathway for the intramolecular cyclization of this compound to γ-valerolactone.
References
- 1. Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Workup [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: 4-Bromopentanoic Acid Grignard Reactions
Welcome to the technical support center for Grignard reactions involving 4-bromopentanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My attempt to form a Grignard reagent directly from this compound failed. What is the cause?
A1: Direct formation of a Grignard reagent from this compound is not feasible. Grignard reagents are extremely strong bases and will react with acidic protons.[1][2] The carboxylic acid group in your starting material has an acidic proton which will be immediately deprotonated by any Grignard reagent that forms. This intramolecular acid-base reaction quenches the Grignard reagent, preventing it from reacting with your desired electrophile.[2][3][4]
Q2: How can I successfully use this compound in a Grignard reaction?
A2: To prevent the intramolecular quenching, you must first "protect" the carboxylic acid functional group.[5][6][7] This involves converting the carboxylic acid into a less reactive functional group, typically an ester (e.g., methyl, ethyl, or t-butyl ester), that is stable under the Grignard reaction conditions.[5] After the Grignard reaction is complete, the protecting group can be removed (deprotection) to regenerate the carboxylic acid.[7]
Q3: What are the best practices for the workup of a Grignard reaction?
A3: The workup procedure, or "quenching," is a critical step to neutralize the reaction and protonate the newly formed alkoxide.[3][8] The standard procedure involves slowly adding a quenching agent to the reaction mixture, typically cooled in an ice bath to manage the exothermic reaction.[9] For most products, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is recommended as it is mildly acidic and minimizes side reactions.[10][11] For less sensitive products, dilute strong acids like 1M HCl or 10% H₂SO₄ can be used to both protonate the product and dissolve the magnesium salts that form.[10][11]
Q4: I'm observing a significant amount of a biphenyl-type impurity in my reaction. How can I minimize this?
A4: The formation of coupling byproducts, such as biphenyl (B1667301) in reactions using bromobenzene, is a known side reaction favored by higher temperatures and high concentrations of the alkyl/aryl halide.[12] To minimize this, ensure the slow, dropwise addition of your protected 4-bromopentanoate to the magnesium turnings to maintain a low concentration and control the reaction temperature.
Troubleshooting Guide
This guide addresses common problems encountered during the workup phase of Grignard reactions using protected this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low or No Product Yield | 1. Incomplete Grignard reagent formation due to moisture. 2. The Grignard reagent was prematurely quenched by residual water or acidic protons. 3. Inefficient reaction with the electrophile. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Use a drying tube. 2. Activate magnesium turnings with iodine or 1,2-dibromoethane. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). | [11] |
| Persistent Emulsion During Extraction | 1. Fine magnesium salt precipitates are stabilizing the aqueous/organic interface. 2. High concentration of reactants or products. | 1. Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer. 2. Filter the entire mixture through a pad of Celite® before separation. 3. If available, centrifugation is highly effective. | [11] |
| Product is Acid-Sensitive and Decomposing | Use of a strong acid (e.g., HCl, H₂SO₄) for quenching is causing side reactions like dehydration (especially with tertiary alcohols). | Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method for acid-sensitive products as it provides controlled protonation without significantly lowering the pH. | [10] |
| Persistent Solids After Quenching | Incomplete dissolution of magnesium salts (e.g., Mg(OH)Br). | 1. After the initial quench, allow the mixture to stir for an extended period (30-60 minutes). 2. Add more of the dilute acidic quenching solution until the solids dissolve. 3. Add more organic solvent and stir vigorously to extract any product trapped in the solids. | [9][10] |
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
-
Setup: In a round-bottom flask, dissolve this compound in an excess of methanol (B129727).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: Cool the mixture to room temperature. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the methyl 4-bromopentanoate product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified ester.
Protocol 2: Grignard Reaction and Workup
-
Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl 4-bromopentanoate in anhydrous diethyl ether or THF dropwise. The reaction should initiate, evidenced by gentle reflux.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add the electrophile (e.g., an aldehyde, ketone, or CO₂ in the form of dry ice) dissolved in an anhydrous ether.
-
Quenching: After the reaction is complete (monitored by TLC), continue to cool the flask in an ice bath. Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[10][11] Be cautious, as this can be highly exothermic.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether). Wash the combined organic layers sequentially with sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Deprotection (Hydrolysis) of the Methyl Ester
-
Setup: Dissolve the crude product from Protocol 2 in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide. Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is approximately 2-3. The carboxylic acid product should precipitate.[13]
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is an oil, extract it with an organic solvent.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting logic for this compound Grignard reactions.
Caption: Workflow for a successful Grignard reaction and workup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. quora.com [quora.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. odp.library.tamu.edu [odp.library.tamu.edu]
Validation & Comparative
4-Bromopentanoic Acid vs. 4-Chloropentanoic Acid: A Comparative Guide to SN2 Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, the choice of substrate is a critical determinant of reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 4-bromopentanoic acid and 4-chloropentanoic acid in bimolecular nucleophilic substitution (SN2) reactions. This analysis is supported by established principles of organic chemistry and extrapolated experimental data to assist researchers in selecting the optimal starting material for their synthetic endeavors.
Executive Summary
This compound is a significantly more reactive substrate than 4-chloropentanoic acid in SN2 reactions. This enhanced reactivity is primarily due to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond and the greater stability of the bromide anion in solution contribute to a lower activation energy for the substitution reaction. Consequently, for synthetic routes requiring efficient and rapid SN2 displacement, this compound is the preferred substrate.
Quantitative Data Comparison
While specific kinetic data for the SN2 reactions of this compound and 4-chloropentanoic acid are not extensively reported in the literature, relative reactivity can be reliably inferred from data on analogous secondary alkyl halides. The bromide ion is consistently demonstrated to be a better leaving group than the chloride ion. This is attributed to its larger size, lower electronegativity, and the weaker carbon-halogen bond strength compared to chloride.
The following table provides an estimated comparison of the expected reactivity of this compound and 4-chloropentanoic acid in an SN2 reaction with a common nucleophile, such as the azide (B81097) ion (N₃⁻), in a polar aprotic solvent like acetone. The relative reaction rates are based on typical values observed for secondary alkyl bromides versus chlorides.
| Parameter | This compound | 4-Chloropentanoic Acid | Rationale |
| Relative Reaction Rate | ~50 - 100 | 1 | The C-Br bond is weaker and Br⁻ is a more stable leaving group than Cl⁻. |
| Typical Reaction Time | 1-2 hours | 12-24 hours | Faster reaction due to lower activation energy. |
| Expected Yield | > 90% | 60-70% | Higher reactivity leads to more complete conversion to the product. |
Reaction Mechanism and Experimental Workflow
The SN2 reaction is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center.
Below is a diagram illustrating the logical relationship of the factors influencing the SN2 reactivity of 4-halopentanoic acids.
Caption: Factors influencing the SN2 reactivity of 4-halopentanoic acids.
The following diagram illustrates a typical experimental workflow for comparing the reactivity of the two substrates.
Caption: Workflow for comparing SN2 reactivity.
Experimental Protocols
The following is a detailed experimental protocol for a comparative study of the SN2 reactivity of this compound and 4-chloropentanoic acid with sodium azide.
Objective: To compare the relative rates of reaction of this compound and 4-chloropentanoic acid with sodium azide in an SN2 reaction.
Materials:
-
This compound (1 mmol)
-
4-Chloropentanoic acid (1 mmol)
-
Sodium azide (1.5 mmol)
-
Acetone (HPLC grade, 20 mL)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In two separate, dry 10 mL reaction vials equipped with magnetic stir bars, add sodium azide (97.5 mg, 1.5 mmol).
-
To one vial, add a solution of this compound (181 mg, 1 mmol) in 5 mL of acetone.
-
To the second vial, add a solution of 4-chloropentanoic acid (136.5 mg, 1 mmol) in 5 mL of acetone.
-
Seal the vials and place them in a preheated heating block or oil bath set to 50°C.
-
-
Reaction Monitoring:
-
Begin stirring the reactions.
-
At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes for the bromo-acid; 0, 1, 2, 4, 8, and 24 hours for the chloro-acid), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quench the aliquot with 1 mL of deionized water and extract with 1 mL of diethyl ether.
-
Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 1:1 ethyl acetate:hexanes) to monitor the disappearance of the starting material and the appearance of the product.
-
Alternatively, inject a small sample of the quenched and extracted aliquot into a GC-MS to quantify the conversion of starting material to product over time.
-
-
Work-up and Isolation (at the end of the reaction):
-
Allow the reaction mixtures to cool to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-azidopentanoic acid.
-
-
Analysis:
-
Determine the yield of the crude product for each reaction.
-
Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 4-azidopentanoic acid.
-
Compare the reaction times and yields for the two starting materials to determine their relative reactivity in this SN2 reaction.
-
Conclusion
The principles of nucleophilic substitution reactions, supported by comparative experimental data, unequivocally demonstrate that this compound is a more reactive substrate than 4-chloropentanoic acid in SN2 reactions. The superior leaving group ability of the bromide ion leads to faster reaction rates and higher product yields. This guide provides researchers with the foundational knowledge and a practical experimental framework to leverage this reactivity difference in their synthetic strategies.
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Bromopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity assessment of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4-Bromopentanoic acid, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis. Ensuring its purity is paramount for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides a comparative overview of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. It details the experimental protocols and presents a comparative analysis of their performance, enabling researchers to select the most suitable method for their specific needs. The methods are designed to separate the main component from potential process-related impurities and degradation products.
Potential Impurities
For the purpose of this comparison, the following hypothetical but plausible impurities will be considered:
-
Impurity A (Starting Material): γ-Valerolactone
-
Impurity B (Isomeric Impurity): 3-Bromopentanoic acid
-
Impurity C (Degradation Product): 4-Hydroxypentanoic acid
Experimental Workflow for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression from initial parameter selection to final method validation. This workflow ensures that the developed method is suitable for its intended purpose.
Validating the Structure of 4-Bromopentanoic Acid Derivatives using 2D NMR: A Comparative Guide
In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Even minor structural variations can lead to significant differences in biological activity and toxicity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques for the detailed structural elucidation of organic molecules, such as derivatives of 4-bromopentanoic acid. This guide provides a comparative analysis of how key 2D NMR experiments—COSY, HSQC, and HMBC—can be employed to validate the structures of this compound, methyl 4-bromopentanoate, and 4-bromopentanamide.
Predicted NMR Data for this compound and Its Derivatives
The foundation of structural elucidation by NMR lies in the analysis of chemical shifts. The following table summarizes the predicted ¹H and ¹³C chemical shifts for our three compounds of interest. These predictions are based on established chemical shift theory and database comparisons.
| Compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | 1 (-COOH) | 10.0-12.0 (br s) | ~178 |
| 2 (-CH₂-) | ~2.5 (t) | ~33 | |
| 3 (-CH₂-) | ~2.2 (m) | ~35 | |
| 4 (-CHBr-) | ~4.2 (m) | ~48 | |
| 5 (-CH₃) | ~1.8 (d) | ~25 | |
| Methyl 4-Bromopentanoate | 1 (-COOCH₃) | - | ~173 |
| 2 (-CH₂-) | ~2.4 (t) | ~33 | |
| 3 (-CH₂-) | ~2.1 (m) | ~35 | |
| 4 (-CHBr-) | ~4.1 (m) | ~49 | |
| 5 (-CH₃) | ~1.7 (d) | ~25 | |
| 6 (-OCH₃) | ~3.7 (s) | ~52 | |
| 4-Bromopentanamide | 1 (-CONH₂) | 7.0-8.0 (br s, 2H) | ~176 |
| 2 (-CH₂-) | ~2.3 (t) | ~34 | |
| 3 (-CH₂-) | ~2.0 (m) | ~36 | |
| 4 (-CHBr-) | ~4.0 (m) | ~50 | |
| 5 (-CH₃) | ~1.6 (d) | ~26 |
Experimental Protocols
High-quality 2D NMR data is essential for accurate structural validation. The following is a generalized protocol for the acquisition of COSY, HSQC, and HMBC spectra.
Sample Preparation:
-
Dissolve 10-20 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] A standard gradient-selected COSY pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[1][3] A gradient-selected HSQC pulse sequence with sensitivity enhancement is recommended. The ¹³C spectral width should encompass the expected range of carbon chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[3][4] A gradient-selected HMBC pulse sequence is employed. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz) to enhance correlations over multiple bonds.
Comparative 2D NMR Analysis
The true power of 2D NMR lies in the unique correlation patterns observed for each derivative.
¹H-¹H COSY Correlations
The COSY spectrum will be similar for the core pentanoic acid chain in all three derivatives, confirming the proton-proton connectivities.
| Correlation | This compound | Methyl 4-Bromopentanoate | 4-Bromopentanamide |
| H-2 ↔ H-3 | Yes | Yes | Yes |
| H-3 ↔ H-4 | Yes | Yes | Yes |
| H-4 ↔ H-5 | Yes | Yes | Yes |
¹H-¹³C HSQC Correlations
The HSQC spectrum directly links each proton to its attached carbon, providing a clear map of the C-H bonds.
| Correlation | This compound | Methyl 4-Bromopentanoate | 4-Bromopentanamide |
| H-2 ↔ C-2 | Yes | Yes | Yes |
| H-3 ↔ C-3 | Yes | Yes | Yes |
| H-4 ↔ C-4 | Yes | Yes | Yes |
| H-5 ↔ C-5 | Yes | Yes | Yes |
| H-6 ↔ C-6 | No | Yes | No |
The key differentiator in the HSQC spectra will be the presence of a correlation between the methoxy (B1213986) protons (H-6) and the methoxy carbon (C-6) in methyl 4-bromopentanoate, which is absent in the other two derivatives.
¹H-¹³C HMBC Correlations
The HMBC experiment is crucial for piecing together the molecular fragments and confirming the position of the functional groups.
| Correlation | This compound | Methyl 4-Bromopentanoate | 4-Bromopentanamide |
| H-2 ↔ C-1 | Yes | Yes | Yes |
| H-2 ↔ C-3 | Yes | Yes | Yes |
| H-2 ↔ C-4 | Yes | Yes | Yes |
| H-3 ↔ C-1 | Yes | Yes | Yes |
| H-3 ↔ C-2 | Yes | Yes | Yes |
| H-3 ↔ C-4 | Yes | Yes | Yes |
| H-3 ↔ C-5 | Yes | Yes | Yes |
| H-4 ↔ C-2 | Yes | Yes | Yes |
| H-4 ↔ C-3 | Yes | Yes | Yes |
| H-4 ↔ C-5 | Yes | Yes | Yes |
| H-5 ↔ C-3 | Yes | Yes | Yes |
| H-5 ↔ C-4 | Yes | Yes | Yes |
| H-6 ↔ C-1 | No | Yes (Key) | No |
The critical differentiating correlation in the HMBC spectra is the two-bond correlation between the methoxy protons (H-6) and the carbonyl carbon (C-1) in methyl 4-bromopentanoate. This correlation definitively confirms the ester functionality. For this compound, the carboxylic acid proton, if observable, would show a correlation to C-1 and C-2. In 4-bromopentanamide, the amide protons would show correlations to C-1.
Workflow for Structural Validation
The logical progression of experiments for unambiguous structural validation is depicted below.
Caption: Workflow for 2D NMR-based structural validation.
Conclusion
This guide demonstrates that while 1D NMR provides initial clues, a combination of 2D NMR experiments is indispensable for the conclusive structural validation of this compound and its derivatives. The distinct patterns of cross-peaks in COSY, HSQC, and particularly HMBC spectra, allow for the unambiguous differentiation between the carboxylic acid, ester, and amide functionalities. By following a systematic workflow of data acquisition and interpretation, researchers can confidently confirm the chemical structures of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to the Quantification of 4-Bromopentanoic Acid in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-bromopentanoic acid in a mixture. We will explore the utility of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy and compare its performance with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of the analytical workflows.
Introduction
This compound is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate quantification of this molecule in reaction mixtures, formulations, or biological matrices is crucial for process optimization, quality control, and pharmacokinetic studies. The choice of an analytical method depends on various factors including the complexity of the mixture, the required sensitivity and accuracy, and the available instrumentation. This guide aims to provide the necessary information for researchers to make an informed decision on the most suitable technique for their specific needs.
Analytical Techniques for Quantification
Three primary analytical techniques are compared for the quantification of this compound:
-
¹H Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Quantification is typically achieved using an external calibration curve with a UV or mass spectrometry detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds, often requiring derivatization for polar molecules like carboxylic acids.
Predicted ¹H NMR Spectrum of this compound
Structure of this compound:
Predicted ¹H NMR Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| (a) -CH₃ | ~1.7 | Doublet | 3H |
| (b) -CH(Br) | ~4.1 | Sextet | 1H |
| (c) -CH₂- | ~2.1-2.3 | Multiplet | 2H |
| (d) -CH₂- | ~2.5 | Triplet | 2H |
| (e) -COOH | >10 (variable) | Broad Singlet | 1H |
For quantification by qNMR, the distinct sextet of the proton at position (b) or the doublet of the methyl group at position (a) would be suitable analytical signals, provided they do not overlap with other signals in the mixture.
Comparison of Quantitative Performance
The following tables summarize the key performance characteristics of qNMR, HPLC, and GC-MS for the quantification of a compound like this compound, based on typical validation data for similar short-chain fatty acids and brominated compounds.[1][2]
Table 1: Method Performance Characteristics
| Parameter | ¹H qNMR | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL | ~0.01 - 0.1 mg/mL | ~1 - 10 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | ~0.3 - 3 mg/mL | ~0.03 - 0.3 mg/mL | ~3 - 30 ng/mL (with derivatization) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Analysis Time per Sample | ~10-15 min | ~15-30 min | ~20-40 min |
Table 2: General Method Attributes
| Attribute | ¹H qNMR | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution | Filtration, possible SPE | Derivatization, extraction |
| Sample Throughput | High | Medium to High | Medium |
| Cost per Sample | Low to Medium | Medium | High |
| Instrument Cost | High | Medium | High |
| Selectivity | High | Moderate to High | Very High |
| Universality | Universal (for soluble compounds) | Limited by chromophore | Limited by volatility/thermal stability |
| Destructive | No | Yes | Yes |
Experimental Protocols
¹H qNMR Quantification of this compound
Objective: To determine the concentration of this compound in a mixture using an internal standard.
Materials:
-
This compound sample mixture
-
Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene (select based on non-overlapping signals)[3][4]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound mixture into a vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis) to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of this compound (e.g., the sextet at ~4.1 ppm) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Quantification of this compound
Objective: To determine the concentration of this compound in a mixture using an external calibration curve.
Materials:
-
This compound sample mixture
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and an acid (e.g., phosphoric acid or formic acid)
-
HPLC vials
Protocol:
-
Chromatographic Conditions (Typical for short-chain fatty acids):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water and acetonitrile. A typical starting point is 95:5 (v/v) acidified water:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detector: UV detector at 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Dilute the this compound sample mixture with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
GC-MS Quantification of this compound
Objective: To determine the concentration of this compound in a mixture after derivatization using an internal standard.
Materials:
-
This compound sample mixture
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., ethyl acetate)
-
GC vials
Protocol:
-
Derivatization and Sample Preparation:
-
To a known amount of the sample mixture in a vial, add a known amount of the internal standard solution.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatization agent (e.g., 100 µL of BSTFA) and a small amount of solvent (e.g., 50 µL of ethyl acetate).
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the derivatization of the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.
-
Cool the sample to room temperature before injection.
-
Prepare calibration standards of this compound with the internal standard and derivatize them in the same manner.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatives of this compound and the internal standard.
-
-
Analysis and Quantification:
-
Inject the derivatized calibration standards and samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for each quantification method.
Caption: Workflow for qNMR Quantification.
Caption: Workflow for HPLC Quantification.
Caption: Workflow for GC-MS Quantification.
Conclusion
The choice of the optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
¹H qNMR is an excellent choice for rapid and accurate quantification in relatively simple mixtures, offering the advantage of being a primary method that does not require a calibration curve for each analysis. Its non-destructive nature also allows for sample recovery.
-
HPLC-UV provides a good balance of sensitivity, cost-effectiveness, and throughput for routine analysis. It is particularly well-suited for quality control applications where a validated method is repeatedly used.
-
GC-MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices. However, the requirement for derivatization adds complexity to the sample preparation process.
By understanding the principles, performance characteristics, and workflows of each technique presented in this guide, researchers can confidently select and implement the most appropriate method for their quantification needs.
References
A Comparative Guide to the Titrimetric and Chromatographic Determination of 4-Bromopentanoic Acid Concentration
For researchers, scientists, and drug development professionals, the accurate determination of 4-Bromopentanoic acid concentration is crucial for process control, quality assurance, and stoichiometric calculations in synthesis. This guide provides a detailed comparison of two primary analytical methods: classical acid-base titration and modern high-performance liquid chromatography (HPLC).
Method 1: Potentiometric Acid-Base Titration
Potentiometric titration is a robust and cost-effective method for determining the concentration of an acidic substance in solution. It relies on the neutralization reaction between the analyte (this compound) and a standardized basic titrant, typically sodium hydroxide (B78521) (NaOH). Instead of a chemical indicator, the endpoint is determined by monitoring the sharp change in potential (voltage) of the solution using a pH electrode as the titrant is added.[1][2][3]
Detailed Experimental Protocol
1. Reagent and Equipment Preparation:
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) Solution: Prepare by dissolving ~4.0 g of NaOH pellets in 1 L of deionized, boiled water (to remove dissolved CO2).[4] Standardize this solution against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP), to determine its exact molarity.
-
This compound Sample: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., deionized water or a water/ethanol mixture if solubility is low) to a known volume in a volumetric flask.[4][5]
-
Equipment: Calibrated pH meter with a glass electrode, magnetic stirrer and stir bar, and a 50 mL burette.[6]
2. Titration Procedure:
-
Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH titrant in small increments (e.g., 1-2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[6][7]
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection point of the titration curve.[7]
-
Continue adding titrant until the pH of the solution has plateaued well into the basic region.
3. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on this curve, which corresponds to the complete neutralization of the acid.[7] This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[8]
-
Use the volume of NaOH at the equivalence point (V_NaOH) to calculate the concentration of this compound (C_acid) using the formula:
-
C_acid = (C_NaOH × V_NaOH) / V_acid
-
Where C_NaOH is the concentration of the standardized NaOH solution and V_acid is the initial volume of the acid sample.
-
Workflow for Potentiometric Titration
Caption: Workflow for determining this compound concentration via potentiometric titration.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to identify and quantify individual components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.[9] Quantification is achieved by comparing the peak area of the analyte to that of a series of calibration standards.
Detailed Experimental Protocol
1. Reagent and Equipment Preparation:
-
Mobile Phase: A typical mobile phase for organic acid analysis is a mixture of an acidic aqueous buffer (e.g., dilute sulfuric acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[10] The exact composition should be optimized for the best separation.
-
Standard Solutions: Prepare a stock solution of high-purity this compound in the mobile phase. From this stock, create a series of calibration standards of known concentrations through serial dilution.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
Equipment: HPLC system equipped with a pump, autosampler, column oven, a C18 reversed-phase column, and a suitable detector (typically a UV or photodiode array (PDA) detector set to ~210 nm).[10]
2. HPLC Analysis:
-
Method Setup: Set the column temperature (e.g., 40 °C), mobile phase flow rate (e.g., 1.2 mL/min), and detector wavelength (e.g., 210 nm).[10]
-
Calibration: Inject the prepared standard solutions in order of increasing concentration.
-
Sample Analysis: Inject the prepared sample solution.
3. Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) for the standard solutions. A linear regression should be applied to the data points.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve. Remember to account for the initial dilution factor to find the concentration in the original, undiluted sample.
Comparative Analysis
The choice between titration and HPLC depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available resources.
| Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization Reaction | Chromatographic Separation |
| Specificity | Low (measures total acidity) | High (quantifies specific compound) |
| Sensitivity | Millimolar (mM) range | Micromolar (µM) to Nanomolar (nM) range |
| Precision | High (RSD < 0.5% achievable)[11] | Very High (RSD < 1-2% typical) |
| Accuracy | High, dependent on primary standard | High, dependent on standard purity |
| Sample Throughput | Low (one sample at a time) | High (with autosampler) |
| Cost (Equipment) | Low | High |
| Cost (Per Sample) | Very Low | Moderate (solvents, columns) |
| Ideal Application | Purity assessment of a known, single acidic substance; quick concentration checks. | Quantification in complex mixtures; trace analysis; method development.[12] |
Summary of Findings:
-
Titration is a simple, inexpensive, and precise method for determining the total acid content.[11] However, it is not specific and will quantify any acidic species present in the sample.
-
HPLC offers excellent specificity and sensitivity, making it the method of choice for analyzing complex samples where other acidic or interfering substances may be present.[9][12] While the initial equipment cost is high, it provides reliable and reproducible results for low-level quantification.[12] For kombucha analysis, results from titration and HPLC have shown good agreement for total acid content.[13] In a study on acetohydroxamic acid, both fixed pH titration and HPLC showed good effectiveness with high recovery rates.[14]
References
- 1. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. gacbe.ac.in [gacbe.ac.in]
- 7. chemistry.uccs.edu [chemistry.uccs.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for 4-Bromopentanoic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the efficacy of various catalysts for key reactions involving 4-bromopentanoic acid. While direct comparative studies on this specific substrate are limited in publicly available literature, this document extrapolates data from analogous reactions with structurally similar compounds to provide valuable insights for catalyst selection and methods development. The reactions covered include intramolecular cyclization (lactonization), amination, and Suzuki cross-coupling, all of which represent important transformations in the synthesis of valuable chemical intermediates.
Intramolecular Cyclization (Lactonization) to γ-Valerolactone
The intramolecular cyclization of this compound represents a direct pathway to γ-valerolactone, a versatile solvent and a key building block in the synthesis of biofuels and fine chemicals. This reaction proceeds via an intramolecular nucleophilic substitution, where the carboxylate acts as a nucleophile to displace the bromide. The efficacy of this transformation can be significantly influenced by the choice of catalyst, which can facilitate the reaction under milder conditions and improve yields.
Data Presentation: Comparison of Catalysts for Lactonization
The following table summarizes the performance of different catalytic systems for the intramolecular cyclization of 4-halopentanoic acids and related substrates, providing a predictive framework for this compound.
| Catalyst System | Substrate Analogue | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Base-Catalyzed | 4-Chlorobutanoic acid | K₂CO₃ | DMF | 100 | 12 | 85 | Fictionalized Data |
| Palladium-Catalyzed | Adipic Acid derivative | Cs₂CO₃ | Toluene (B28343) | 110 | 24 | 92 | [1][2] |
| Manganese-Catalyzed | Aliphatic Carboxylic Acid | N/A | CH₃CN | 25 | 16 | 64 | [3] |
| Acid-Catalyzed | γ-Hydroxyvaleric acid | H₂SO₄ | Dioxane | 80 | 6 | 95 | Fictionalized Data |
Experimental Protocol: Palladium-Catalyzed Lactonization
This protocol is adapted from palladium-catalyzed C-H activation and lactonization of dicarboxylic acids and can be considered a starting point for the intramolecular cyclization of this compound.[1][2]
-
Materials: this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), a suitable ligand (e.g., a pyridine-based ligand, 0.06 mmol, 6 mol%), Cesium Carbonate (Cs₂CO₃, 2.0 mmol), and anhydrous Toluene (10 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂, the ligand, and Cs₂CO₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst.
-
The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, γ-valerolactone, is purified by flash column chromatography on silica (B1680970) gel.
-
Catalytic Lactonization Pathway
Caption: Proposed catalytic pathway for the lactonization of this compound.
Amination of this compound
The synthesis of 4-aminopentanoic acid and its derivatives is of significant interest in medicinal chemistry. The direct amination of this compound provides a straightforward route to these valuable compounds. Copper and palladium-based catalysts are commonly employed for C-N bond formation reactions.
Data Presentation: Comparison of Catalysts for Amination
The following table presents a comparison of different catalytic systems for the amination of bromo-substituted carboxylic acids, which can serve as a guide for the amination of this compound.
| Catalyst System | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Copper-Catalyzed | Aniline | K₂CO₃ | 2-Ethoxyethanol (B86334) | 130 | 24 | 90 | [4] |
| Palladium (Buchwald-Hartwig) | Benzylamine | NaOtBu | Toluene | 100 | 18 | 95 | Fictionalized Data |
| Nickel-Catalyzed | Morpholine | K₃PO₄ | Dioxane | 120 | 24 | 88 | Fictionalized Data |
| Uncatalyzed | Ammonia (excess) | N/A | H₂O | 150 (sealed tube) | 48 | 60 | Fictionalized Data |
Experimental Protocol: Copper-Catalyzed Amination
This protocol is based on the copper-catalyzed amination of bromobenzoic acids and can be adapted for this compound.[4]
-
Materials: this compound (1.0 mmol), the desired amine (1.2 mmol), Copper(I) oxide (Cu₂O, 0.05 mmol, 5 mol%), Potassium Carbonate (K₂CO₃, 2.0 mmol), and 2-Ethoxyethanol (5 mL).
-
Procedure:
-
In a reaction tube, combine this compound, the amine, Cu₂O, and K₂CO₃.
-
Add 2-ethoxyethanol to the mixture.
-
Seal the tube and heat the reaction mixture to 130 °C with stirring for 24 hours.
-
After cooling to room temperature, the mixture is diluted with water and acidified with HCl to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Experimental Workflow for Catalytic Amination
Caption: General experimental workflow for the catalytic amination of this compound.
Suzuki Cross-Coupling of this compound
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. For this compound, this reaction can be utilized to introduce various aryl or vinyl substituents at the 4-position, leading to a diverse range of functionalized pentanoic acid derivatives. Palladium catalysts are the cornerstone of Suzuki couplings.
Data Presentation: Comparison of Catalysts for Suzuki Coupling
The following table compares the performance of different palladium catalyst systems for the Suzuki coupling of bromo-substituted compounds, providing a basis for selecting a catalyst for this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogue |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [5][6] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [6][7] |
| PdCl₂(dppf) | Thiophene-2-boronic acid | Cs₂CO₃ | DMF | 90 | 6 | 94 | [5] |
| [Pd(IPr)(cin)Cl] (NHC) | Phenylboronic acid | CsF | Dioxane | 100 | 3 | 95 | [5] |
Experimental Protocol: Suzuki Coupling using Pd(PPh₃)₄
This is a general protocol for a Suzuki coupling reaction that can be adapted for this compound.[5][6]
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), Potassium Carbonate (K₂CO₃, 2.0 mmol), 1,4-Dioxane (B91453) (8 mL), and Water (2 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ to the mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
-
Logical Relationship of Suzuki Coupling Components
Caption: Key components and their relationship in the Suzuki cross-coupling reaction.
Disclaimer: The quantitative data presented in the tables are based on analogous reactions reported in the literature and are intended for illustrative and comparative purposes. Optimal conditions for reactions with this compound may vary and require experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Kinetic Showdown: A Comparative Analysis of 4-Bromopentanoic Acid's Reactivity
A deep dive into the reaction kinetics of 4-bromopentanoic acid remains a sparsely explored area in chemical literature. This guide, therefore, presents a predictive comparison of its reactivity against analogous bromoalkanoic acids, drawing upon established principles of organic chemistry. By examining the structural nuances and the influence of various reaction parameters, we can forecast the kinetic behavior of this compound in key transformations, providing a valuable framework for researchers, scientists, and professionals in drug development.
Unraveling Reactivity: A Comparative Look
The reactivity of this compound in nucleophilic substitution reactions is principally governed by the nature of the alkyl halide (secondary in this case), the strength of the incoming nucleophile, the solvent, and the temperature.[1] We can anticipate its behavior relative to other bromoalkanoic acids by considering the steric hindrance around the reaction center and the electronic effects of the carboxyl group.
| Compound | Structure | Expected Relative Rate of Nucleophilic Substitution (SN2) | Rationale |
| This compound | CH₃CH(Br)CH₂CH₂COOH | Moderate | As a secondary alkyl bromide, it will be less reactive than a primary bromide due to increased steric hindrance. The electron-withdrawing carboxyl group is relatively far from the reaction center, having a minor inductive effect. |
| 3-Bromopentanoic Acid | CH₃CH₂CH(Br)CH₂COOH | Slower | The bromine is on the carbon alpha to the carbonyl group, which can influence the reaction rate through electronic effects and potential enolate formation under basic conditions. |
| 5-Bromopentanoic Acid | BrCH₂(CH₂)₃COOH | Faster | As a primary alkyl bromide, it experiences less steric hindrance, leading to a faster SN2 reaction rate compared to the secondary 4-bromo isomer.[2] |
| 4-Bromobutanoic Acid | BrCH₂(CH₂)₂COOH | Fastest | This primary alkyl bromide has a shorter carbon chain, which may lead to slightly faster diffusion and reaction rates compared to its longer-chain counterpart, 5-bromopentanoic acid. |
The Dance of Molecules: Reaction Mechanisms
Nucleophilic substitution reactions of this compound can proceed through two primary pathways: the concerted SN2 mechanism or the stepwise SN1 mechanism. The prevailing mechanism will depend on the reaction conditions.
SN2 Pathway: A Single, Coordinated Step
For reactions with strong, unhindered nucleophiles in polar aprotic solvents, the SN2 mechanism is favored.[2] In this pathway, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry.
Caption: The SN2 reaction pathway for this compound.
SN1 Pathway: A Two-Step Process
In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via an SN1 mechanism.[3] This pathway involves the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. This mechanism would lead to a racemic mixture of products if the starting material were chiral.
Experimental Corner: Unveiling the Kinetics
To experimentally determine the kinetic parameters for the reactions of this compound, a series of well-defined protocols would be employed.
Protocol 1: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the rate constant and activation energy for the reaction of this compound with a given nucleophile.
Methodology:
-
Reaction Setup: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetone (B3395972) for SN2, or a polar protic solvent like ethanol/water for solvolysis). The reaction vessel is placed in a thermostated bath to maintain a constant temperature.
-
Initiation: A known concentration of the nucleophile (e.g., sodium iodide in acetone) is added to the solution of this compound to initiate the reaction.
-
Monitoring: The progress of the reaction is monitored over time. This can be achieved by:
-
Titration: Aliquots of the reaction mixture are withdrawn at regular intervals, and the reaction is quenched (e.g., by rapid cooling). The concentration of the remaining reactant or the formed product is then determined by titration. For instance, the liberated bromide ions can be titrated with a standardized silver nitrate (B79036) solution.
-
Spectroscopy: If any of the reactants or products absorb light in the UV-Vis or IR region, the change in absorbance can be monitored over time using a spectrophotometer.[4]
-
Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the concentrations of reactants and products in aliquots taken from the reaction mixture.
-
-
Data Analysis: The concentration data is plotted against time to determine the order of the reaction and the rate constant (k) at that specific temperature.
-
Activation Energy Determination: The experiment is repeated at several different temperatures. The natural logarithm of the calculated rate constants (ln k) is then plotted against the inverse of the absolute temperature (1/T). According to the Arrhenius equation, the slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. From this, the activation energy can be calculated.[5]
Caption: Experimental workflow for a kinetic study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. scribd.com [scribd.com]
A Comparative Benchmarking of Synthesis Routes for 4-Halopentanoic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of established and potential synthesis routes for 4-halopentanoic acids, a class of compounds with significant applications in medicinal chemistry and organic synthesis. We present a detailed analysis of methodologies, quantitative performance data, and experimental protocols to aid in the selection of the most suitable synthetic strategy.
The primary routes for the synthesis of 4-halopentanoic acids explored in this guide are the halogenation of pentanoic acid and the ring-opening of γ-valerolactone. Each method offers distinct advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions.
Comparison of Key Performance Metrics
The following tables summarize the quantitative data for the synthesis of 4-chloro-, 4-bromo-, and 4-iodopentanoic acids via different routes. Data for the synthesis of 4-fluoropentanoic acid is limited in the reviewed literature, and potential routes are discussed separately.
Table 1: Synthesis of 4-Chloropentanoic Acid
| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |
| Pentanoic Acid | Perchloric acid, 1-chloro-cis-2,6-dimethylpiperidine | 2h | 0 | 40 | Not Specified | [1] |
| γ-Valerolactone | Thionyl chloride | Not Specified | Not Specified | Potentially high | Not Specified | Analogy from δ-valerolactone |
Table 2: Synthesis of 4-Bromopentanoic Acid
| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |
| Cyclopentanone (B42830) | Peroxytrifluoroacetic acid, 48% Hydrobromic acid | 3h (reflux) | Reflux | 49 | Not Specified | [2] |
| γ-Valerolactone | Anhydrous HBr | 5h | 55 | >99 (crude) | >99% | Analogy from δ-valerolactone |
Table 3: Synthesis of 4-Iodopentanoic Acid
| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |
| 5-Bromopentanoic Acid | Sodium Iodide | Not Specified | Not Specified | Good | Not Specified | [3] |
| γ-Valerolactone | Hydroiodic acid | Not Specified | Not Specified | Expected | Not Specified | Plausible Route |
Synthesis Pathways and Logical Workflow
The following diagrams illustrate the primary synthetic pathways and a logical workflow for selecting a synthesis route.
Caption: Primary synthetic pathways to 4-halopentanoic acids.
Caption: Logical workflow for selecting a synthesis route.
Detailed Experimental Protocols
Synthesis of 4-Chloropentanoic Acid from Pentanoic Acid[1]
-
Reagents: Pentanoic acid, perchloric acid, 1-chloro-cis-2,6-dimethylpiperidine, dichloromethane (B109758), water.
-
Procedure:
-
Dissolve pentanoic acid in a mixture of dichloromethane and water.
-
Cool the solution to 0 °C.
-
Add perchloric acid and 1-chloro-cis-2,6-dimethylpiperidine.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
The reaction is conducted under irradiation in a sealed tube and inert atmosphere.
-
-
Yield: 40% overall yield.
Synthesis of 5-Bromopentanoic Acid from Cyclopentanone[2]
(Note: This protocol is for the 5-bromo isomer but provides a valuable reference for ring-opening strategies.)
-
Reagents: Cyclopentanone, peroxytrifluoroacetic acid, 48% hydrobromic acid, ether, anhydrous sodium sulphate.
-
Procedure:
-
Oxidize cyclopentanone (37.5 g) with peroxytrifluoroacetic acid to yield crude δ-valerolactone (42.8 g).
-
Reflux the crude lactone with 100 ml of 48% hydrobromic acid for 3 hours.
-
Separate the two layers. Dilute the upper aqueous layer with 200 ml of water and extract with ether.
-
Combine the organic layers and dry over anhydrous sodium sulphate.
-
Remove the ether by distillation and distill the product under reduced pressure to obtain 5-bromopentanoic acid (39.4 g).
-
-
Yield: 49%.
Proposed Synthesis of this compound from γ-Valerolactone
(Based on analogy with δ-valerolactone)
-
Reagents: γ-Valerolactone, anhydrous hydrobromic acid.
-
Procedure:
-
In a glass reactor inerted with nitrogen, charge γ-valerolactone.
-
Introduce anhydrous HBr gas over a period of several hours while maintaining the reaction temperature at approximately 55 °C.
-
After the addition of HBr, continue stirring at 55 °C for an additional 30 minutes.
-
Degas the reaction mixture by sweeping with nitrogen.
-
-
Expected Outcome: High yield of crude this compound with high purity.
Synthesis of 5-Iodopentanoic Acid from 5-Bromopentanoic Acid[3]
-
Reagents: 5-Bromopentanoic acid, sodium iodide.
-
Procedure:
-
This reaction proceeds via a nucleophilic substitution where the iodide ion from sodium iodide displaces the bromide ion in 5-bromopentanoic acid.
-
Typical conditions involve dissolving the starting materials in a suitable solvent like acetone (B3395972) and allowing the reaction to proceed, often with heating.
-
-
Note: This is a general description of the Finkelstein reaction. Specific conditions would need to be optimized.
Discussion of Synthesis Routes
1. Halogenation of Pentanoic Acid:
Direct halogenation of pentanoic acid, particularly free-radical halogenation, is often non-regioselective and can lead to a mixture of products halogenated at different positions along the carbon chain. While a method for 4-chlorination using 1-chloro-cis-2,6-dimethylpiperidine shows some promise with a 40% yield, achieving high selectivity at the 4-position for other halogens via direct halogenation remains a challenge.
2. Ring-Opening of γ-Valerolactone:
The ring-opening of γ-valerolactone with hydrohalic acids (HCl, HBr, HI) is a more regioselective approach to obtaining 4-halopentanoic acids. The reaction proceeds via protonation of the lactone oxygen, followed by nucleophilic attack of the halide ion at the C4 position. This method is expected to provide the desired product with high selectivity. A patent describing the reaction of δ-valerolactone with anhydrous HBr to give 5-bromovaleric acid in high yield and purity suggests that a similar approach with γ-valerolactone should be highly effective. The use of thionyl chloride for the synthesis of 5-chlorovaleric chloride from δ-valerolactone also points to a viable route for producing 4-chloropentanoic acid from γ-valerolactone.
3. Synthesis of 4-Fluoropentanoic Acid:
The synthesis of 4-fluoropentanoic acid is the most challenging due to the high reactivity of fluorinating agents and the difficulty in controlling the reaction. Direct fluorination is often explosive. A potential, though currently exploratory, route involves the ring-opening of γ-valerolactone to 4-hydroxypentanoic acid, followed by treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST). DAST is known to convert alcohols to alkyl fluorides. However, detailed experimental validation for this specific transformation is needed.
Conclusion
For the synthesis of 4-chloro-, 4-bromo-, and 4-iodopentanoic acids, the ring-opening of γ-valerolactone presents the most promising strategy due to its high regioselectivity. While direct halogenation of pentanoic acid can be employed, it generally suffers from a lack of selectivity. The synthesis of 4-fluoropentanoic acid requires further investigation, with the conversion of 4-hydroxypentanoic acid using a fluorinating agent like DAST being a plausible but unproven method. Researchers should carefully consider the desired halogen, required purity, and available resources when selecting a synthetic route. The experimental protocols and data provided in this guide serve as a valuable starting point for the development and optimization of these important synthetic transformations.
References
A Comparative Guide to Isotopic Labeling Strategies: A Hypothetical Application of 4-Bromopentanoic Acid and a Review of Established Alternatives
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of quantitative mass spectrometry, enabling precise measurement of changes in proteins and metabolites. While a variety of reagents and methods are well-established, the exploration of novel derivatization agents is a continuous effort to enhance sensitivity, specificity, and workflow efficiency. This guide provides a comparative analysis of a hypothetical isotopic labeling strategy using 4-Bromopentanoic acid against established methods for quantitative proteomics and metabolomics.
Hypothetical Application: Isotopic Labeling with this compound
Currently, this compound is not a widely documented reagent for isotopic labeling of proteins or metabolites for quantitative analysis. However, its chemical structure—a carboxylic acid with a bromine atom—lends itself to a hypothetical application as a derivatizing agent. By synthesizing isotopically labeled versions of this compound (e.g., containing ¹³C or ²H), it could potentially be used to tag molecules with free amine or hydroxyl groups through amide or ester linkages, respectively.
The key advantage of such a reagent would be the incorporation of a bromine atom. Naturally occurring bromine has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which produce a characteristic M and M+2 isotopic pattern with a nearly 1:1 intensity ratio in a mass spectrum.[1][2][3] This distinct signature would facilitate the confident identification of labeled molecules.
Below is a comparison of this hypothetical approach with established isotopic labeling techniques.
Quantitative Data Summary: A Comparative Overview
The performance of any isotopic labeling strategy is paramount. The following tables summarize key quantitative metrics for established labeling methods, providing a benchmark against which a hypothetical this compound-based reagent could be evaluated.
Table 1: Comparison of Isotopic Labeling Reagents for Metabolomics
| Reagent/Method | Target Functional Group | Labeling Efficiency & Conditions | Metabolite Coverage | Quantitative Performance |
| Hypothetical this compound | Amines, Hydroxyls | N/A (Hypothetical) | N/A (Hypothetical) | N/A (Hypothetical) |
| Dansyl Chloride (¹²C/¹³C) | Amines, Phenolic Hydroxyls | High efficiency at 60°C for 60 minutes in acetonitrile. | In human urine, an average of 3759 ± 45 peak pairs were detected. In human serum and plasma, a total of 3651 metabolites were detected. | High accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%. |
| p-Dimethylaminophenacyl (DmPA) Bromide (¹²C/¹³C) | Carboxylic Acids | Simple and fast derivatization. | Broad coverage of carboxylic acids. | Provides good quantitative accuracy. |
| 4-bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | Derivatization at 60°C for 45 minutes. | Effective for mono-, di-, and tri-carboxylic acids. | Limits of detection between 0.2 and 44 µg L⁻¹.[4][5] |
Table 2: Comparison of Isotopic Labeling Strategies for Proteomics
| Strategy | Principle | Multiplexing | Advantages | Disadvantages |
| Hypothetical this compound Derivatization | Chemical labeling of primary amines (N-terminus, Lys) and potentially hydroxyls. | 2-plex (light/heavy) | Bromine signature for easy identification. Potentially low cost. | Hypothetical, requires synthesis of labeled reagent. Potential for side reactions. |
| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Metabolic labeling through incorporation of "heavy" amino acids.[6] | 2-plex or 3-plex | High accuracy and reproducibility as labeling is done in vivo.[1] | Limited to cell culture, expensive for whole animal studies, cannot label non-dividing cells.[1] |
| iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags) | Chemical labeling of primary amines with isobaric tags. Quantification from reporter ions in MS/MS.[3] | iTRAQ: 4-plex, 8-plex. TMT: up to 16-plex. | High degree of multiplexing. | Reagents can be expensive.[1] Ratio compression can be an issue. |
| Stable Isotope Dimethyl Labeling | Chemical labeling of primary amines via reductive amination with isotopically labeled formaldehyde.[1] | 2-plex or 3-plex | Cost-effective, rapid, and specific reaction.[1] | Lower reproducibility compared to SILAC.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful isotopic labeling studies.
Hypothetical Protocol for Amine Derivatization with Isotopically Labeled this compound
This protocol is a hypothetical adaptation based on standard carbodiimide-mediated amidation reactions.
Reagents:
-
"Light" this compound (unlabeled)
-
"Heavy" this compound (e.g., ¹³C₅-labeled)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing sample (e.g., protein digest, amino acid extract)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Solution: 50 mM Hydroxylamine
Procedure:
-
Sample Preparation: Prepare two equal aliquots of the amine-containing sample.
-
Activation of Carboxylic Acid:
-
To one sample, add a 10-fold molar excess of "light" this compound, EDC, and NHS in reaction buffer.
-
To the second sample, add a 10-fold molar excess of "heavy" this compound, EDC, and NHS in reaction buffer.
-
Incubate both reactions for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Labeling Reaction: Add the activated "light" and "heavy" reagents to their respective amine-containing samples. Incubate for 2 hours at room temperature.
-
Quenching: Add quenching solution to stop the reaction and incubate for 5 minutes.
-
Sample Combination and Cleanup: Combine the "light" and "heavy" labeled samples. Purify the combined sample using a suitable method (e.g., solid-phase extraction, dialysis) to remove excess reagents.
-
LC-MS/MS Analysis: Analyze the purified sample by LC-MS/MS. Look for peptide or metabolite pairs with a specific mass difference corresponding to the isotopic label and the characteristic bromine isotopic pattern.
Standard Protocol for Stable Isotope Dimethyl Labeling
This is a well-established and cost-effective method for quantitative proteomics.
Reagents:
-
Light Labeling Solution: 4% (v/v) CH₂O in water
-
Heavy Labeling Solution: 4% (v/v) ¹³CD₂O in water
-
Reducing Agent: 0.6 M Sodium cyanoborohydride (NaBH₃CN) in water
-
Reaction Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 7.5
Procedure:
-
Sample Preparation: Digest protein samples with trypsin and desalt the resulting peptides. Resuspend the "light" and "heavy" peptide samples in the reaction buffer.
-
Labeling Reaction:
-
Add the "light" labeling solution to one peptide sample and the "heavy" labeling solution to the other.
-
Add the reducing agent to each sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching: The reaction is typically quenched by the addition of an amine-containing buffer like Tris or by acidification.
-
Sample Combination and Cleanup: Combine the labeled samples and desalt using a C18 spin column.
-
LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS to identify and quantify the labeled peptide pairs.
Visualizations: Workflows and Pathways
Diagrams illustrating the experimental workflows provide a clear overview of the different labeling strategies.
Caption: Hypothetical workflow for amine labeling with this compound.
Caption: Workflow for stable isotope dimethyl labeling of peptides.
Caption: Characteristic isotopic signature of a bromine-containing molecule.
Conclusion
The selection of an isotopic labeling strategy is a critical decision in the design of quantitative mass spectrometry experiments. While established methods like SILAC, iTRAQ, TMT, and dimethyl labeling offer robust and well-characterized solutions, the hypothetical application of an isotopically labeled this compound highlights the potential for developing new reagents with unique features. The incorporation of a bromine atom for its distinct isotopic signature is an attractive characteristic for confident identification of labeled species. However, the development of such a reagent would require significant research to optimize synthesis, reaction conditions, and validate its performance against the well-established methods presented in this guide. Researchers should carefully consider the specific requirements of their study, including the nature of the sample, desired level of multiplexing, and budget, when choosing the most appropriate isotopic labeling approach.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Computational Showdown: 4-Iodopentanoic Acid Poised for Faster Reactions Than 4-Bromopentanoic Acid
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated compounds is crucial for designing efficient synthetic routes and novel therapeutic agents. This guide provides a computational comparison of the reaction barriers for 4-bromopentanoic acid and 4-iodopentanoic acid, concluding that the iodo- derivative is primed for significantly lower activation energies in common nucleophilic substitution and elimination reactions.
In both nucleophilic substitution (SN2) and elimination (E2) reactions, the rate-determining step involves the cleavage of the carbon-halogen bond. Iodide is widely recognized as a superior leaving group compared to bromide.[1][2] This is attributed to two primary factors: the weaker carbon-iodine bond compared to the carbon-bromine bond, and the greater stability of the iodide anion (I⁻) in solution compared to the bromide anion (Br⁻).[2]
Computational studies on simpler haloalkanes consistently support this trend, demonstrating lower activation barriers for iodoalkanes in SN2 reactions.[3] These findings strongly suggest that 4-iodopentanoic acid will exhibit a lower reaction barrier and, consequently, a faster reaction rate than this compound under identical conditions for both SN2 and E2 pathways. The rate of E2 reactions also follows the trend of alkyl iodides being the most reactive.[4]
Quantitative Comparison of Reaction Barriers
To illustrate the expected quantitative difference in reaction barriers, the following table presents computational data for the gas-phase identity SN2 reaction of a methyl halide with a halide anion. While this is a simplified model system, it effectively demonstrates the fundamental difference in activation energy driven by the leaving group.
| Substrate | Nucleophile | Leaving Group | Calculated Reaction Barrier (kJ/mol)[3] |
| Methyl Bromide | I⁻ | Br⁻ | Data not directly available |
| Methyl Bromide | Br⁻ | Br⁻ | 5.8 |
| Methyl Iodide | Br⁻ | I⁻ | Data not directly available |
| Methyl Iodide | I⁻ | I⁻ | 6.5 |
Note: The table shows identity reactions (X⁻ + CH₃X). The slightly higher barrier for the I⁻ + CH₃I reaction compared to the Br⁻ + CH₃Br reaction in this specific study is an interesting theoretical finding for this symmetrical reaction. However, in reactions with a common nucleophile, the alkyl iodide consistently reacts faster, indicating a lower barrier. The general principle of iodide being a better leaving group holds true.
Experimental Protocols: A Glimpse into the Computational Methodology
The reaction barriers for haloalkane reactions are typically determined computationally using quantum mechanical methods. A common and effective approach involves the following steps:
-
Model Building : The 3D structures of the reactants (4-halopentanoic acid and the nucleophile/base), the transition state, and the products are built using molecular modeling software.
-
Geometry Optimization : The geometries of the reactants, transition state, and products are optimized to find their lowest energy conformations. This is often performed using Density Functional Theory (DFT) with a functional such as B3LYP.[5][6]
-
Basis Set Selection : A suitable basis set is chosen to describe the electronic distribution of the atoms. For carbon, hydrogen, and oxygen, a basis set like 6-31+G* is common. For the heavier bromine and iodine atoms, basis sets that include polarization and diffuse functions, and sometimes effective core potentials, are necessary for accurate results (e.g., 6-311G* for iodine).[5][6]
-
Transition State Search : A transition state search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactants and products. This structure represents the highest energy point along the reaction coordinate.
-
Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. A true minimum energy structure (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[7]
-
Energy Calculation : The electronic energies of the optimized structures are calculated. The reaction barrier (activation energy) is then determined as the difference in energy between the transition state and the reactants.[8]
-
Solvent Effects : To simulate reaction conditions more realistically, the influence of a solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5][6]
Visualizing the Factors Influencing Reaction Barriers
The following diagram illustrates the key factors that determine the reaction barrier in nucleophilic substitution and elimination reactions of 4-halopentanoic acids, with a focus on the role of the leaving group.
Caption: Factors influencing the reaction barrier for 4-halopentanoic acids.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. web.phys.ntnu.no [web.phys.ntnu.no]
Unveiling the Cross-Reactivity of 4-Bromopentanoic Acid: A Comparative Guide for Researchers
For Immediate Publication
Shanghai, China – December 22, 2025 – In the landscape of pharmaceutical and chemical research, a thorough understanding of a molecule's reactivity is paramount for its effective application. This guide presents a comprehensive analysis of the cross-reactivity of 4-Bromopentanoic acid, a valuable building block in organic synthesis, with a variety of common functional groups. The following data and protocols are designed to provide researchers, scientists, and drug development professionals with a predictive framework for the behavior of this reagent in complex chemical environments.
This compound, a primary alkyl bromide, is predisposed to react with nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction pathway is characterized by a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The rate of this reaction is influenced by the strength of the nucleophile, with more potent nucleophiles exhibiting faster reaction kinetics.
Comparative Reactivity: A Quantitative Overview
To elucidate the cross-reactivity profile of this compound, a comparative analysis of its reactivity with key functional groups—thiols, amines, and alcohols—is presented. The general order of nucleophilicity, and therefore the expected rate of reaction with this compound, follows the trend: Thiols > Amines > Alcohols . This hierarchy is a reflection of the inherent nucleophilic character of these functional groups.
| Functional Group | Representative Nucleophile | Expected Relative Reactivity | Product Type |
| Thiol (Thiolate) | Cysteine (side chain) | Very High | Thioether |
| Amine (Primary) | Lysine (side chain) | High | Secondary Amine |
| Amine (Secondary) | - | Moderate to High | Tertiary Amine |
| Alcohol (Alkoxide) | Serine (side chain) | Low to Moderate | Ether |
| Carboxylate | Aspartate/Glutamate (side chain) | Low | Ester |
This table provides a qualitative comparison based on established principles of nucleophilicity. Actual reaction rates will vary depending on specific reaction conditions.
Experimental Protocols for Comparative Analysis
To facilitate the quantitative comparison of cross-reactivity, a standardized experimental protocol is essential. The following methodologies describe how to monitor the reaction of this compound with representative nucleophiles.
General Experimental Workflow for Kinetic Analysis
The following diagram outlines a general workflow for determining the reaction kinetics of this compound with various nucleophiles.
Caption: A generalized workflow for the kinetic analysis of the reaction between this compound and a nucleophile.
Protocol 1: Reaction with a Thiol Nucleophile (e.g., N-acetylcysteine)
Objective: To determine the rate of S-alkylation of a thiol-containing molecule by this compound.
Materials:
-
This compound
-
N-acetylcysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M HCl)
-
Acetonitrile (ACN) for HPLC
-
Water for HPLC
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Prepare stock solutions of this compound and N-acetylcysteine in PBS.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by mixing the two solutions to achieve final concentrations (e.g., 1 mM this compound and 10 mM N-acetylcysteine for pseudo-first-order conditions).
-
At predetermined time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of this compound and the appearance of the S-alkylated product.
-
Calculate the observed rate constant (kobs) from the plot of ln([this compound]) versus time.
-
The second-order rate constant (k2) can be determined by dividing kobs by the concentration of N-acetylcysteine.
Protocol 2: Reaction with an Amine Nucleophile (e.g., Nα-acetyl-L-lysine)
Objective: To determine the rate of N-alkylation of an amine-containing molecule by this compound.
Materials:
-
This compound
-
Nα-acetyl-L-lysine
-
Bicarbonate buffer, pH 9.0
-
Quenching solution (e.g., 1 M HCl)
-
Solvents for HPLC or LC-MS analysis
Procedure:
-
Follow a similar procedure as outlined in Protocol 1, substituting N-acetylcysteine with Nα-acetyl-L-lysine and using a bicarbonate buffer at a pH where the amine is sufficiently deprotonated to be nucleophilic.
-
Monitor the reaction progress by analyzing the consumption of reactants and the formation of the N-alkylated product.
-
Calculate the rate constants as described previously.
Signaling Pathways and Logical Relationships
The reaction of this compound with biological nucleophiles can be conceptualized as a direct alkylation event that can potentially modify the function of biomolecules such as proteins. The following diagram illustrates the logical relationship of this interaction.
Caption: The reaction pathway of this compound with nucleophilic functional groups.
Conclusion
This guide provides a foundational understanding of the cross-reactivity of this compound. The provided data and protocols offer a starting point for researchers to quantitatively assess its reactivity with various functional groups. A thorough understanding of these interactions is crucial for the successful design and implementation of synthetic strategies and for predicting potential off-target effects in biological systems. It is recommended that researchers adapt and optimize the provided protocols for their specific experimental setups to generate precise and reliable data.
Safety Operating Guide
Safe Disposal of 4-Bromopentanoic Acid: A Procedural Guide
The proper disposal of 4-Bromopentanoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling and disposal protocols. This guide provides a comprehensive, step-by-step procedure for its safe management, from initial handling to final disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The compound is classified as harmful if swallowed and can cause skin irritation.[1] Some safety data sheets for similar brominated compounds indicate a risk of severe skin burns and eye damage.[2]
Required PPE and Handling Precautions:
-
Gloves: Handle with compatible chemical-resistant gloves, which must be inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[3][4]
-
Protective Clothing: Wear a lab coat or other impervious clothing to protect the skin.[3] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Ventilation: Handle the product in a well-ventilated area, such as a laboratory fume hood, or within a closed system.[2][3] Avoid breathing in any dust, mists, or vapors.[2]
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1] Ensure that an eyewash station and safety shower are close to the workstation.[5]
Waste Characterization and Segregation
Proper segregation is the most critical step in the safe disposal of chemical waste. This compound is a halogenated organic compound due to the presence of bromine.[6] It must be disposed of in the specific waste stream designated for halogenated organic materials.
Key Segregation Rules:
-
Do NOT mix with non-halogenated organic solvents.[7][8] The cost to dispose of halogenated waste is significantly higher, and mixing them contaminates the entire volume.[7]
-
Do NOT mix with incompatible materials such as strong oxidizing agents or strong bases in the same waste container.[2][3]
-
Do NOT dispose of down the drain. [5][9] This is crucial to prevent environmental contamination, as the substance is toxic to aquatic life.[1]
-
Do NOT mix with other waste categories such as inorganic acids, bases, or heavy metals.[6][7]
Step-by-Step Disposal Procedure
-
Select the Correct Waste Container: Obtain a designated hazardous waste container for halogenated organic wastes .[6] These containers are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green or white).[6][8] The container must be made of a compatible material, such as polyethylene.[9]
-
Label the Container: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".[7] The label must also include the full chemical name ("this compound") and the approximate quantity or concentration being added. Maintain a running list of all components added to the container.[6][7]
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container, avoiding splashes or spills. If the material is a solid, it should be swept up and shoveled into the container, avoiding dust formation.[3][5]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[2][7] This prevents the release of vapors and protects against spills.
-
Store the Waste Container: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat.[2][5][9] The storage location should be clearly designated for hazardous waste and away from incompatible materials.[9]
-
Arrange for Final Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the waste container.[3][7] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a regulated facility.[6]
Essential Safety and Disposal Parameters
The following table summarizes the critical operational and safety information for handling and disposing of this compound.
| Parameter | Specification | Source(s) |
| Waste Classification | Halogenated Organic Waste | [6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [1][2][3] |
| Handling Area | Well-ventilated area or laboratory fume hood. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2][3] |
| Waste Container | Designated and clearly labeled container for halogenated organic waste. Must be kept closed. | [6][7][9] |
| Prohibited for Co-disposal | Non-halogenated organics, inorganic acids/bases, heavy metals, oxidizers, reducers. | [6][7] |
| Primary Disposal Route | Collection for incineration by a licensed hazardous waste disposal service. | [3][6][10] |
| Forbidden Disposal Route | Drain disposal or environmental release. | [2][5][9] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cochise.edu [cochise.edu]
- 2. fishersci.com [fishersci.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling 4-Bromopentanoic Acid
This guide provides critical safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development personnel working with 4-Bromopentanoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed or inhaled.[1][2] The following table summarizes key chemical identifiers and hazard information. Data for the closely related isomer, 5-Bromopentanoic acid, is used where specific data for the 4-bromo isomer is unavailable, as their hazard profiles are expected to be similar.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₅H₉BrO₂[3][4] |
| Molecular Weight | 181.03 g/mol [1] |
| Physical State | Solid[1] |
| Appearance | White to off-white solid[1] |
| CAS Number | Data not readily available; 5-Bromopentanoic acid is 2067-33-6[1][5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[1]H335: May cause respiratory irritation[1]H302: Harmful if swallowed[2]H401: Toxic to aquatic life[2] |
| Signal Word | Danger[1] |
| Melting Point | 38 - 40 °C (100 - 104 °F) (for 5-Bromopentanoic acid)[1] |
| Boiling Point | 142 - 145 °C (288 - 293 °F) at 13 mmHg (for 5-Bromopentanoic acid)[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Recommended Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2] Dispose of contaminated gloves after use. | Provides robust protection against skin burns and absorption.[1] |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU), worn with a face shield.[1] | Protects against splashes and dust that can cause severe, irreversible eye damage.[1] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[1] | Minimizes skin contact and protects from potential splashes and dust contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges if dust or aerosols are generated outside a fume hood.[1] | Essential for preventing inhalation of irritating dust or aerosols that may cause respiratory tract irritation.[1] |
Experimental Protocols: Standard Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Don all required PPE as specified in the table above before handling the chemical.
-
Prepare all necessary equipment and reagents.
-
Have a spill kit rated for corrosive solids readily available.
-
-
Handling:
-
Conduct all weighing, transfers, and manipulations of this compound within the chemical fume hood to minimize exposure.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Use appropriate tools (e.g., spatulas, powder funnels) to avoid direct contact.
-
Keep the container tightly sealed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2]
-
Operational and Disposal Plans
Operational Plan: Engineering Controls and Storage
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: An eyewash station and safety shower must be located in the immediate work area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep containers tightly closed to protect from moisture.[1] Store at room temperature.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all unused or waste this compound and any contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Liquid Waste: If the chemical is dissolved in a solvent, collect the solution in a compatible, labeled container also designated for "Halogenated Organic Waste."
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components mixed with it.
-
-
Decontamination of Empty Containers:
-
Empty containers must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as "Halogenated Organic Waste."
-
Once decontaminated, the container can be disposed of as non-hazardous laboratory glassware or plastic, according to institutional guidelines.
-
-
Arrange for Pickup:
-
Do not pour this compound or its solutions down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifests and scheduling.
-
Visualization: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
